Zymosan A
Description
Properties
CAS No. |
58856-93-2 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
The Composition of Zymosan A from Saccharomyces cerevisiae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a crude cell wall preparation from the baker's yeast Saccharomyces cerevisiae, is a potent immunostimulant widely utilized in biomedical research to induce inflammatory responses. Its complex biochemical nature, composed of a variety of pathogen-associated molecular patterns (PAMPs), allows it to be recognized by multiple pattern recognition receptors (PRRs) on innate immune cells, thereby triggering a cascade of signaling events that culminate in the production of pro-inflammatory cytokines, chemokines, and other mediators. This technical guide provides a comprehensive overview of the composition of this compound, details the key signaling pathways it activates, and outlines relevant experimental protocols for its study.
Core Composition of this compound
This compound is a complex, insoluble preparation primarily composed of polysaccharides, with smaller amounts of proteins and lipids. The exact composition can vary between preparations, but a generally accepted quantitative breakdown is presented in the table below.
Table 1: Gross Composition of this compound from Saccharomyces cerevisiae
| Component | Percentage (w/w) |
| Polysaccharide | ~73% |
| Protein | ~15% |
| Lipid | ~7% |
| Other | ~5% |
Source: General consensus from multiple suppliers and research articles.
Detailed Component Analysis
Polysaccharide Fraction
The polysaccharide component is the most abundant and immunologically active fraction of this compound. It is primarily composed of β-glucans and mannans.
β-Glucans: These are polymers of glucose characterized by β-glycosidic bonds. The S. cerevisiae cell wall contains both β-1,3- and β-1,6-glucans, which form a complex, layered network. The β-1,3-glucan forms the core fibrillar network, providing structural rigidity, while the β-1,6-glucan is a highly branched polymer that cross-links various cell wall components.[1][2][3][4] The approximate ratio of these glucans in the yeast cell wall is detailed in Table 2.
Mannans: These are polysaccharides composed of mannose units. In the yeast cell wall, mannans are typically found as mannoproteins, where the mannan (B1593421) portion is covalently linked to proteins.[5][6] These mannoproteins form the outer layer of the cell wall and are involved in cell adhesion and interaction with the environment. The mannan structure consists of an α-1,6-linked backbone with α-1,2- and α-1,3-linked side chains.[3][7]
Table 2: Polysaccharide Composition of Saccharomyces cerevisiae Cell Wall
| Polysaccharide | Linkage Type | Percentage of Dry Cell Wall Weight |
| β-1,3-Glucan | Linear and branched | 50-55% |
| β-1,6-Glucan | Highly branched | 10-15% |
| Mannan (in mannoproteins) | α-1,6 backbone with α-1,2 and α-1,3 branches | 30-40% |
| Chitin | β-1,4-linked N-acetylglucosamine | 1-2% |
Source: Data compiled from various studies on yeast cell wall composition.[1][2][6]
Protein Fraction
The protein component of this compound consists of a complex mixture of cell wall proteins (CWPs). These proteins are involved in various cellular processes, including cell wall maintenance, adhesion, and enzymatic activity. Many of these proteins are glycosylated, forming mannoproteins. Proteomic analyses of the S. cerevisiae cell wall have identified numerous CWPs, including glycoside hydrolases (e.g., Gas1p, Crh1p), and proteins with structural roles (e.g., Pir proteins).[8][9]
Lipid Fraction
The lipid component of this compound is derived from the yeast plasma membrane and cell wall. The major lipid classes in S. cerevisiae are glycerophospholipids (including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol), sphingolipids, and sterols (primarily ergosterol).[10][11][12][13][14] The lipid composition can influence the inflammatory response to this compound.
Signaling Pathways Activated by this compound
This compound's immunostimulatory activity is mediated through its recognition by PRRs on immune cells, primarily Toll-like receptor 2 (TLR2) and Dectin-1. The engagement of these receptors triggers distinct and overlapping signaling pathways.
TLR2 Signaling Pathway
TLR2 recognizes components of this compound, likely lipoproteins or other acylated molecules. TLR2 forms a heterodimer with TLR1 or TLR6 to initiate signaling. This leads to the recruitment of adaptor proteins such as MyD88 and TIRAP, which in turn activate downstream kinases like IRAKs and TRAF6. Ultimately, this cascade results in the activation of the transcription factor NF-κB and MAP kinases (e.g., ERK, p38, JNK), leading to the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[15][16][17]
Dectin-1 Signaling Pathway
Dectin-1 is a C-type lectin receptor that specifically recognizes β-1,3-glucans in this compound. Upon binding, Dectin-1 triggers a signaling cascade that is distinct from but can synergize with TLR2 signaling. Dectin-1 signaling involves the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM)-like domain, leading to the recruitment and activation of the spleen tyrosine kinase (Syk). Downstream of Syk, pathways involving CARD9-Bcl10-MALT1 and PLCγ2 are activated, also culminating in NF-κB activation and pro-inflammatory cytokine production. Dectin-1 signaling is also a potent inducer of reactive oxygen species (ROS) production via the NADPH oxidase complex.[15][18][19]
Crosstalk between TLR2 and Dectin-1 Signaling
TLR2 and Dectin-1 signaling pathways exhibit significant crosstalk, leading to a synergistic inflammatory response. Co-activation of both receptors enhances the production of certain cytokines, such as IL-10, and can modulate the overall inflammatory milieu.[15][16] This synergy is crucial for a robust and tailored immune response to fungal pathogens.
Experimental Protocols
Preparation of this compound from Saccharomyces cerevisiae
This protocol is adapted from methods described in the literature for the preparation of a crude this compound fraction.[20][21][22]
-
Yeast Culture and Harvest: Culture Saccharomyces cerevisiae in an appropriate growth medium (e.g., YPD) to the desired cell density. Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the yeast pellet in a suitable buffer and disrupt the cells using mechanical methods such as bead beating or a French press.
-
Washing: Wash the cell wall fraction repeatedly with distilled water and saline to remove cytoplasmic contents. Centrifuge between washes to pellet the cell walls.
-
Enzymatic Digestion: Treat the cell wall preparation with proteases (e.g., trypsin) and nucleases to remove contaminating proteins and nucleic acids.
-
Boiling and Extraction: Resuspend the pellet in a saline solution and boil for several hours. This step helps to inactivate endogenous enzymes and further purifies the Zymosan.
-
Final Washing and Drying: Wash the resulting this compound preparation with ethanol (B145695) and then with ether to remove lipids and water. Dry the final product to a fine powder.
-
Sterilization: Autoclave the this compound powder before use in sterile applications.
Quantification of β-Glucan Content
This enzymatic method is suitable for determining the β-glucan content in this compound preparations.[23][24][25][26]
-
Sample Preparation: Accurately weigh a small amount of this compound powder.
-
Alkaline Treatment: Suspend the sample in 2 M KOH and stir in an ice bath to solubilize the β-glucans.
-
Neutralization: Neutralize the suspension with an acidic buffer (e.g., sodium acetate (B1210297) buffer, pH 3.8).
-
Enzymatic Hydrolysis: Add a mixture of β-glucanase and β-glucosidase enzymes to the sample and incubate to hydrolyze the β-glucans into glucose.
-
Glucose Quantification: Measure the amount of glucose released using a glucose oxidase/peroxidase (GOPOD) assay. The absorbance is read at 510 nm.
-
Calculation: Calculate the β-glucan content based on the amount of glucose released, correcting for the water molecule added during hydrolysis.
Total Protein Quantification in this compound
Due to its insoluble nature, standard protein quantification assays are not directly applicable. The following method can be used:
-
Alkaline Hydrolysis: Resuspend a known weight of this compound in 1 M NaOH and heat at 95°C for 1 hour to solubilize the proteins.
-
Neutralization: Cool the sample and neutralize with HCl.
-
Quantification: Use a protein assay compatible with detergents and high salt concentrations, such as the bicinchoninic acid (BCA) assay, to determine the protein concentration. Use bovine serum albumin (BSA) to generate a standard curve.
Lipid Extraction from this compound
A modified Folch method can be used for lipid extraction from the yeast cell wall material.[27][28][29][30][31]
-
Sample Preparation: Start with a known weight of dried this compound powder.
-
Solvent Extraction: Add a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Homogenization: Homogenize the suspension using a bead beater or sonicator to ensure efficient lipid extraction.
-
Phase Separation: Add 0.9% NaCl solution to the homogenate to induce phase separation.
-
Lipid Collection: The lower organic phase containing the lipids is carefully collected.
-
Drying and Quantification: The solvent is evaporated under a stream of nitrogen, and the total lipid content is determined gravimetrically.
Experimental Workflow: Zymosan-Induced Peritonitis Model
The zymosan-induced peritonitis model is a widely used in vivo model to study acute inflammation.[32][33][34][35]
Conclusion
This compound from Saccharomyces cerevisiae is a complex and potent immunostimulatory agent due to its rich composition of PAMPs. A thorough understanding of its biochemical makeup is crucial for interpreting experimental results and for its application in drug development and immunological research. This guide provides a detailed overview of its composition, the signaling pathways it activates, and key experimental protocols, serving as a valuable resource for professionals in the field.
References
- 1. Cell Wall β-(1,6)-Glucan of Saccharomyces cerevisiae: STRUCTURAL CHARACTERIZATION AND IN SITU SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Wall Assembly in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Biological Activity of High-Purity β-1,3-1,6-Glucan Derived from the Black Yeast Aureobasidium pullulans: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of Mannans Extraction Processes from Spent Yeast Saccharomyces cerevisiae [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive proteomic analysis of Saccharomyces cerevisiae cell walls: identification of proteins covalently attached via glycosylphosphatidylinositol remnants or mild alkali-sensitive linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic Comparison of Cell Wall-Related Proteins of Different Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examining the Role of Membrane Lipid Composition in Determining the Ethanol Tolerance of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipidomic Profiling of Saccharomyces cerevisiae and Zygosaccharomyces bailii Reveals Critical Changes in Lipid Composition in Response to Acetic Acid Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipidomic Profiling of Saccharomyces cerevisiae and Zygosaccharomyces bailii Reveals Critical Changes in Lipid Composition in Response to Acetic Acid Stress | PLOS One [journals.plos.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance. | Semantic Scholar [semanticscholar.org]
- 17. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of zymosan from yeast cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. Enzymatic method to measure β-1,3-β-1,6-glucan content in extracts and formulated products (GEM assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. thco.com.tw [thco.com.tw]
- 26. researchgate.net [researchgate.net]
- 27. Yeast Lipid Extraction and Analysis by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Lipid Extraction from Yeast Cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 30. Lipid Profiling Extraction Method for Yeast - Kansas Lipidomics Research Center [k-state.edu]
- 31. Current Pretreatment/Cell Disruption and Extraction Methods Used to Improve Intracellular Lipid Recovery from Oleaginous Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 32. inotiv.com [inotiv.com]
- 33. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. meliordiscovery.com [meliordiscovery.com]
- 35. researchgate.net [researchgate.net]
Toll-like Receptor 2 Activation by Zymosan A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activation of Toll-like Receptor 2 (TLR2) by Zymosan A, a well-characterized yeast cell wall preparation. This document details the intricate signaling pathways, presents quantitative data from key experiments, and offers detailed experimental protocols relevant to the study of TLR2 agonists.
Introduction to this compound and TLR2
This compound, derived from the cell wall of Saccharomyces cerevisiae, is a complex particle rich in polysaccharides like β-glucan and mannan.[1][2] It is widely utilized as a potent activator of the innate immune system, primarily through its interaction with Toll-like Receptor 2 (TLR2).[2][3][4] TLR2 is a pattern recognition receptor (PRR) crucial for detecting microbial components and initiating an inflammatory response.[5] In response to zymosan, TLR2 often forms a heterodimer with TLR6 and collaborates with other receptors like Dectin-1 and CD14 to orchestrate a robust cellular activation.[1][3]
The TLR2 Signaling Pathway Induced by this compound
The activation of TLR2 by this compound predominantly triggers a Myeloid Differentiation primary response 88 (MyD88)-dependent signaling cascade.[6][7] This pathway is central to the production of pro-inflammatory cytokines and the mounting of an innate immune response.
Upon binding of this compound, TLR2/TLR6 heterodimers recruit the adaptor protein MyD88.[6][8] This leads to the recruitment and activation of IL-1 receptor-associated kinases (IRAKs), which in turn activate TNF receptor-associated factor 6 (TRAF6).[8] The activated TRAF6 ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[7][9] The translocation of NF-κB into the nucleus initiates the transcription of genes encoding various pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][7]
It is also important to note the synergistic role of Dectin-1, a C-type lectin receptor that recognizes the β-glucan component of zymosan.[10][11] Dectin-1 signaling can collaborate with the TLR2 pathway to enhance the production of inflammatory mediators.[10][11]
Quantitative Data on this compound-Induced TLR2 Activation
The following tables summarize quantitative data from various studies investigating the effects of this compound on different cell types.
Table 1: this compound Concentration for Cellular Activation
| Cell Type | This compound Concentration | Observed Effect | Reference |
| RAW 264.7 macrophages | 100 µg/mL | Optimal for TNF-α production. | |
| Human Monocytes | 0.5 - 1 µg/mL | Stimulation of TLR2. | [12] |
| Human Corneal Fibroblasts | 600 µg/mL | Induction of IL-6, IL-8, and MCP-1 release. | [13] |
| Primary Mouse Microglia | 200 µg/mL | Inflammatory stimulation. | [14] |
| Neutrophils | 10 µg/mL | Activation of c-Src through TLR2 signaling. | [15] |
Table 2: Time-Course of this compound-Induced Responses
| Cell Type | Response | Time Point | Reference |
| RAW 264.7 macrophages | TNF-α production reaches plateau | ~12.5 hours | |
| RAW 264.7 macrophages | Peak TNF-α promoter activity | 24 hours | |
| Mouse Model (in vivo) | Peak serum IL-6 levels | 4 hours post-injection | [16] |
| Mouse Model (in vivo) | Peak serum TNF-α levels | 2 hours post-injection | [16] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study TLR2 activation by this compound.
Cell Culture and Stimulation
-
Cell Lines: Murine macrophage cell lines such as RAW 264.7 or primary cells like bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 50 mg/mL in sterile, endotoxin-free ethanol).[12] For experiments, further dilute the stock solution in sterile, endotoxin-free water or PBS to the desired working concentration.[12] The solution will be an opaque suspension and should be vortexed before each use.[12]
-
Stimulation: Plate cells at a desired density (e.g., 0.5 x 10^6 cells/well in a 24-well plate). Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound. Incubate for the specified duration depending on the downstream assay.
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the concentration of cytokines secreted into the cell culture supernatant.
-
Plate Coating: Dilute the capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α) in a binding solution and add 100 µL to each well of a 96-well ELISA plate.[17] Incubate overnight at 4°C.[17]
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.[17]
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants (appropriately diluted) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for the cytokine to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well.[17] Allow the color to develop.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
NF-κB Activation Assay (p65 Translocation)
This immunofluorescence-based assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon cellular activation.
-
Cell Seeding: Seed cells (e.g., HeLa or RAW 264.7) on sterile glass coverslips in a 24-well plate or in a 96-well imaging plate at a density that allows for clear visualization of individual cells.[18][19]
-
Stimulation: Stimulate the cells with this compound for a predetermined time (e.g., 30-60 minutes).[19]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[19]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[18]
-
Blocking: Wash the cells and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB (diluted in blocking buffer) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells and counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips on microscope slides or image the 96-well plate using a fluorescence microscope or a high-content imaging system.
-
Analysis: Analyze the images to quantify the nuclear translocation of NF-κB p65. This is often expressed as the ratio of nuclear to cytoplasmic fluorescence intensity.
Flow Cytometry for TLR2 Surface Expression
Flow cytometry can be used to quantify the expression of TLR2 on the surface of immune cells.
-
Cell Preparation: Prepare a single-cell suspension of the cells of interest (e.g., PBMCs or macrophages).
-
Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes on ice.[20]
-
Staining: Add a fluorescently conjugated anti-TLR2 antibody (or an isotype control antibody for negative control) to the cells and incubate for 30 minutes on ice in the dark.[21]
-
Washing: Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on the cell population of interest based on forward and side scatter properties and quantify the mean fluorescence intensity (MFI) or the percentage of TLR2-positive cells.[21][22]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on TLR2 activation.
Conclusion
This compound serves as a valuable tool for investigating the intricacies of TLR2-mediated innate immune activation. A thorough understanding of the underlying signaling pathways, coupled with robust and well-defined experimental protocols, is essential for researchers and drug development professionals aiming to modulate this critical arm of the immune system. This guide provides a foundational framework for designing and executing experiments to further elucidate the role of TLR2 in health and disease.
References
- 1. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zymosan attenuates melanoma growth progression, increases splenocyte proliferation and induces TLR-2/4 and TNF-α expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Toll-Like Receptor 2- and MyD88-Dependent Phosphatidylinositol 3-Kinase and Rac1 Activation Facilitates the Phagocytosis of Listeria monocytogenes by Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. novusbio.com [novusbio.com]
- 13. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential LRRK2 Signalling and Gene Expression in WT-LRRK2 and G2019S-LRRK2 Mouse Microglia Treated with Zymosan and MLi2 [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Coactivation of TLR2 and TLR8 in Primary Human Monocytes Triggers a Distinct Inflammatory Signaling Response [frontiersin.org]
- 21. TLR2 and TLR4 Surface and Gene Expression in White Blood Cells after Fasting and Oral Glucose, Lipid and Protein Challenges: Influence of Obesity and Sex Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Dectin-1 Signaling Pathway in Response to Zymosan A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Dectin-1 signaling pathway upon stimulation with Zymosan A, a well-characterized yeast cell wall preparation rich in β-glucans. This document details the molecular interactions, downstream cellular responses, and key experimental methodologies for studying this critical innate immune signaling cascade.
Introduction to Dectin-1 and this compound
Dectin-1, a C-type lectin receptor primarily expressed on myeloid cells such as macrophages, dendritic cells, and neutrophils, is a key pattern recognition receptor (PRR) in the innate immune system.[1][2] It plays a crucial role in the recognition of β-glucans, a major component of fungal cell walls.[1][2] this compound, derived from Saccharomyces cerevisiae, serves as a potent agonist for Dectin-1 and also engages Toll-like receptor 2 (TLR2), initiating a complex and synergistic signaling network that orchestrates the host's response to fungal pathogens.[2] Understanding the intricacies of the Dectin-1 signaling pathway in response to this compound is paramount for the development of novel therapeutics targeting fungal infections and inflammatory diseases.
The Core Dectin-1 Signaling Cascade
Upon binding to β-glucans present in this compound, Dectin-1 undergoes a conformational change, leading to the recruitment and activation of the spleen tyrosine kinase (Syk).[1][3] This activation is a critical initiating event, triggering a cascade of downstream signaling events that ultimately culminate in diverse cellular responses.
Syk-Dependent Signaling
The phosphorylation of Syk at tyrosines 519 and 520 (in mice) is a hallmark of Dectin-1 activation.[1] Activated Syk, in turn, phosphorylates and activates a range of downstream effector molecules, leading to the activation of multiple signaling pathways:
-
CARD9-Bcl10-MALT1 Complex and NF-κB Activation: A key downstream adapter of Syk is the Caspase Recruitment Domain-containing protein 9 (CARD9).[4] Upon phosphorylation by Syk, CARD9 forms a complex with Bcl10 and MALT1, which leads to the activation of the canonical NF-κB pathway.[4] This is a central axis for the induction of pro-inflammatory cytokines.
-
MAPK Pathways: Dectin-1 signaling also leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK. This activation contributes to the regulation of cytokine production and other cellular responses.
-
NFAT Activation: Dectin-1 ligation can also trigger the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, which plays a role in the induction of certain genes, including cyclooxygenase-2 (COX-2) and various cytokines.[5]
Crosstalk with TLR2
This compound particles co-activate Dectin-1 and TLR2, leading to a synergistic enhancement of inflammatory responses. While Dectin-1 signaling is crucial for phagocytosis and reactive oxygen species (ROS) production, the collaboration with TLR2 signaling significantly amplifies the production of pro-inflammatory cytokines such as TNF-α and IL-12.[6]
Effector Functions of Dectin-1 Signaling
The activation of the Dectin-1 pathway by this compound elicits a range of crucial innate immune responses:
-
Phagocytosis: Dectin-1 is a primary receptor for the phagocytosis of yeast particles.[1] The internalization of this compound is a critical step for fungal clearance. Interestingly, while Syk is activated upon Dectin-1 engagement, it is not essential for the phagocytosis of zymosan by macrophages.[1]
-
Reactive Oxygen Species (ROS) Production: The "oxidative burst," a rapid release of ROS, is a key anti-microbial effector mechanism. Dectin-1-mediated Syk activation is essential for Zymosan-induced ROS production in macrophages.[1][3]
-
Cytokine and Chemokine Production: The activation of NF-κB and MAPK pathways leads to the transcription and secretion of a wide array of cytokines and chemokines, including TNF-α, IL-6, IL-10, IL-12, and various chemokines that recruit other immune cells to the site of infection.
-
Inflammasome Activation: Dectin-1 signaling can contribute to the activation of the NLRP3 inflammasome, leading to the processing and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the cellular responses to this compound stimulation.
Table 1: this compound-induced Cytokine Production in Macrophages
| Cytokine | Cell Type | This compound Concentration | Incubation Time | Fold Increase / Concentration | Reference |
| TNF-α | RAW264.7 | 100 µg/mL | 24 h | ~1500 pg/mL | [7] |
| TNF-α | BMDM (WT) | 0.5 mg/mL | 4 h | ~3000 pg/mL | [8] |
| TNF-α | BMDM (AC7 deficient) | 0.5 mg/mL | 4 h | ~6000 pg/mL | [8] |
| IL-6 | RAW 264.7 | 300 µg/mL | 5 h | ~400 pg/mL | [9] |
| IL-1α | BMDM (WT) | 50 µg/mL | Not Specified | ~15 pg/mL | [10] |
| IL-1β | BMDM (WT) | 50 µg/mL | Not Specified | ~163 pg/mL | [10] |
| G-CSF | BMDM (WT) | 50 µg/mL | Not Specified | ~400 pg/mL | [10] |
| CXCL2 | BMDM (WT) | 50 µg/mL | Not Specified | ~1000 pg/mL | [10] |
BMDM: Bone Marrow-Derived Macrophages; WT: Wild Type; AC7: Adenylyl Cyclase Type VII
Table 2: Time Course of Syk Phosphorylation in Response to this compound
| Cell Type | This compound Concentration | Time Point | Observation | Reference |
| Mouse PEMs | 400 µg/mL | 0 min | Basal phosphorylation | [11] |
| Mouse PEMs | 400 µg/mL | 15 min | Peak phosphorylation | [11] |
| Mouse PEMs | 400 µg/mL | 30 min | Decreased phosphorylation | [11] |
| Mouse PEMs | 400 µg/mL | 60 min | Return to near baseline | [11] |
PEMs: Peritoneal Macrophages
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Dectin-1 signaling pathway.
This compound Phagocytosis Assay
This protocol describes a method for quantifying the phagocytosis of this compound particles by macrophages.
Materials:
-
Phagocytic cells (e.g., RAW264.7 macrophages or primary bone marrow-derived macrophages)
-
Complete culture medium
-
This compound particles (can be fluorescently labeled, e.g., with FITC or pHrodo)
-
96-well plate
-
Phagocytosis inhibitors (e.g., Cytochalasin D) as controls
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking Reagent (e.g., 1% BSA in PBS)
-
Detection Reagent (if using a colorimetric or fluorometric assay kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed phagocytic cells in a 96-well plate at a density that will result in 50-80% confluency after overnight incubation.[12]
-
Treatment (Optional): Treat cells with desired activators or inhibitors for the appropriate time.
-
This compound Addition: Add this compound suspension to each well. Mix gently and incubate for 15 minutes to 2 hours at 37°C in a CO2 incubator.[13][14]
-
Washing: Remove the culture medium and wash the cells with cold PBS to remove non-internalized this compound particles.[13]
-
Fixation: Fix the cells with Fixation Solution for 5-10 minutes at room temperature.[13][14]
-
Blocking: Wash the cells with PBS and then add Blocking Reagent for 1 hour at room temperature to reduce non-specific binding.[13][14]
-
Detection:
Western Blot for Syk Phosphorylation
This protocol details the detection of Syk phosphorylation, a key indicator of Dectin-1 activation.
Materials:
-
Macrophages
-
This compound
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total-Syk
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Stimulation: Plate macrophages and stimulate with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Syk primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-Syk antibody to confirm equal protein loading.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol outlines a method to measure the oxidative burst in macrophages following this compound stimulation.
Materials:
-
Macrophages
-
This compound
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate (DCFDA) or Luminol)
-
Phenol (B47542) red-free culture medium
-
96-well plate (black, clear bottom for fluorescence)
-
Plate reader with fluorescence or luminescence capabilities
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.
-
Probe Loading: Incubate the cells with the ROS-sensitive fluorescent probe in phenol red-free medium according to the manufacturer's instructions.
-
Stimulation: Add this compound to the wells.
-
Measurement: Immediately begin measuring the fluorescence or luminescence signal at regular intervals using a plate reader. The kinetic measurement will show the rate and magnitude of ROS production.
Immunoprecipitation of Dectin-1
This protocol describes the isolation of Dectin-1 and its associated proteins from cell lysates.
Materials:
-
Macrophages stimulated with this compound
-
Ice-cold PBS
-
Lysis Buffer (non-denaturing, e.g., containing 1% Triton X-100) with protease and phosphatase inhibitors
-
Anti-Dectin-1 antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Microcentrifuge tubes
-
Elution buffer
Procedure:
-
Cell Lysis: Lyse this compound-stimulated macrophages with a non-denaturing lysis buffer.[6]
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-Dectin-1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[15]
-
Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the Dectin-1 and its interacting proteins from the beads using an elution buffer (e.g., Laemmli sample buffer for subsequent Western blot analysis).
Visualizations
The following diagrams illustrate the Dectin-1 signaling pathway and a typical experimental workflow.
References
- 1. Dectin-1 activates Syk tyrosine kinase in a dynamic subset of macrophages for reactive oxygen production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential utilization of CARD9 by Dectin-1 in macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Dectin-1 Stimulation by Candida albicans Yeast or Zymosan Triggers NFAT Activation in Macrophages and Dendritic Cells1 | Semantic Scholar [semanticscholar.org]
- 6. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Zymosan A as a pathogen-associated molecular pattern (PAMP).
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a crude cell wall preparation from the yeast Saccharomyces cerevisiae, has long served as a quintessential pathogen-associated molecular pattern (PAMP) in immunological research.[1][2] Its complex polysaccharide structure, primarily composed of β-glucans and mannans, potently activates the innate immune system, making it an invaluable tool for studying inflammation, phagocytosis, and pattern recognition receptor (PRR) signaling.[1][2][3] This technical guide provides an in-depth overview of this compound, its recognition by immune cells, the downstream signaling cascades it initiates, and detailed protocols for its use in key immunological assays.
Composition and Recognition of this compound
This compound is not a single molecule but a complex of protein-carbohydrate structures.[1] Its principal immunostimulatory components are β-1,3-glucans and mannans.[1][4] These molecular patterns are recognized by specific PRRs on the surface of innate immune cells, primarily macrophages, neutrophils, and dendritic cells.[3][5]
The two major receptor systems for this compound are:
-
Toll-like Receptor 2 (TLR2): In conjunction with its co-receptors TLR6 and CD14, TLR2 recognizes components of the zymosan particle.[6][7][8] This interaction is a critical driver of pro-inflammatory cytokine production.[6][8]
-
Dectin-1 (CLEC7A): This C-type lectin receptor specifically binds to the β-1,3-glucan components of this compound.[1][9] Dectin-1 is a major mediator of phagocytosis and also contributes to the inflammatory response, often synergizing with TLR2 signaling.[9][10]
Signaling Pathways Activated by this compound
The engagement of TLR2/6 and Dectin-1 by this compound triggers distinct yet interconnected downstream signaling cascades, culminating in a robust cellular response.
TLR2/6 Signaling Pathway
Upon recognition of this compound, TLR2 and TLR6 form a heterodimer, initiating a signaling cascade through the adaptor protein MyD88.[9][11] This leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[12] The activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[6][12][13]
Dectin-1 Signaling Pathway
Binding of β-glucans within this compound to Dectin-1 leads to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM)-like domain by Src family kinases.[12][14] This recruits and activates Spleen tyrosine kinase (Syk).[12][14] Downstream of Syk, the CARD9-Bcl10-MALT1 complex is formed, which also leads to the activation of NF-κB and subsequent cytokine production.[12] Dectin-1 signaling is also a primary driver of phagocytosis and the production of reactive oxygen species (ROS).[9][10]
Quantitative Data on this compound-Induced Cellular Responses
The cellular response to this compound is dose- and time-dependent. Below are summary tables of quantitative data for key responses in macrophages.
Cytokine Production
Table 1: Dose-Response of TNF-α Production in RAW264.7 Macrophages
| This compound (µg/mL) | TNF-α (pg/mL) after 24h |
| 0 | < 50 |
| 10 | ~500 |
| 50 | ~2000 |
| 100 | ~4000 |
| 200 | ~4500 |
Data compiled from representative experiments.[15]
Table 2: Time-Course of TNF-α Production in RAW264.7 Macrophages (100 µg/mL this compound)
| Time (hours) | TNF-α (pg/mL) |
| 0 | < 50 |
| 4 | ~1000 |
| 8 | ~2500 |
| 12 | ~3500 |
| 24 | ~4000 |
Data compiled from representative experiments.[15]
Table 3: Cytokine Profile in Dendritic Cells (50 µg/mL this compound for 24-48h)
| Cytokine | Concentration (pg/mL) |
| IL-10 | ~1000-2000 |
| IL-6 | < 100 |
| IL-12(p70) | < 50 |
Data representative of responses in human monocyte-derived dendritic cells.[16]
Phagocytosis
Table 4: Phagocytosis of this compound by Macrophages
| Cell Type | Time (min) | Phagocytic Index (%) |
| Ae2 wt/wt Macrophages | 15 | ~20 |
| 30 | ~40 | |
| 60 | ~60 | |
| Ae2 Δ/Δ Macrophages | 15 | ~10 |
| 30 | ~20 | |
| 60 | ~30 |
Phagocytic index is defined as the percentage of macrophages that have internalized three or more zymosan particles.[1][17]
Experimental Protocols
In Vitro Stimulation of Bone Marrow-Derived Macrophages (BMDMs) with this compound
This protocol describes the isolation and stimulation of BMDMs for subsequent analysis of cellular responses.
Materials:
-
Mouse femur and tibia
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF)
-
This compound solution (e.g., 1 mg/mL stock in sterile PBS)
-
6-well tissue culture plates
Protocol:
-
Euthanize a mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing excess muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with DMEM using a 25-gauge needle and syringe.
-
Create a single-cell suspension by passing the bone marrow through a 70-µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in BMDM differentiation medium.
-
Plate the cells in 6-well plates at a density of 2 x 10^6 cells/well.
-
Incubate for 7 days at 37°C and 5% CO2, replacing the medium on day 3.
-
On day 7, the adherent cells are differentiated BMDMs and are ready for stimulation.
-
Aspirate the medium and replace it with fresh medium containing the desired concentration of this compound.
-
Incubate for the desired time period (e.g., 4-24 hours for cytokine analysis).
-
Collect the supernatant for cytokine analysis and lyse the cells for RNA or protein extraction.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
This protocol outlines the measurement of TNF-α in culture supernatants.
Materials:
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
96-well ELISA plate
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
Microplate reader
Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
Quantitative Zymosan Phagocytosis Assay using Flow Cytometry
This protocol provides a quantitative method to measure the phagocytosis of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Zymosan)
-
Phagocytic cells (e.g., macrophages, neutrophils)
-
Trypan blue solution (to quench extracellular fluorescence)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Protocol:
-
Culture phagocytic cells in a 6-well plate to the desired confluency.
-
Add FITC-Zymosan to the cells at a specific ratio (e.g., 10:1 particles to cells) and incubate at 37°C for various time points (e.g., 15, 30, 60 minutes). As a negative control, incubate cells with FITC-Zymosan at 4°C to inhibit active phagocytosis.
-
After incubation, wash the cells twice with cold PBS to remove non-adherent particles.
-
Add trypan blue solution for 1-2 minutes to quench the fluorescence of extracellularly bound Zymosan.
-
Wash the cells twice with cold PBS.
-
Detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify phagocytosis.
Experimental Workflow Diagram
Conclusion
This compound remains a powerful and relevant tool for dissecting the mechanisms of innate immunity. Its ability to co-stimulate multiple pattern recognition receptors provides a model for the complex interactions that occur during fungal infections. By understanding the signaling pathways it activates and employing robust quantitative assays, researchers can continue to unravel the intricacies of the host-pathogen interface and explore new avenues for therapeutic intervention in inflammatory and infectious diseases.
References
- 1. scielo.br [scielo.br]
- 2. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow cytometric quantitative determination of ingestion by phagocytes needs the distinguishing of overlapping populations of binding and ingesting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 12. Molecular mechanism of tumor necrosis factor-alpha production in 1-->3-beta-glucan (zymosan)-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Early Immune Responses Triggered by Zymosan A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a cell wall preparation from the yeast Saccharomyces cerevisiae, is a potent activator of the innate immune system. Composed primarily of β-glucans, mannans, and other pathogen-associated molecular patterns (PAMPs), it serves as a valuable tool for studying inflammatory responses, particularly those mimicking fungal infections. This technical guide provides a comprehensive overview of the early immune events initiated by this compound, with a focus on the core signaling pathways, cellular responses, and detailed experimental protocols for their investigation.
Core Signaling Pathways
The initial recognition of this compound by innate immune cells, predominantly macrophages, dendritic cells (DCs), and neutrophils, is mediated by a concert of pattern recognition receptors (PRRs). The two principal receptor systems involved are the C-type lectin receptor Dectin-1 and Toll-like receptor 2 (TLR2) , which often works in conjunction with TLR6 .[1][2][3] The engagement of these receptors triggers a cascade of intracellular signaling events, leading to a robust inflammatory response.
Dectin-1 Signaling
Dectin-1 recognizes the β-glucan components of this compound. Upon binding, Dectin-1 signaling proceeds through an immunoreceptor tyrosine-based activation motif (ITAM)-like domain in its cytoplasmic tail.[2] This initiates a signaling cascade involving the spleen tyrosine kinase (Syk).[2][4] Downstream of Syk, a complex series of events unfolds, including the activation of phospholipase C-gamma 2 (PLCγ2), which leads to calcium mobilization.[4] This calcium flux can activate calmodulin-dependent kinase II (CaMKII) and the protein tyrosine kinase Pyk2.[4] These events are crucial for the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK), and the transcription factor CREB, ultimately leading to the production of cytokines like IL-10.[4][5]
TLR2/TLR6 Signaling
TLR2, in heterodimerization with TLR6, recognizes distinct molecular patterns on this compound.[1][6] This engagement recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[7] The recruitment of MyD88 initiates a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and the MAPK pathways , including p38 and c-Jun N-terminal kinase (JNK).[8][9] The activation of NF-κB is a pivotal step, as it translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines and chemokines.[3][8]
Crosstalk and Synergy
Signaling through Dectin-1 and TLR2/TLR6 is not mutually exclusive; in fact, there is significant crosstalk and synergy between these pathways.[1][2] Dectin-1 signaling can enhance TLR2-mediated NF-κB activation, leading to a more robust inflammatory response than either pathway could elicit alone.[2][3] This collaboration ensures a tailored and potent response to fungal pathogens.
dot
Key Cellular Responses
The activation of these signaling cascades culminates in a variety of early cellular responses crucial for pathogen clearance and the orchestration of a broader immune reaction.
Phagocytosis
This compound particles are readily phagocytosed by macrophages and neutrophils.[6] This process is primarily mediated by Dectin-1, which acts as a phagocytic receptor.[2] The internalization of this compound is essential for its degradation and for the presentation of its components to other immune cells, thereby bridging the innate and adaptive immune responses.
Respiratory Burst and ROS Production
A hallmark of the early response to this compound is the production of reactive oxygen species (ROS), also known as the respiratory burst.[2] This process is largely dependent on the Dectin-1-Syk signaling axis and the activation of the NADPH oxidase complex.[2] ROS, such as superoxide (B77818) and hydrogen peroxide, are highly microbicidal and play a critical role in killing engulfed pathogens. Furthermore, ROS can also act as signaling molecules, modulating the activity of transcription factors like NF-κB and MAPK pathways.[4][9]
Cytokine and Chemokine Production
The activation of NF-κB and MAPK pathways leads to the rapid synthesis and secretion of a diverse array of cytokines and chemokines. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1β (IL-1β) , Interleukin-6 (IL-6) , and Interleukin-8 (IL-8) are prominently induced.[8][10][11] These cytokines amplify the inflammatory response by recruiting and activating other immune cells. This compound also induces the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) , which is thought to play a role in regulating and preventing excessive inflammation.[4][5] The balance between pro- and anti-inflammatory cytokine production is critical in determining the outcome of the immune response.
Inflammasome Activation
This compound is a known activator of the NLRP3 inflammasome .[7] This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms.[7][12] The release of mature IL-1β is a potent pro-inflammatory signal. The activation of the NLRP3 inflammasome by this compound is dependent on potassium efflux from the cell.[7]
Quantitative Data on Cytokine and Chemokine Production
The following tables summarize quantitative data on the production of key cytokines and chemokines by various immune cells in response to this compound stimulation. It is important to note that absolute values can vary depending on the specific cell type, this compound concentration, and experimental conditions.
Table 1: Cytokine Production in Murine Macrophages
| Cytokine | This compound Concentration | Time Point | Concentration (pg/mL) | Reference |
| TNF-α | 100 µg/mL | 4 hours | ~2500 | [13] |
| IL-6 | 100 µg/mL | 24 hours | ~40000 | [13] |
| IL-1β | 1 mg/mouse (in vivo) | 6 hours | ~1500 | [4] |
| MIP-1α | 1 mg/mouse (in vivo) | 6 hours | ~2000 | [4] |
| TNF-α | 0.5 mg/ml | 4 hours | ~1500 (WT), ~3000 (AC7 KO) | [2] |
Table 2: Cytokine and Chemokine Production in Human Monocytes/Corneal Fibroblasts
| Cytokine/Chemokine | Cell Type | This compound Concentration | Time Point | Concentration (pg/mL) | Reference |
| IL-6 | Human Corneal Fibroblasts | 600 µg/mL | 24 hours | ~1200 | |
| IL-8 | Human Corneal Fibroblasts | 600 µg/mL | 24 hours | ~18000 | |
| MCP-1 | Human Corneal Fibroblasts | 600 µg/mL | 24 hours | ~1500 | |
| IL-8 | Human Monocytes | Not specified | Not specified | Comparable to adult levels | |
| IL-6 | Human Monocytes | Not specified | Not specified | Comparable to adult levels | |
| TNF-α | Human Monocytes | Not specified | Not specified | Comparable to adult levels | |
| IL-1β | Human Monocytes | Not specified | Not specified | Comparable to adult levels | |
| IL-10 | Human Monocytes | Not specified | Not specified | Comparable to adult levels |
Experimental Protocols
This compound-Induced Phagocytosis Assay (Flow Cytometry)
This protocol describes a method to quantify the phagocytosis of fluorescently labeled this compound particles by macrophages using flow cytometry.
Materials:
-
Macrophage cell line (e.g., J774) or primary macrophages
-
Complete cell culture medium
-
This compound from Saccharomyces cerevisiae
-
Fluorescent dye (e.g., FITC or pHrodo™ Red)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Flow cytometer
Procedure:
-
Labeling of this compound:
-
Resuspend this compound in PBS at a concentration of 10 mg/mL.
-
Add the fluorescent dye according to the manufacturer's instructions.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
Wash the labeled this compound three times with PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend in PBS at a final concentration of 1 mg/mL.
-
-
Cell Seeding:
-
Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well in complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for adherence.
-
-
Phagocytosis Induction:
-
The next day, replace the medium with fresh, pre-warmed medium.
-
Add the fluorescently labeled this compound to the cells at a desired concentration (e.g., 10 particles per cell).
-
Incubate for 1-2 hours at 37°C. As a negative control, incubate a set of wells at 4°C to inhibit active phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
After incubation, gently aspirate the medium.
-
Wash the cells twice with cold PBS to remove non-ingested particles.
-
Add Trypan Blue solution (0.2 mg/mL in PBS) for 1-2 minutes to quench the fluorescence of extracellularly bound this compound.
-
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. The percentage of fluorescent cells and the mean fluorescence intensity (MFI) will indicate the extent of phagocytosis.
-
dot
Measurement of ROS Production (Luminol-Based Chemiluminescence Assay)
This protocol details the measurement of ROS production by neutrophils or macrophages upon this compound stimulation using a luminol-based chemiluminescence assay.
Materials:
-
Neutrophils or macrophages
-
This compound
-
Luminol (B1675438) sodium salt
-
Hank's Balanced Salt Solution (HBSS) with calcium and magnesium
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Cell Preparation:
-
Isolate neutrophils or macrophages and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In a 96-well white opaque plate, add 100 µL of the cell suspension to each well.
-
Prepare a working solution of luminol in HBSS (e.g., 100 µM).
-
Add 50 µL of the luminol working solution to each well.
-
-
Baseline Measurement:
-
Place the plate in a luminometer pre-warmed to 37°C.
-
Measure the baseline chemiluminescence for 5-10 minutes.
-
-
Stimulation and Measurement:
-
Prepare a this compound suspension in HBSS at the desired concentration (e.g., 1 mg/mL).
-
Add 50 µL of the this compound suspension to the appropriate wells.
-
Immediately begin measuring the chemiluminescence kinetically over a period of 60-90 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
The data will be generated as relative light units (RLU) over time.
-
Calculate the peak RLU or the area under the curve (AUC) to quantify the total ROS production.
-
dot
Cytokine Measurement in Cell Supernatants (ELISA)
This protocol outlines the general steps for quantifying the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the supernatant of this compound-stimulated macrophages using a sandwich ELISA kit.
Materials:
-
Macrophage cell culture supernatant
-
Commercially available ELISA kit for the cytokine of interest (e.g., human or mouse TNF-α or IL-6)
-
Microplate reader
Procedure:
-
Cell Stimulation and Supernatant Collection:
-
Seed macrophages in a 24-well plate and stimulate with this compound (e.g., 100 µg/mL) for a specified time (e.g., 4, 12, or 24 hours).
-
After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant and store it at -80°C until use.
-
-
ELISA Procedure (follow the kit manufacturer's instructions):
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate several times with the provided wash buffer.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add the cell culture supernatants and the provided standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing steps.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps.
-
Enzyme Conjugate: Add the streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing steps.
-
Substrate Development: Add the substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
dot
Conclusion
This compound serves as an invaluable tool for dissecting the intricate mechanisms of innate immune activation. The early responses it triggers, from receptor engagement and signal transduction to the execution of effector functions like phagocytosis, ROS production, and cytokine secretion, provide a robust model for understanding the host's initial encounter with fungal pathogens. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate these fundamental immunological processes and to explore novel therapeutic interventions for inflammatory and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 7. abcam.cn [abcam.cn]
- 8. Phagocytosis Assay Kit (Green Zymosan) (ab234053) | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zymosan Induces Immune Responses Comparable with Those of Adults in Monocytes, Dendritic Cells, and Monocyte-Derived Dendritic Cells from Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Zymosan A: A Technical Guide to Structure and Immune Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A is a well-characterized pathogen-associated molecular pattern (PAMP) derived from the cell wall of the yeast Saccharomyces cerevisiae[1][2]. It is an insoluble preparation composed of a complex mixture of biomolecules, primarily polysaccharides, proteins, and lipids[3]. Due to its potent ability to trigger innate immune responses, Zymosan is widely utilized as a tool in immunological research to induce sterile inflammation and study the mechanisms of pathogen recognition and signaling[2][3][4]. This guide provides an in-depth overview of the biochemical structure of this compound, the key cellular receptors involved in its recognition, and the intricate signaling pathways that lead to immune activation.
Biochemical Structure of this compound
This compound is not a single molecule but a complex, particulate structure. Its composition is approximately 73% polysaccharides, 15% protein, and 7% lipids[3]. The primary immunostimulatory components are the polysaccharides, which consist of a β-glucan core and an outer layer of mannan (B1593421) or mannoproteins[3][5].
-
β-Glucan Core : The core structure is composed of repeating glucose units linked by β-1,3-glycosidic bonds, forming a long backbone[2][4]. This backbone is further branched with shorter β-1,6-glucan side chains[5][6]. This β-glucan configuration is a key PAMP recognized by specific innate immune receptors.
-
Mannan Outer Layer : The β-glucan core is covered by a layer of highly branched mannose polymers (mannan), which are often covalently linked to proteins to form mannoproteins[5][6]. These surface molecules are recognized by a different set of immune receptors.
Caption: Logical relationship of this compound's core components.
Immune Recognition and Signaling Pathways
This compound is recognized by multiple pattern recognition receptors (PRRs) on the surface of innate immune cells, primarily macrophages and dendritic cells[1][3][7]. The two principal receptors are Dectin-1 and Toll-like Receptor 2 (TLR2), which act synergistically to orchestrate a robust inflammatory response[1][8][9].
Dectin-1 Signaling
Dectin-1 is a C-type lectin receptor that specifically recognizes the β-1,3 and β-1,6-glucan structures within the Zymosan core[8][10]. Ligation of Dectin-1 initiates a signaling cascade that is independent of the canonical TLR pathways but collaborates with them.
-
Syk Kinase Activation : Upon binding β-glucan, Dectin-1's cytoplasmic immunoreceptor tyrosine-based activation motif (ITAM)-like domain becomes phosphorylated, leading to the recruitment and activation of spleen tyrosine kinase (Syk)[8][11].
-
Downstream Pathways : Activated Syk triggers several downstream events:
-
CARD9-Bcl10-MALT1 Complex : Syk activation leads to the formation of the CARD9-Bcl10-MALT1 scaffold, which is crucial for activating the canonical NF-κB pathway[12].
-
NFAT Activation : Dectin-1 signaling can also directly modulate gene expression through the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor[12][13].
-
Reactive Oxygen Species (ROS) : Dectin-1 signaling is a potent inducer of the NADPH oxidase complex, leading to the production of ROS, a critical component of the antimicrobial response[8].
-
Caption: Dectin-1 signaling pathway upon Zymosan recognition.
TLR2/TLR6 Signaling
Toll-like Receptor 2 (TLR2) forms a heterodimer with TLR6 to recognize components of Zymosan, likely lipoproteins or other acylated structures within the yeast cell wall[1][14]. This interaction initiates the MyD88-dependent signaling pathway, a cornerstone of innate immune activation.
-
MyD88 Recruitment : Upon ligand binding, the TLR2/TLR6 complex recruits the adaptor protein MyD88 via interactions between their Toll-interleukin 1 receptor (TIR) domains.
-
IRAK and TRAF6 Activation : MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, which in turn activate TRAF6.
-
MAPK and NF-κB Activation : TRAF6 activation leads to the stimulation of two major downstream branches: the mitogen-activated protein kinase (MAPK) cascade (including ERK, JNK, and p38) and the IKK complex, which ultimately leads to the activation of the transcription factor NF-κB[10].
Caption: TLR2/TLR6 signaling pathway initiated by Zymosan.
Synergistic Crosstalk
The signaling pathways from Dectin-1 and TLR2 are not redundant; they collaborate to fine-tune and amplify the immune response[1][8]. This synergy is crucial for producing a full spectrum of inflammatory mediators. For instance, Dectin-1 signaling can enhance TLR2-mediated NF-κB activation and the production of pro-inflammatory cytokines like TNF-α and IL-12[8][13]. Conversely, TLR signaling can prime cells to enhance Dectin-1-mediated responses like ROS production[8]. This crosstalk ensures that the immune system mounts a response that is tailored to the specific nature of the fungal threat.
Quantitative Data on Immune Activation
The stimulation of immune cells with this compound leads to the dose-dependent production of a wide array of cytokines and chemokines. The precise profile and quantity of these mediators can vary depending on the cell type, Zymosan concentration, and experimental conditions.
| Cell Type | Zymosan Conc. | Cytokine | Measured Level / Fold Change | Reference |
| RAW 264.7 Macrophages | 0.5 mg/mL | TNF-α | 3.18-fold increase | [15] |
| RAW 264.7 Macrophages | 0.5 mg/mL | IL-1β | 5.66-fold increase | [15] |
| RAW 264.7 Macrophages | 0.5 mg/mL | IL-6 | 115.76-fold increase | [15] |
| Human Corneal Fibroblasts | 600 µg/mL | IL-6 | ~1500 pg/mL (at 24h) | [16] |
| Human Corneal Fibroblasts | 600 µg/mL | IL-8 | ~14000 pg/mL (at 24h) | [16] |
| ob/ob Mice (in vivo) | 1 mg/mouse | IL-6 (peritoneal fluid) | ~14 ng/mL (at 24h) | [17] |
| ob/ob Mice (in vivo) | 1 mg/mouse | TNF-α (peritoneal fluid) | ~1.5 ng/mL (at 24h) | [17] |
| Rat (in vivo pleurisy) | Not specified | TNF-α (pleural exudate) | Peak at 4-5h | [18] |
| Rat (in vivo pleurisy) | Not specified | IL-6 (pleural exudate) | Peak at 4-5h | [18] |
Experimental Protocols
Preparation and Opsonization of this compound
For many applications, particularly phagocytosis assays, this compound is opsonized with serum to coat it with complement proteins and antibodies, which enhances its recognition by phagocytic receptors.
Materials:
-
This compound powder (from Saccharomyces cerevisiae)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Fresh or frozen serum (e.g., human AB serum, fetal bovine serum)
-
Sterile microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Microcentrifuge
Methodology:
-
Prepare a stock suspension of this compound at a concentration of 2-10 mg/mL in sterile PBS. Vortex thoroughly to ensure a uniform suspension[19].
-
To opsonize, combine the this compound suspension with serum. A common ratio is 1 part Zymosan suspension to 2 parts serum (e.g., 0.5 mL Zymosan stock and 1 mL serum)[19][20].
-
Incubate the mixture for 30-60 minutes at 37°C with gentle agitation to allow for protein binding[19][20].
-
Pellet the opsonized Zymosan particles by centrifugation (e.g., 2000 x g for 2-5 minutes)[19].
-
Discard the supernatant and wash the pellet twice with sterile PBS to remove unbound serum components.
-
Resuspend the final pellet in the desired volume of sterile PBS or cell culture medium to achieve the final working concentration[19]. The suspension should be used fresh.
In Vitro Macrophage Stimulation Assay
This protocol describes a general procedure for stimulating cultured macrophages to produce cytokines.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Multi-well tissue culture plates (e.g., 24- or 96-well)
-
Prepared this compound suspension (opsonized or non-opsonized)
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISA kits for desired cytokines
Methodology:
-
Cell Seeding : Seed macrophages into a multi-well plate at a density that will result in a confluent monolayer the next day (e.g., 1 x 10⁵ cells/well in a 96-well plate). Culture overnight[21].
-
Stimulation : Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1-100 µg/mL)[1]. Include a negative control (medium only) and a positive control (e.g., LPS at 10 µg/mL)[21].
-
Incubation : Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) in a CO₂ incubator[16][21]. The optimal time depends on the cytokine of interest.
-
Supernatant Collection : After incubation, centrifuge the plate (e.g., 400 x g for 5 minutes) to pellet cells and debris.
-
Analysis : Carefully collect the supernatant from each well. The supernatant can be stored at -80°C or used immediately for cytokine quantification via ELISA, following the manufacturer's protocol.
Caption: Experimental workflow for macrophage stimulation with this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. goldbio.com [goldbio.com]
- 3. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zymosan - Wikipedia [en.wikipedia.org]
- 5. Glucan and Mannan—Two Peas in a Pod - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. researchgate.net [researchgate.net]
- 8. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spatial Organization of Dectin-1 and TLR2 during Synergistic Crosstalk Revealed by Super-resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced production of IL-17A during zymosan-induced peritonitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of inflammatory cytokines in zymosan-induced pleurisy in rats: TNF induces IL-6 and cytokine-induced neutrophil chemoattractant (CINC) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Synthesis, Characterization, and Biological Activity of Aminated Zymosan - PMC [pmc.ncbi.nlm.nih.gov]
Zymosan A: A Deep Dive into its Discovery, History, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zymosan A, a glucan-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae, has been an invaluable tool in immunology for over half a century.[1] Its ability to potently activate the innate immune system has provided researchers with a robust model for studying inflammation, pathogen recognition, and the intricate signaling pathways that govern host defense. This technical guide provides a comprehensive overview of the discovery and history of this compound, its biochemical composition, the key signaling cascades it triggers, and detailed experimental protocols for its use in immunological research.
Discovery and Historical Perspective
The story of this compound is intrinsically linked to the pioneering work of Dr. Louis Pillemer , an American immunologist. In the mid-20th century, while investigating the complement system, Pillemer and his colleagues utilized a crude yeast cell wall preparation, which they termed "zymosan," to probe its components.[2][3][4] Their experiments revealed that zymosan could activate the complement system through a novel, antibody-independent mechanism.[2] This seminal work, published in the 1940s and 1950s, led to the discovery of the alternative complement pathway and a key protein within it, properdin (B1173348) .[2][5][6][7] Pillemer's research demonstrated that properdin, in conjunction with complement and magnesium ions, played a crucial role in the destruction of certain bacteria and viruses.[3] This foundational research established zymosan as a critical reagent for dissecting the complexities of innate immunity.
Biochemical Composition of this compound
This compound is not a single molecular entity but rather a complex, insoluble preparation of yeast cell walls.[8][9] Its primary components are polysaccharides, with a significant portion being β-glucans with repeating glucose units connected by β-1,3-glycosidic linkages.[9][10] The approximate composition of this compound is as follows:
| Component | Percentage (%) |
| Polysaccharide | ~73% |
| Protein | ~15% |
| Lipid | ~7% |
| Inorganic Components | Variable |
Table 1: Approximate Biochemical Composition of this compound.[1][11]
The β-glucan component is crucial for its immunostimulatory properties, serving as a primary pathogen-associated molecular pattern (PAMP) recognized by the innate immune system.[9]
Immunological Signaling Pathways
This compound activates a variety of immune cells, including macrophages, dendritic cells, and neutrophils, through the engagement of specific pattern recognition receptors (PRRs).[1] The two principal signaling pathways initiated by this compound involve Toll-like Receptor 2 (TLR2) and Dectin-1.[8][9][12]
TLR2-Mediated Signaling
This compound is recognized by a heterodimer of TLR2 and TLR6 on the surface of immune cells.[1][8] This recognition event triggers a downstream signaling cascade that is largely dependent on the adaptor protein MyD88.[13]
This pathway culminates in the activation of transcription factors such as NF-κB and MAP kinases (ERK, p38, JNK), leading to the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1][13]
Dectin-1-Mediated Signaling
The β-glucan component of this compound is specifically recognized by Dectin-1, a C-type lectin receptor.[8][14] Dectin-1 signaling collaborates with TLR2 to enhance the inflammatory response.[8]
Dectin-1 activation leads to the recruitment and phosphorylation of the spleen tyrosine kinase (Syk), which in turn activates downstream signaling pathways involving CARD9-Bcl10-MALT1, leading to NF-κB activation.[14][15] This pathway also contributes to the production of reactive oxygen species (ROS) and phagocytosis of the zymosan particles.[13][16]
The synergistic activation of both TLR2 and Dectin-1 pathways results in a robust and multifaceted inflammatory response.[13]
Quantitative Data on this compound-Induced Immune Responses
The administration of this compound leads to a time-dependent and dose-dependent induction of various cytokines and chemokines. The following tables summarize representative quantitative data from various experimental models.
Table 2: Zymosan-Induced Cytokine Production in Rat Pleurisy Model
| Cytokine | Peak Production Time (hours post-injection) |
| TNF-α | 4-5 |
| IL-1 | 4-5 |
| IL-6 | 4-5 |
| CINC | 4-5 |
Data from a study on zymosan-induced pleurisy in rats.[17]
Table 3: Zymosan-Induced Cytokine Production in RAW 264.7 Macrophages
| Cytokine | Fold Change vs. Control (LPS treatment) |
| TNF-α | 3.18 |
| IL-1β | 5.66 |
| IL-6 | 115.76 |
Gene expression analysis in RAW 264.7 cells after 6 hours of stimulation.[18]
Table 4: Zymosan-Induced Cytokine Profile in Human and Murine Dendritic Cells (DCs)
| Cytokine | Human DCs | Murine DCs |
| IL-12(p70) | Barely detectable | Low |
| IL-6 | Low | Low |
| IL-10 | Abundant | Abundant |
Comparison of cytokine secretion by DCs stimulated with Zymosan.[19] This highlights Zymosan's ability to also induce regulatory responses through IL-10 production.[12][14][20]
Detailed Experimental Protocols
This compound is widely used to induce sterile inflammation in various in vivo and in vitro models. Below are detailed protocols for some of the key experiments.
Preparation of this compound Suspension
Objective: To prepare a sterile and uniform suspension of this compound for in vivo or in vitro use.
Materials:
-
This compound from Saccharomyces cerevisiae (e.g., Sigma-Aldrich Z4250)[3][21]
-
Sterile, pyrogen-free 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Water bath or heat block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of sterile saline or PBS to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex vigorously to create a uniform suspension.
-
Place the suspension in a boiling water bath for 1 hour to ensure sterility and enhance activity.[3]
-
Allow the suspension to cool to room temperature.
-
Vortex again immediately before use to ensure a homogenous suspension. For some applications, the suspension is centrifuged, the supernatant discarded, and the pellet resuspended in the desired buffer.[3]
Zymosan-Induced Peritonitis in Mice
Objective: To induce an acute inflammatory response in the peritoneal cavity of mice.[22][23]
Materials:
-
Prepared this compound suspension (e.g., 0.25 mg/mouse in 0.5 mL saline)[23]
-
8-10 week old mice (e.g., C57BL/6)
-
Sterile syringes and needles (25-27 gauge)
-
Anesthesia (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., ice-cold PBS with 2 mM EDTA)
-
Hemocytometer or automated cell counter
-
ELISA kits for cytokine measurement
Procedure:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the prepared this compound suspension intraperitoneally (i.p.).
-
At a predetermined time point (e.g., 4 hours), humanely euthanize the mice.[23]
-
Expose the peritoneal cavity and inject 5-10 mL of ice-cold peritoneal lavage buffer.
-
Gently massage the abdomen to dislodge cells.
-
Aspirate the peritoneal fluid.
-
Centrifuge the fluid to pellet the cells.
-
Resuspend the cell pellet and count the total number of leukocytes and perform differential counts for neutrophils.
-
Use the supernatant for cytokine analysis by ELISA.
Zymosan-Induced Arthritis in Mice
Objective: To induce a localized inflammatory arthritis in the knee joint of mice.[24][25]
Materials:
-
Prepared this compound suspension (e.g., 180 µg in 6 µL PBS)[25]
-
8-10 week old mice (e.g., C57BL/6)
-
Sterile insulin (B600854) syringes with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Calipers for measuring joint swelling
-
Reagents for histological analysis (formalin, decalcifying solution, H&E stain)
Procedure:
-
Anesthetize the mice.
-
Shave the fur around the knee joint.
-
Flex the knee and inject the this compound suspension intra-articularly into the joint cavity. The contralateral knee can be injected with vehicle (PBS) as a control.[24]
-
Monitor the mice for signs of arthritis, including joint swelling (measured with calipers) and redness, at various time points (e.g., daily for 7 days).
-
At the end of the experiment, euthanize the mice and dissect the knee joints.
-
Fix the joints in formalin, decalcify, and process for histological analysis to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.
Conclusion
This compound remains a cornerstone in immunological research, providing a powerful and reproducible tool to investigate the fundamental mechanisms of innate immunity and inflammation. From its historical role in the discovery of the alternative complement pathway to its current use in modeling inflammatory diseases, this compound continues to be indispensable for researchers and drug development professionals. A thorough understanding of its composition, signaling pathways, and experimental applications is crucial for leveraging its full potential in advancing our knowledge of immunology and developing novel therapeutic strategies for inflammatory and infectious diseases.
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Louis Pillemer - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Zymosan enhances the immune response to DNA vaccine for human immunodeficiency virus type-1 through the activation of complement system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE PROPERDIN SYSTEM AND IMMUNITY: III. THE ZYMOSAN ASSAY OF PROPERDIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alterations in serum properdin levels following injection of Zymosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A war with the molecules: Louis Pillemer and the history of properdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Zymosan - Wikipedia [en.wikipedia.org]
- 10. goldbio.com [goldbio.com]
- 11. This compound (from Saccharomyces cerevisiae) | 58856-93-2 | Z-9500 [biosynth.com]
- 12. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]
- 13. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Generation of inflammatory cytokines in zymosan-induced pleurisy in rats: TNF induces IL-6 and cytokine-induced neutrophil chemoattractant (CINC) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]
- 20. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound for inducing inflamatory response 58856-93-2 [sigmaaldrich.com]
- 22. Zymosan-induced generalized inflammation: experimental studies into mechanisms leading to multiple organ dysfunction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. 4.4.6. Zymosan Induced Arthritis of the Knee [bio-protocol.org]
- 25. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Zymosan A: A Technical Guide to its Biological Sources, Extraction, and Immunostimulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zymosan A, a complex glycan derived from the cell wall of the yeast Saccharomyces cerevisiae, is a potent activator of the innate immune system. For decades, it has served as a critical tool in immunological research to induce sterile inflammation and investigate the mechanisms of pathogen recognition and subsequent inflammatory responses. This technical guide provides an in-depth overview of the biological origins of this compound, detailed protocols for its extraction and preparation, a summary of its chemical composition, and a comprehensive examination of the signaling pathways it triggers in immune cells. This document is intended to be a valuable resource for researchers and professionals in immunology, pharmacology, and drug development who utilize this compound in their experimental models.
Biological Source and Composition
The exclusive biological source of this compound is the cell wall of the yeast Saccharomyces cerevisiae, commonly known as baker's or brewer's yeast.[1][2][3][4][5][6] The yeast cell wall is a robust structure primarily composed of polysaccharides, which account for the majority of its dry weight.[7] this compound is not a single molecule but rather a crude, insoluble preparation of these cell walls, often referred to as "ghost cells" due to the removal of cellular contents.[5]
The major immunostimulatory component of this compound is β-glucan , a polysaccharide of repeating glucose units connected by β-1,3-glycosidic linkages.[2][3][4] This β-glucan structure is a pathogen-associated molecular pattern (PAMP) recognized by specific pattern recognition receptors (PRRs) on innate immune cells.
While β-glucan is the primary active component, this compound is a complex mixture. Its approximate composition is detailed in the table below.
Table 1: Approximate Chemical Composition of this compound
| Component | Percentage (%) | Reference(s) |
| Polysaccharide | ~73% | [1][6] |
| Protein | ~15% | [1][6] |
| Lipid | ~7% | [1][6] |
| Other (inorganic components) | Remainder | [1][6] |
Extraction and Preparation Protocols
The preparation of this compound involves the isolation and purification of cell walls from Saccharomyces cerevisiae. Several protocols exist, with the method originally described by Pillemer and Ecker being a foundational technique.[5] Below are detailed methodologies for its extraction.
Classical Extraction Protocol (Modified from Pillemer and Ecker)
This protocol yields a crude this compound preparation suitable for most immunostimulatory applications.
Materials:
-
Pressed commercial baker's yeast (Saccharomyces cerevisiae)
-
0.5 M Disodium hydrogen phosphate (B84403) (Na₂HPO₄), pH 7.8-8.0
-
Distilled water
-
Centrifuge
-
Boiling water bath or heating apparatus
Procedure:
-
Cell Disintegration and Protoplasm Removal:
-
Mechanically disrupt the yeast cells.
-
Centrifuge the disrupted cell suspension to pellet the cell walls.
-
Wash the pellet repeatedly with distilled water to remove the protoplasm.
-
-
Boiling and Purification:
-
Suspend the washed cell walls in 0.5 M Na₂HPO₄ (pH 7.8-8.0) to create a 5% or 10% suspension.[2]
-
Boil the suspension for 3 hours.[2] This step helps to inactivate enzymes and remove soluble components.
-
Centrifuge the boiled suspension to collect the insoluble this compound particles.
-
Wash the this compound pellet multiple times with distilled water.
-
Perform subsequent washes with ethanol to aid in dehydration.[2]
-
-
Drying and Storage:
Quantitative Yield: The typical yield of this compound from this method is approximately 1.8% of the initial amount of pressed commercial baker's yeast.[2]
Preparation of this compound Suspension for In Vivo and In Vitro Use
This compound is insoluble in water but can be suspended for experimental use.
Materials:
-
This compound powder
-
Endotoxin-free saline
-
Boiling water bath
-
Sonicator or homogenizer
-
Autoclave
Procedure:
-
Resuspend the desired amount of this compound in endotoxin-free saline.[8]
-
Boil the suspension for 1 hour to ensure sterility and promote uniform suspension.[5]
-
Homogenize the suspension using a sonic emulsifier or other homogenization method.[8]
-
Autoclave the suspension for sterilization.[8]
-
Store in aliquots at -20°C.[8]
Immunostimulatory Mechanisms and Signaling Pathways
This compound exerts its potent inflammatory effects by engaging multiple pattern recognition receptors on the surface of innate immune cells, primarily macrophages, neutrophils, and dendritic cells. The two principal receptors involved are Toll-like Receptor 2 (TLR2) and Dectin-1 (a C-type lectin receptor) .[2][9] The engagement of these receptors initiates distinct but overlapping signaling cascades that culminate in the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.
This compound-Induced Signaling Pathways
The following diagram illustrates the key signaling pathways activated by this compound in a macrophage.
Caption: this compound signaling in macrophages.
Pathway Description:
-
TLR2-Mediated Pathway: Upon binding to TLR2, this compound recruits the adaptor protein MyD88.[1] This initiates a signaling cascade involving c-Src, leading to the activation of p38 MAPK and the NADPH oxidase complex.[1] Activation of p38 MAPK contributes to the activation and nuclear translocation of the transcription factor NF-κB.[1] NF-κB then drives the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β, as well as inducible nitric oxide synthase (iNOS).[1] The NADPH oxidase complex generates reactive oxygen species (ROS), which can further amplify the inflammatory response.[1]
-
Dectin-1-Mediated Pathway: The binding of β-glucan components of this compound to Dectin-1 triggers a distinct signaling pathway that is independent of MyD88. This pathway involves the activation of the spleen tyrosine kinase (Syk).[3] Downstream of Syk, a calcium-dependent pathway is activated, involving Calmodulin-dependent kinase II (CaMKII) and Pyk2.[3] This cascade leads to the activation of the ERK MAPK pathway and the transcription factor CREB, which are important for the production of the anti-inflammatory cytokine IL-10.[3]
Experimental Workflow: Macrophage Stimulation and Analysis
This compound is widely used to study macrophage activation. The following provides a general workflow for such experiments.
Experimental Workflow for Macrophage Stimulation
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of zymosan from yeast cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound (from Saccharomyces cerevisiae) | 58856-93-2 | Z-9500 [biosynth.com]
- 7. Zymosan Particle-Induced Hemodynamic, Cytokine and Blood Cell Changes in Pigs: An Innate Immune Stimulation Model with Relevance to Cytokine Storm Syndrome and Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zymosan - Wikipedia [en.wikipedia.org]
Zymosan A: A Potent Activator of the Complement System
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Zymosan A, a glucan-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae, serves as a powerful and well-characterized activator of the complement system.[1][2] Its complex polysaccharide structure, primarily composed of α-D-mannan and β-D-glucan, provides a multivalent platform for the initiation of all three complement pathways: the alternative, classical, and lectin pathways.[1][3][4] This ability to robustly engage the complement cascade makes this compound an invaluable tool in immunological research, inflammation modeling, and the development of therapeutics targeting the complement system.[4][5] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound activates the complement system, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades involved.
Core Mechanisms of Complement Activation by this compound
This compound's surface acts as a nidus for the assembly of complement activation complexes, effectively bypassing endogenous regulatory mechanisms that normally prevent spontaneous activation on host cells.[6][7]
Alternative Pathway Activation
The alternative pathway (AP) is a primary mechanism of this compound-induced complement activation.[3][8] this compound provides a protected microenvironment for the spontaneous, low-level hydrolysis of C3 to C3(H₂O).[6][7][9] This altered C3 molecule binds Factor B, which is subsequently cleaved by Factor D to form the fluid-phase C3 convertase, C3(H₂O)Bb.[9][10] This initial convertase cleaves more C3 into C3a and C3b. The nascent C3b can covalently attach to the hydroxyl groups on the polysaccharide surface of this compound.[6][11]
This surface-bound C3b then binds Factor B, which is again cleaved by Factor D to form the surface-bound AP C3 convertase, C3bBb.[11][12] The this compound surface protects this convertase from decay-dissociation mediated by regulatory proteins like Factor H.[6][7] The stability of the C3bBb convertase is further enhanced by the binding of properdin (B1173348) (Factor P), the only known positive regulator of the complement system.[6][7][13] Properdin can directly bind to the this compound surface and act as a platform for the de novo assembly of the C3 convertase.[14] This leads to a powerful amplification loop, generating large amounts of C3b that coat the this compound particle, a process known as opsonization.[6][9]
The accumulation of C3b on the this compound surface facilitates the formation of the AP C5 convertase (C3bBbC3b or C3bnBb).[15][16][17] This enzyme cleaves C5 into the potent anaphylatoxin C5a and C5b. C5b then initiates the assembly of the membrane attack complex (MAC), C5b-9, which can lead to the lysis of target cells.[15][18]
Lectin Pathway Activation
The lectin pathway is initiated by the recognition of carbohydrate patterns on microbial surfaces. This compound is rich in mannan (B1593421), which is a potent ligand for mannan-binding lectin (MBL).[1][19][20] MBL, in complex with MBL-associated serine proteases (MASPs), binds to the mannan residues on the this compound surface.[21][22] This binding leads to the autoactivation of MASP-1, which then cleaves and activates MASP-2.[21][23] Activated MASP-2 cleaves C4 and C2, leading to the formation of the classical pathway C3 convertase, C4b2a, on the this compound surface.[21][22] This C3 convertase then cleaves C3, feeding into the same downstream events as the alternative and classical pathways. Studies have shown that in MBL-deficient serum, complement activation by zymosan is significantly reduced, highlighting the importance of the lectin pathway.[24][25]
Classical Pathway Activation
The classical pathway is typically initiated by the binding of C1q to the Fc portion of antibodies complexed with antigens. While this compound can activate complement in the absence of specific antibodies, most normal human serum contains natural antibodies (primarily IgG) against yeast cell wall components.[1] When these antibodies bind to this compound, they create a target for C1q binding. This triggers the activation of the C1 complex, leading to the cleavage of C4 and C2 by C1s, and the subsequent formation of the classical pathway C3 convertase (C4b2a). Additionally, C-reactive protein (CRP) has been shown to bind to this compound, which can also initiate the classical pathway.[26]
Quantitative Data on this compound-Induced Complement Activation
The following table summarizes quantitative data from various studies on the activation of the complement system by this compound. These values can vary depending on the specific experimental conditions, such as the source and preparation of this compound, the serum source, and the assay used.
| Parameter | Value | Species | Assay | Reference |
| This compound Concentration for >90% Complement Consumption | 0.5 mg/mL | Human | Hemolytic Assay | [1] |
| This compound Concentration for C5a Generation | 0.25 mg/mL | Human | Enzyme Immunoassay | [27] |
| This compound Concentration for Phagocytosis Enhancement | 0.5–30 µg/mL | Human | Flow Cytometry | [28][29] |
| Half-life of Properdin-stabilized C3/C5 convertase on Zymosan | 34 min | Human | Functional Assay | [16] |
| Kₘ of C5 convertase on Zymosan (low C3b density) | ~5.2 µM | Rabbit/Sheep | Kinetic Assay | [15] |
| Kₘ of C5 convertase on Zymosan (high C3b density) | ~0.18 µM | Rabbit/Sheep | Kinetic Assay | [15] |
Experimental Protocols
This compound Preparation and Activation
To ensure maximal complement-activating capacity, this compound powder should be "pre-activated."[1][2]
-
Materials: this compound powder, sterile saline (0.9% NaCl).
-
Protocol:
-
Suspend this compound in sterile saline at a concentration of 10 mg/mL.
-
Boil the suspension for 1-2 hours.[1]
-
Wash the this compound particles three times with sterile saline by centrifugation (e.g., 500 x g for 10 minutes) and resuspension.
-
Resuspend the final pellet in a known volume of sterile saline to achieve the desired stock concentration (e.g., 1 x 10⁹ particles/mL or 10 mg/mL).[30]
-
Store the pre-activated this compound suspension at -70°C.[30]
-
In Vitro Complement Activation Assay
This protocol describes a general method to assess the ability of this compound to activate complement in serum, often measured by the generation of complement activation products like C3a or C5a, or the deposition of C3b.
-
Materials: Pre-activated this compound, normal human serum (NHS), appropriate buffer (e.g., Veronal buffered saline with Mg²⁺ and EGTA for alternative pathway-specific activation), EDTA, ELISA kit for C5a or antibody for C3b detection.
-
Protocol:
-
Thaw NHS on ice.
-
In a microcentrifuge tube, add a specific amount of pre-activated this compound (e.g., 0.5 mg).
-
Add a defined volume of NHS (e.g., 1 mL) to the tube. For pathway-specific analysis, serum can be diluted in appropriate buffers (e.g., Mg²⁺/EGTA for AP).
-
As a negative control, add an equivalent volume of buffer or heat-inactivated serum.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle agitation.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM and placing the tube on ice.
-
Centrifuge the tube to pellet the this compound particles.
-
Collect the supernatant for the quantification of soluble complement activation products (e.g., C5a by ELISA).
-
The this compound pellet can be washed and used to quantify deposited complement fragments (e.g., C3b by flow cytometry or Western blot).
-
Flow Cytometry Analysis of C3 Deposition on this compound
This method quantifies the opsonization of this compound particles with C3b.
-
Materials: FITC-labeled this compound (or unlabeled this compound and a fluorescent secondary antibody), normal human serum, anti-human C3b/iC3b antibody (FITC or PE-conjugated), FACS buffer (e.g., PBS with 1% BSA and 0.05% sodium azide).
-
Protocol:
-
Perform the in vitro complement activation assay as described above.
-
After incubation, wash the this compound pellet twice with cold FACS buffer.
-
Resuspend the pellet in FACS buffer containing a fluorescently labeled anti-C3b/iC3b antibody.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the particles twice with cold FACS buffer to remove unbound antibody.
-
Resuspend the final pellet in an appropriate volume of FACS buffer.
-
Analyze the fluorescence intensity of the this compound particles using a flow cytometer. An increase in fluorescence intensity compared to controls indicates C3b deposition.
-
Signaling Pathways and Experimental Workflows
Figure 1. this compound activates all three complement pathways.
Figure 2. Workflow for C3b deposition analysis on this compound.
Conclusion
This compound is a multifaceted and potent activator of the complement system, engaging all three initiation pathways. Its well-defined polysaccharide surface provides a platform for the robust assembly and amplification of the complement cascade. This makes this compound an indispensable reagent for studying the intricate mechanisms of complement activation, its role in inflammation and immunity, and for the screening and validation of novel complement-targeted therapeutics. The detailed understanding of its mode of action, coupled with standardized experimental protocols, allows for its reliable application in a wide range of research and development settings.
References
- 1. complementtech.com [complementtech.com]
- 2. complementtech.com [complementtech.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zymosan enhances the immune response to DNA vaccine for human immunodeficiency virus type-1 through the activation of complement system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the alternative complement pathway due to resistance of zymosan-bound amplification convertase to endogenous regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the alternative complement pathway due to resistance of zymosan-bound amplification convertase to endogenous regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of zymosan-induced alternative complement pathway activation by concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]
- 10. Frontiers | Assessment of the Role of C3(H2O) in the Alternative Pathway [frontiersin.org]
- 11. C3-convertase - Wikipedia [en.wikipedia.org]
- 12. sinobiological.com [sinobiological.com]
- 13. Properdin in Complement Activation and Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Formation of high-affinity C5 convertases of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The conversion of human complement component C5 into fragment C5b by the alternative-pathway C5 convertase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Functional Characterization of Alternative and Classical Pathway C3/C5 Convertase Activity and Inhibition Using Purified Models [frontiersin.org]
- 18. Formation of High-Affinity C5 Convertases of the Alternative Pathway of Complement [ouci.dntb.gov.ua]
- 19. Yeast mannans inhibit binding and phagocytosis of zymosan by mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. The Lectin Pathway of Complement Activation Is a Critical Component of the Innate Immune Response to Pneumococcal Infection | PLOS Pathogens [journals.plos.org]
- 23. Frontiers | Key Components of the Complement Lectin Pathway Are Not Only Required for the Development of Inflammatory Arthritis but Also Regulate the Transcription of Factor D [frontiersin.org]
- 24. The role of properdin in zymosan- and Escherichia coli-induced complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. In vitro binding of human C-reactive protein by some pathogenic bacteria and zymosan - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of a Sensitive Assay to Screen Nanoparticles in vitro for Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. RECOMBINANT FORM OF HUMAN WILD TYPE MANNAN-BINDING LECTIN (MBL/A) BUT NOT ITS STRUCTURAL VARIANT (MBL/C) PROMOTES PHAGOCYTOSIS OF ZYMOSAN BY ACTIVATING COMPLEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Recombinant form of human wild type mannan-binding lectin (MBL/A) but not its structural variant (MBL/C) promotes phagocytosis of zymosan by activating complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Zymosan (preactivated) (CTR-011) - Creative Biolabs [creative-biolabs.com]
The Primary Cellular Targets of Zymosan A Stimulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a cell wall preparation from the yeast Saccharomyces cerevisiae, is a potent activator of the innate immune system. Composed primarily of β-glucan and mannan (B1593421) polysaccharides, it mimics fungal pathogen-associated molecular patterns (PAMPs), making it an invaluable tool for studying fungal recognition, inflammatory signaling, and the development of immunomodulatory therapeutics. This technical guide provides a comprehensive overview of the primary cellular targets of this compound, the signaling cascades it initiates, and detailed experimental protocols for studying these interactions.
Primary Cellular Receptors for this compound
This compound is recognized by a consortium of pattern recognition receptors (PRRs) on the surface of various immune cells, primarily macrophages, dendritic cells (DCs), and neutrophils. The coordinated engagement of these receptors dictates the nature and magnitude of the downstream cellular response.
Key Receptors:
-
Toll-like Receptor 2 (TLR2): In conjunction with its co-receptors TLR6 and CD14, TLR2 recognizes the protein and lipid components of Zymosan.[1][2][3] This interaction is a critical initiator of pro-inflammatory cytokine production. The soluble form of recombinant TLR2 has been shown to directly bind to Zymosan with an apparent binding constant of 48 nM.[4][5]
-
Dectin-1 (CLEC7A): This C-type lectin receptor is the primary receptor for the β-glucan component of Zymosan.[6] Dectin-1 engagement is crucial for phagocytosis, respiratory burst, and the modulation of TLR2-mediated signaling.[7]
-
Complement Receptor 3 (CR3; Mac-1, CD11b/CD18): CR3 can bind to the β-glucan component of Zymosan, particularly when opsonized with complement fragments, and contributes to phagocytosis.
-
Mannose Receptor (CD206): This C-type lectin recognizes the mannan component of the Zymosan cell wall and is involved in the initial binding and internalization of the particles.
Cellular Responses to this compound Stimulation
The interaction of this compound with its cellular receptors triggers a cascade of intracellular signaling events, leading to a variety of cellular responses aimed at eliminating the perceived fungal threat.
Key Cellular Responses:
-
Phagocytosis: The engulfment of Zymosan particles is a hallmark response, primarily mediated by Dectin-1 and CR3. This process is essential for clearing the pathogen and for antigen presentation.
-
Cytokine and Chemokine Production: this compound stimulation leads to the production of a wide array of pro-inflammatory and anti-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-1β, IL-10, IL-12, and various chemokines that recruit other immune cells to the site of inflammation.[8][9][10][11]
-
Respiratory Burst: The production of reactive oxygen species (ROS) is a critical microbicidal mechanism triggered by this compound, largely dependent on Dectin-1 signaling and the activation of NADPH oxidase.[7]
-
Inflammasome Activation: this compound can activate the NLRP3 inflammasome in macrophages, leading to the processing and secretion of mature IL-1β.
-
Arachidonic Acid Metabolism: this compound stimulation can lead to the release of arachidonic acid and the subsequent production of inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.
Quantitative Data on this compound Stimulation
The following tables summarize quantitative data on the cellular responses to this compound stimulation. It is important to note that absolute values can vary depending on the specific cell type, this compound preparation, and experimental conditions.
Table 1: Receptor Binding Affinity
| Receptor | Ligand Component | Binding Affinity (Kd) | Cell Type/System |
| TLR2 (soluble) | This compound | 48 nM | Recombinant Protein Assay |
Table 2: Dose-Dependent Cytokine Production in Macrophages
| This compound (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Cell Type | Incubation Time (h) |
| 1 | ~200 | ~500 | Not specified | Murine Peritoneal Macrophages | 24 |
| 10 | ~1500 | ~2000 | Not specified | Murine Peritoneal Macrophages | 24 |
| 50 | ~2500 | ~4000 | ~150 | Murine Peritoneal Macrophages | 24 |
| 100 | ~3000 | ~5000 | Not specified | Murine Peritoneal Macrophages | 24 |
Data in this table are semi-quantitative and estimated from graphical representations in the cited literature. Actual values may vary.
Table 3: Dose-Dependent Cytokine Production in Dendritic Cells
| This compound (µg/mL) | IL-10 (pg/mL) | IL-12p70 (pg/mL) | IL-6 (pg/mL) | Cell Type | Incubation Time (h) |
| 10 | ~2000 | Low/Undetectable | ~500 | Murine Bone Marrow-Derived DCs | 24 |
| 100 | ~4000 | Low/Undetectable | ~1000 | Murine Bone Marrow-Derived DCs | 24 |
| 200 | ~4000 | ~500 | ~2000 | Murine Bone Marrow-Derived DCs | 24 |
| 500 | ~4000 | ~1000 | ~3000 | Murine Bone Marrow-Derived DCs | 24 |
Data in this table are semi-quantitative and estimated from graphical representations in the cited literature.[8] Actual values may vary.
Signaling Pathways Activated by this compound
This compound activates multiple interconnected signaling pathways that culminate in the observed cellular responses.
Experimental Protocols
This compound Phagocytosis Assay
This protocol describes a method for quantifying the phagocytosis of this compound particles by macrophages.
Methodology:
-
Cell Preparation: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well plate at a density that will result in a confluent monolayer after overnight incubation.
-
This compound Preparation: Prepare a suspension of fluorescently labeled this compound (e.g., FITC-Zymosan) in cell culture medium. Opsonization with serum can be performed to enhance phagocytosis via complement receptors.
-
Stimulation: Add the this compound suspension to the macrophage culture at a desired particle-to-cell ratio (e.g., 10:1).
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.
-
Quenching and Washing: Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of extracellular this compound. Wash the cells multiple times with cold PBS to remove non-internalized particles.
-
Analysis: Lyse the cells and measure the fluorescence of the internalized this compound using a fluorescence plate reader. Alternatively, phagocytosis can be visualized and quantified by fluorescence microscopy.
Cytokine Measurement by ELISA
This protocol outlines the measurement of cytokine production in response to this compound stimulation using a sandwich ELISA.
Methodology:
-
Cell Stimulation: Culture macrophages or dendritic cells in a multi-well plate and stimulate with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatants, which will contain the secreted cytokines.
-
ELISA Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a serial dilution of a known cytokine standard to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known cytokine standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.[12][13][14]
Analysis of MAPK Phosphorylation by Western Blot
This protocol describes the detection of MAPK pathway activation by analyzing the phosphorylation of key kinases (ERK, p38, JNK) using Western blotting.[15][16][17][18][19]
Methodology:
-
Cell Stimulation and Lysis: Stimulate cells with this compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK (e.g., anti-phospho-p38).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against the total form of the MAPK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative levels of MAPK phosphorylation.
NF-κB Nuclear Translocation Assay
This protocol outlines a method to assess the activation of the NF-κB pathway by visualizing the translocation of the p65 subunit from the cytoplasm to the nucleus.[20][21][22][23][24][25]
Methodology:
-
Cell Culture and Stimulation: Grow cells on coverslips and stimulate with this compound for different durations.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunofluorescence Staining:
-
Block non-specific binding sites.
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Microscopy and Image Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of p65, thereby determining the extent of nuclear translocation.
Conclusion
This compound serves as a powerful and versatile tool for investigating the intricate cellular and molecular mechanisms of innate immunity. Its ability to engage multiple pattern recognition receptors and trigger a broad spectrum of cellular responses makes it highly relevant for research in immunology, inflammation, and the development of novel therapeutics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute robust experiments to further elucidate the complex biology of this compound stimulation.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. biomatik.com [biomatik.com]
- 3. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR2 toll like receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Direct binding of Toll-like receptor 2 to zymosan, and zymosan-induced NF-kappa B activation and TNF-alpha secretion are down-regulated by lung collectin surfactant protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dectin-1 Is A Major β-Glucan Receptor On Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumour necrosis factor alpha (TNF-alpha) and interleukin 6 in a zymosan-induced shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zymosan Induces Immune Responses Comparable with Those of Adults in Monocytes, Dendritic Cells, and Monocyte-Derived Dendritic Cells from Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zymosan and PMA activate the immune responses of Mutz3-derived dendritic cells synergistically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bowdish.ca [bowdish.ca]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. e-century.us [e-century.us]
- 24. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Zymosan A: A Technical Guide to its Interaction with Innate Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a cell wall preparation from the yeast Saccharomyces cerevisiae, is a potent activator of the innate immune system.[1] Composed primarily of β-glucans, mannans, proteins, and lipids, it serves as a classic pathogen-associated molecular pattern (PAMP) to mimic fungal encounters and trigger inflammatory responses.[2][3] This technical guide provides an in-depth overview of the molecular interactions between this compound and innate immune cells, the signaling cascades initiated, and detailed experimental protocols for studying these phenomena.
Recognition of this compound by Innate Immune Cells
Innate immune cells, including macrophages, neutrophils, and dendritic cells, are the first line of defense against invading pathogens.[2] These cells express a variety of pattern recognition receptors (PRRs) that recognize conserved microbial structures like those found in this compound.[2] The primary receptors involved in this compound recognition are Toll-like Receptor 2 (TLR2) and Dectin-1.[4][5]
-
Toll-like Receptor 2 (TLR2): TLR2, often in heterodimeric partnership with TLR1 or TLR6, recognizes the lipoprotein components of this compound.[6][7] This interaction is a key initiator of pro-inflammatory cytokine production.[2]
-
Dectin-1 (CLEC7A): This C-type lectin receptor is the major receptor for the β-1,3 and β-1,6 glucan components of this compound.[8][9] Dectin-1 engagement is crucial for phagocytosis, respiratory burst, and the production of certain cytokines.[8][10]
The collaborative signaling from both TLR2 and Dectin-1 results in a synergistic and robust inflammatory response.[8][10]
Signaling Pathways Activated by this compound
The binding of this compound to TLR2 and Dectin-1 on the surface of innate immune cells triggers a complex network of intracellular signaling pathways. These pathways culminate in the activation of transcription factors that drive the expression of genes involved in inflammation and immunity.
TLR2-Mediated Signaling
Upon recognition of this compound, TLR2 recruits the adaptor protein MyD88. This initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), such as p38 and ERK.[11]
Dectin-1-Mediated Signaling
Dectin-1 signaling is initiated by the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM)-like domain.[10] This recruits and activates the spleen tyrosine kinase (Syk).[12] Downstream of Syk, several pathways are activated, including the CARD9-Bcl10-MALT1 complex, which also leads to NF-κB activation.[13] Dectin-1 signaling can also activate MAPKs and the transcription factor NFAT.[12][14]
Inflammasome Activation
This compound is a potent activator of the NLRP3 inflammasome.[1] This multi-protein complex is responsible for the activation of Caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][15] The initial signal for pro-IL-1β production comes from TLR2/MyD88 activation, while Dectin-1 signaling can amplify this process.[1] The activation of the NLRP3 inflammasome itself is often triggered by potassium efflux from the cell, a process that can be induced by this compound.[1]
Visualizing the Pathways
The following diagrams illustrate the key signaling events initiated by this compound.
Caption: this compound recognition by TLR2 and Dectin-1 initiates distinct downstream signaling pathways.
Caption: Detailed view of the NF-κB and MAPK signaling cascades activated by this compound.
Caption: The two-signal model of NLRP3 inflammasome activation by this compound.
Quantitative Data on this compound-Induced Responses
The interaction of this compound with innate immune cells leads to the production and release of a variety of cytokines. The specific cytokine profile can vary depending on the cell type, the concentration of this compound, and the experimental conditions.
| Cell Type | This compound Concentration | Cytokine | Response | Reference |
| Mouse Bone Marrow-Derived Dendritic Cells | 10 µg/mL | IL-10 | Robust induction | [4] |
| Mouse Bone Marrow-Derived Dendritic Cells | 10 µg/mL | IL-6 | Little to no induction | [4] |
| Mouse Bone Marrow-Derived Dendritic Cells | 10 µg/mL | IL-12(p70) | Little to no induction | [4] |
| IL-10 deficient Mouse Dendritic Cells | Not Specified | IL-12(p40), IL-12(p70), IL-6, TNF-α | Profound enhancement compared to wild-type | [4] |
| Mouse Peritoneal Macrophages | 50 µg/mL | G-CSF, CXCL2, IL-1α | Significant release | [16] |
| Mouse Peritoneal Macrophages | 50 µg/mL | TNF-α, IL-1β, CCL2 | Elicited release | [16] |
| RAW 264.7 Macrophages | 0.5 mg/mL | TNF-α | 3.18-fold increase | [17] |
| RAW 264.7 Macrophages | 0.5 mg/mL | IL-1β | 5.66-fold increase | [17] |
| RAW 264.7 Macrophages | 0.5 mg/mL | IL-6 | 115.76-fold increase | [17] |
| Mouse Bone Marrow-Derived Macrophages | 0.5 mg/mL | TNF-α | Increased production in AC7 deficient cells | [18] |
| Mouse Peritoneal Fluid (in vivo) | 1 mg/mouse | IL-6 | ~32-fold increase at 2h | [19] |
| Mouse Peritoneal Fluid (in vivo) | 1 mg/mouse | IL-1β | Peak increase at 2h | [19] |
| Mouse Peritoneal Fluid (in vivo) | 1 mg/mouse | TNF-α | Peak increase at 4h | [19] |
Experimental Protocols
In Vitro Phagocytosis Assay Using this compound
This protocol describes a method to visualize and quantify the phagocytosis of this compound particles by innate immune cells.[20][21]
Caption: A typical workflow for a quantitative in vitro phagocytosis assay using this compound.
Materials:
-
Phagocytic cells (e.g., RAW 264.7 macrophages, bone marrow-derived macrophages)
-
Cell culture medium
-
Multi-well plates (e.g., 96-well)
-
This compound particles (pre-labeled or for subsequent staining)
-
Phosphate Buffered Saline (PBS)
-
Serum (for opsonization, optional)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Blocking reagent
-
Permeabilization solution
-
Detection reagent and substrate
-
Plate reader or fluorescence microscope
Methodology:
-
Cell Seeding: Seed phagocytic cells in a 96-well plate at a density that will result in 50-80% confluency after overnight incubation.[21]
-
This compound Preparation:
-
Phagocytosis Induction:
-
(Optional) Pre-treat cells with activators or inhibitors of phagocytosis.
-
Add the this compound suspension to each well.
-
Incubate the plate at 37°C for a period ranging from 15 minutes to 2 hours to allow for phagocytosis.[21]
-
-
Removal of External Particles:
-
Gently aspirate the medium and wash the cells twice with PBS to remove unbound this compound particles.[20]
-
-
Fixation and Staining:
-
Fix the cells with a 4% paraformaldehyde solution for 30 minutes on ice.[20]
-
Add a blocking reagent to quench the signal from any remaining external particles.[21]
-
Permeabilize the cells and add a detection reagent that will react with the internalized this compound particles to produce a colorimetric or fluorescent signal.[21]
-
-
Quantification:
-
Measure the absorbance or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of internalized this compound.[21]
-
Alternatively, visualize and count the internalized particles using fluorescence microscopy.
-
In Vitro Macrophage Stimulation and Cytokine Analysis
This protocol outlines the stimulation of macrophages with this compound to induce cytokine production, followed by quantification of the released cytokines.[17][18]
Materials:
-
Macrophages (e.g., RAW 264.7, bone marrow-derived macrophages)
-
Cell culture medium
-
Multi-well plates (e.g., 24-well or 6-well)
-
This compound
-
Lysis buffer
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Methodology:
-
Cell Culture: Culture macrophages in multi-well plates until they reach the desired confluency.
-
Stimulation:
-
Sample Collection:
-
After incubation, collect the cell culture supernatant. This will contain the secreted cytokines.
-
Lyse the remaining cells in the wells to determine the total protein content for normalization.[18]
-
-
Cytokine Quantification:
-
Use specific ELISA kits to measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants according to the manufacturer's instructions.[18]
-
Normalize the cytokine concentrations to the total protein content of the corresponding cell lysate.
-
Conclusion
This compound remains an invaluable tool for studying the mechanisms of innate immunity, particularly the recognition of fungal pathogens and the subsequent inflammatory responses. Its ability to engage multiple PRRs and activate key signaling pathways such as NF-κB, MAPKs, and the NLRP3 inflammasome makes it a robust and versatile stimulus in immunological research. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate interactions between this compound and innate immune cells, and to explore potential therapeutic interventions targeting these pathways.
References
- 1. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Pattern Recognition Receptor Dectin-1: From Fungi to Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pattern recognition: recent insights from Dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Dectin-1 Stimulation by Candida albicans Yeast or Zymosan Triggers NFAT Activation in Macrophages and Dendritic Cells1 | Semantic Scholar [semanticscholar.org]
- 13. woongbee.com [woongbee.com]
- 14. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio | MDPI [mdpi.com]
- 20. Visualization and Quantification of Phagocytosis by Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 22. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
Methodological & Application
Zymosan A: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Zymosan A in various in vitro cell culture experiments. This compound, a glucan-rich preparation from the cell wall of Saccharomyces cerevisiae, is a potent activator of the innate immune system and is widely used to study cellular processes such as phagocytosis, inflammatory signaling, and cytokine production.
Properties and Mechanism of Action
This compound is recognized by pattern recognition receptors (PRRs) on the surface of innate immune cells, primarily macrophages, neutrophils, and dendritic cells. The main receptors involved in this compound recognition are Toll-like receptor 2 (TLR2), in cooperation with TLR6, and Dectin-1.[1][2][3] Engagement of these receptors triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB and AP-1.[1][4] This, in turn, results in the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS).[2] this compound is also a potent stimulus for phagocytosis, the process by which cells engulf and internalize particulate matter.[5][6]
Preparation of this compound for In Vitro Experiments
Proper preparation of this compound is crucial for obtaining reproducible results. This compound is insoluble in water but can be suspended uniformly in saline or cell culture media.[7]
Protocol 1: Preparation of this compound Suspension
-
Weighing: Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Suspension: Resuspend the this compound in sterile, endotoxin-free phosphate-buffered saline (PBS) or serum-free cell culture medium to a stock concentration of 1-10 mg/mL.
-
Sonication/Vortexing: To ensure a homogenous suspension and break up any aggregates, sonicate the this compound suspension on ice or vortex vigorously for 1-2 minutes.
-
Sterilization (Optional but Recommended): While Zymosan is subjected to boiling during its isolation, to ensure sterility for cell culture experiments, the suspension can be boiled for 1 hour.[7] After boiling, centrifuge the suspension, discard the supernatant, and resuspend the pellet in the desired sterile diluent.
-
Working Concentration: Dilute the stock suspension to the desired working concentration in pre-warmed complete cell culture medium immediately before adding to the cells.
Protocol 2: Opsonization of this compound
Opsonization, the coating of a particle with serum proteins (opsonins), can enhance its recognition and uptake by phagocytic cells.
-
Incubation with Serum: Incubate the this compound suspension with serum (e.g., fetal bovine serum, human serum) at a concentration of 10-50% in PBS or cell culture medium.[6][8] A common approach is to use 1 mL of serum per 0.5 mL of this compound stock solution.[8]
-
Incubation Conditions: Incubate for 30-60 minutes at 37°C with gentle shaking.
-
Washing: Pellet the opsonized this compound by centrifugation (e.g., 2000 x g for 2 minutes).[8]
-
Resuspension: Discard the supernatant and wash the pellet twice with sterile PBS to remove unbound serum components.[8]
-
Final Suspension: Resuspend the opsonized this compound in complete cell culture medium to the desired final concentration.
Key In Vitro Applications and Protocols
Phagocytosis Assay
This assay measures the ability of phagocytic cells (e.g., macrophages, neutrophils) to engulf this compound particles.
Protocol 3: this compound Phagocytosis Assay
-
Cell Seeding: Seed phagocytic cells (e.g., RAW 264.7 macrophages, primary peritoneal macrophages) in a 96-well plate at a density that will result in 50-80% confluency after overnight incubation.[9] For suspension cells like HL-60, adjust the cell concentration to 1 x 10^7 cells/mL.[8]
-
Cell Treatment (Optional): Pre-treat cells with your test compounds or inhibitors for the desired time.
-
Stimulation: Add prepared this compound suspension (opsonized or non-opsonized, typically 10 µL of a 1-2 mg/mL suspension per well) to the cells.[6][10]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period ranging from 15 minutes to 2 hours to allow for phagocytosis.[6][10]
-
Removal of Non-engulfed Zymosan:
-
Quantification: The extent of phagocytosis can be quantified using various methods:
-
Microscopy: Fix and stain the cells (e.g., with Giemsa or a fluorescent dye) and visually count the number of internalized this compound particles per cell.
-
Plate Reader-based Assays: Utilize commercially available kits that employ pre-labeled Zymosan particles (e.g., fluorescently labeled or biotinylated) for colorimetric or fluorometric quantification.[6]
-
Cytokine Production Assay
This compound stimulation induces the production and secretion of various cytokines.
Protocol 4: Measurement of this compound-Induced Cytokine Production
-
Cell Seeding: Seed immune cells (e.g., macrophages, peripheral blood mononuclear cells) in a 24- or 48-well plate at an appropriate density.
-
Stimulation: Treat the cells with this compound at a typical concentration range of 10-500 µg/mL.[11][12][13][14]
-
Incubation: Incubate the cells for a period of 4 to 24 hours, depending on the cytokine of interest.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
Reactive Oxygen Species (ROS) Production Assay
This compound triggers an oxidative burst in phagocytes, leading to the production of ROS.
Protocol 5: Detection of this compound-Induced ROS
-
Cell Preparation: Prepare a single-cell suspension of phagocytes (e.g., neutrophils, macrophages) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Loading with Fluorescent Probe: Incubate the cells with a ROS-sensitive fluorescent probe, such as Dihydroethidium (DHE) for superoxide (B77818) or 2',7'-dichlorofluorescin diacetate (DCFH-DA) for general ROS.[15] Follow the manufacturer's instructions for probe concentration and loading time.
-
Stimulation: Add this compound (opsonized is often preferred for this assay) to the cell suspension.
-
Measurement: Measure the increase in fluorescence over time using a fluorometric plate reader or flow cytometer. The signal is proportional to the amount of ROS produced.[15] Luminol-dependent chemiluminescence is another common method to detect ROS production.[16][17]
Quantitative Data Summary
The following tables summarize typical experimental parameters for this compound-induced responses in vitro.
Table 1: Typical Working Concentrations and Incubation Times for this compound
| Application | Cell Type | This compound Concentration | Incubation Time | Reference(s) |
| Phagocytosis | Macrophages, Neutrophils | 10 - 100 µg/mL | 15 min - 2 hours | [6][10] |
| Cytokine Production | Macrophages, Splenocytes | 10 - 500 µg/mL | 4 - 24 hours | [11][12][13][14] |
| ROS Production | Macrophages, Leukocytes | 10 - 100 µg/mL | 30 min - 2 hours | [16] |
Table 2: this compound-Induced Cytokine Production in RAW 264.7 Macrophages
| Cytokine | This compound Concentration | Fold Change vs. Control | Reference(s) |
| TNF-α | 0.5 mg/mL | 3.18 | [11] |
| IL-1β | 0.5 mg/mL | 5.66 | [11] |
| IL-6 | 0.5 mg/mL | 115.76 | [11] |
Visualizing this compound Signaling and Experimental Workflow
Diagram 1: this compound Signaling Pathway
Caption: this compound signaling cascade in immune cells.
Diagram 2: Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound for cell culture.
References
- 1. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zymosan Particle-Induced Hemodynamic, Cytokine and Blood Cell Changes in Pigs: An Innate Immune Stimulation Model with Relevance to Cytokine Storm Syndrome and Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]
- 5. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Phagocytosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. T cell activation status determines the cytokine pattern induced by zymosan and bacterial DNA both in thymocytes and splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vitro inhibitory effect of mesenchymal stem cells on zymosan-induced production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of gold nanoparticles on production of reactive oxygen species by human peripheral blood leukocytes stimulated with opsonized zymosan - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Concentration of Zymosan A for Macrophage Stimulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of Zymosan A for the stimulation of macrophages. This compound, a cell wall preparation from Saccharomyces cerevisiae, is a potent activator of the innate immune system, primarily through its interaction with Toll-like receptor 2 (TLR2), TLR6, and Dectin-1 on the surface of phagocytic cells like macrophages.[1][2][3][4][5] This stimulation triggers a cascade of intracellular signaling events, leading to phagocytosis, production of reactive oxygen species (ROS), and the release of various pro-inflammatory and anti-inflammatory cytokines. Understanding the optimal concentration of this compound is crucial for reproducible and meaningful in vitro and in vivo studies of macrophage function and inflammatory responses.
Key Signaling Pathways in this compound-Stimulated Macrophages
This compound recognition by macrophages initiates a complex signaling network. The binding of β-glucans within this compound to Dectin-1, and other components to TLR2/TLR6, leads to the recruitment of adaptor proteins and the activation of downstream kinases. This culminates in the activation of transcription factors such as NF-κB and AP-1, which drive the expression of genes encoding cytokines and other inflammatory mediators.[1][2][4][5]
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Zymosan A-Induced Peritonitis in Mice
Introduction
The Zymosan A-induced peritonitis model is a widely utilized and robust method for studying acute inflammation in vivo. This compound, a polysaccharide-rich preparation from the cell wall of Saccharomyces cerevisiae, acts as a potent elicitor of the innate immune response. When administered intraperitoneally to mice, it triggers a sterile inflammatory cascade, making it an ideal model for investigating leukocyte recruitment, cytokine production, inflammatory signaling pathways, and the efficacy of anti-inflammatory therapeutics.[1][2] The model is characterized by a rapid and transient influx of neutrophils into the peritoneal cavity, followed by a later infiltration of monocytes and macrophages, mimicking the cellular dynamics of an acute inflammatory response that typically resolves over time.[3][4]
Mechanism of Action
This compound is recognized by pattern recognition receptors (PRRs) on resident peritoneal immune cells, primarily macrophages.[5][6] The main receptors involved are Toll-like Receptor 2 (TLR2), which forms a heterodimer with TLR6, and the C-type lectin receptor Dectin-1, which binds to the β-glucan components of zymosan.[7][8][9]
Engagement of these receptors activates downstream intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][10][11] This signaling cascade culminates in the production and release of a host of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., MCP-1/CCL2, CXCL1, CXCL2), which orchestrate the recruitment of circulating leukocytes, predominantly neutrophils, to the site of inflammation.[2][12][13]
Key Experimental Protocols
Preparation of this compound Suspension
Materials:
-
This compound from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Under aseptic conditions, weigh the desired amount of this compound powder.
-
Suspend the this compound in sterile 0.9% saline to the desired concentration (e.g., 2 mg/mL).[2]
-
Ensure the suspension is homogenous by vortexing vigorously immediately before each injection, as this compound is not soluble and will settle.[14]
Induction of Peritonitis via Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound suspension
-
Mice (e.g., C57BL/6)
-
Sterile 1 mL syringes with a 25-27 gauge needle[14]
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
Procedure:
-
Properly restrain the mouse, ensuring the head is tilted slightly downwards to move abdominal organs away from the injection site.[15]
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[15]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 20-30 degree angle into the peritoneal cavity.[14]
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated, which would indicate improper needle placement.[14] If fluid is aspirated, discard the syringe and start over with fresh materials.
-
Inject the appropriate volume of the this compound suspension. A typical dose is 1 mg of this compound in 0.5 mL of saline per mouse.[2][3]
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Collection of Peritoneal Exudate (Lavage)
Materials:
-
Euthanasia supplies (e.g., CO2 chamber, cervical dislocator)
-
Dissection tools (scissors, forceps)
-
Phosphate-Buffered Saline (PBS), cold
-
10 mL syringes with 22-25 gauge needles
-
15 mL conical tubes
-
Ice
Procedure:
-
At the desired time point post-injection (e.g., 4, 8, 24 hours), humanely euthanize the mouse.[3]
-
Place the mouse on its back and spray the abdomen with 70% ethanol.
-
Make a small midline incision through the skin of the lower abdomen, taking care not to puncture the underlying peritoneal wall.
-
Retract the skin to expose the intact peritoneal cavity.
-
Inject 5-10 mL of cold PBS into the peritoneal cavity using a syringe and needle.[12]
-
Gently massage the abdomen for 30-60 seconds to dislodge and suspend the peritoneal cells.
-
Carefully withdraw the fluid (lavage) containing the peritoneal exudate cells and place it into a 15 mL conical tube on ice.[3]
Analysis of Peritoneal Exudate
Cell Counting and Differentiation:
-
Centrifuge the collected lavage fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS or appropriate buffer.
-
Determine the total number of cells using a hemocytometer or an automated cell counter.[3]
-
Prepare slides (e.g., via Cytospin) and stain with a differential stain (e.g., Diff-Quik) to quantify the different leukocyte populations (neutrophils, macrophages, lymphocytes) under a light microscope.[3] Alternatively, use flow cytometry with specific cell surface markers (e.g., Ly6G/Gr-1 for neutrophils, F4/80 for macrophages) for more precise quantification.[2]
Cytokine and Chemokine Analysis:
-
Use the supernatant from the centrifuged lavage fluid.
-
Measure the concentration of key inflammatory mediators (e.g., TNF-α, IL-6, MCP-1) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2]
Data Presentation
Table 1: Typical Cellular Response in Peritoneal Lavage Fluid After this compound (1 mg) Injection
| Time Point | Total Cells (x 10^6) | Neutrophils (PMNs) (x 10^6) | Macrophages (x 10^6) |
| 0 h (Control) | ~1-3 | < 0.1 | ~1-3 |
| 4-6 h | ~10-15 | ~8-12 | ~1-2 |
| 24 h | ~5-8 | ~2-4 | ~3-5 |
| 48-72 h | ~3-5 | < 1 | ~2-4 |
| (Data compiled from multiple sources indicating typical response profiles.[4][12] Absolute numbers can vary based on mouse strain and specific experimental conditions.) |
Table 2: Typical Cytokine/Chemokine Profile in Peritoneal Lavage Fluid After this compound (1 mg) Injection
| Time Point | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (CCL2) (pg/mL) |
| 0 h (Control) | < 50 | < 100 | < 100 |
| 4-6 h | ~1000-2000 | ~2000-4000 | ~1500-3000 |
| 24 h | ~200-500 | ~500-1000 | ~500-1000 |
| 48 h | < 100 | < 200 | < 200 |
| (Data compiled from multiple sources representing expected trends.[1][2][12][16] Actual values are highly dependent on the specific assay and experimental setup.) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound-induced peritonitis in mice.
This compound Signaling Pathway Diagram
Caption: Key signaling pathways activated by this compound in macrophages.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. mdpi.com [mdpi.com]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound enhances humoral immune responses to soluble protein in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory protein TSG-6 secreted by activated MSCs attenuates zymosan-induced mouse peritonitis by decreasing TLR2/NF-κB signaling in resident macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 13. In vivo characterization of zymosan-induced mouse peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. olac.berkeley.edu [olac.berkeley.edu]
- 15. research.vt.edu [research.vt.edu]
- 16. researchgate.net [researchgate.net]
Protocol for Zymosan A-Induced Cytokine Release Assay: Application Notes for Researchers
Introduction
Zymosan A, a cell wall preparation from Saccharomyces cerevisiae, is a potent activator of the innate immune system. Composed primarily of β-glucans, mannans, proteins, and lipids, it mimics fungal infection and induces a robust inflammatory response. This response is initiated through the recognition of this compound by pattern recognition receptors (PRRs) on immune cells, predominantly Toll-like receptor 2 (TLR2) and Dectin-1.[1][2][3] The engagement of these receptors triggers intracellular signaling cascades, leading to the activation of transcription factors such as NF-κB and subsequent production and release of a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
This application note provides detailed protocols for performing a this compound-induced cytokine release assay using both isolated peripheral blood mononuclear cells (PBMCs) and whole blood. This assay is a valuable tool for researchers, scientists, and drug development professionals to study the innate immune response, screen for immunomodulatory compounds, and assess the potential for cytokine release syndrome.
Principle of the Assay
The this compound-induced cytokine release assay is an in vitro method used to measure the amount of cytokines secreted by immune cells upon stimulation with this compound. The fundamental workflow involves the incubation of either isolated PBMCs or whole blood with this compound for a specified period. Following incubation, the cell culture supernatant or plasma is collected and the concentration of secreted cytokines is quantified using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
Signaling Pathway
The binding of this compound to TLR2 and Dectin-1 on the surface of immune cells, such as monocytes and macrophages, initiates a signaling cascade that results in the production of pro-inflammatory cytokines. TLR2 activation proceeds through the MyD88-dependent pathway, leading to the activation of NF-κB. Dectin-1 signaling, on the other hand, can synergize with TLR2 signaling to enhance cytokine production.
Experimental Protocols
This section provides detailed protocols for performing the this compound-induced cytokine release assay using either human PBMCs or whole blood. It is crucial to use aseptic techniques throughout the procedures.
Protocol 1: PBMC-Based Cytokine Release Assay
This protocol is adapted for assessing cytokine release from isolated PBMCs.
Materials:
-
This compound from Saccharomyces cerevisiae
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Human whole blood collected in sodium heparin tubes
-
96-well flat-bottom cell culture plates
-
Reagents for cytokine quantification (e.g., ELISA kit)
Procedure:
-
Preparation of Reagents:
-
Complete RPMI Medium: Supplement RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile PBS. Vortex vigorously to ensure a uniform suspension. Further dilutions should be made in complete RPMI medium.
-
-
Isolation of PBMCs:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI medium and perform a cell count. Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
-
Cell Stimulation:
-
Seed 100 µL of the PBMC suspension (1 x 10⁵ cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI medium at 2x the final desired concentrations.
-
Add 100 µL of the this compound dilutions to the respective wells. For the negative control, add 100 µL of complete RPMI medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 500 x g for 10 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
The supernatant can be used immediately for cytokine analysis or stored at -80°C for later use.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants using a suitable immunoassay according to the manufacturer's instructions.
-
Protocol 2: Whole Blood Cytokine Release Assay
This protocol offers a more physiologically relevant assessment with minimal sample manipulation.[2][3][4]
Materials:
-
This compound from Saccharomyces cerevisiae
-
RPMI-1640 medium (serum-free)
-
Human whole blood collected in sodium heparin tubes
-
96-well deep-well plates or sterile tubes
-
Reagents for cytokine quantification (e.g., ELISA kit)
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile RPMI-1640 medium. Vortex vigorously.
-
-
Assay Setup:
-
Work in a laminar flow hood to maintain sterility.
-
Prepare dilutions of this compound in RPMI-1640 medium at 10x the final desired concentration.
-
In a 96-well deep-well plate or sterile tubes, add 25 µL of the this compound dilutions. For the negative control, add 25 µL of RPMI-1640 medium.
-
Add 225 µL of fresh human whole blood to each well.[4]
-
-
Incubation:
-
Plasma Collection:
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes at room temperature to pellet the blood cells.[2]
-
Carefully collect the plasma supernatant.
-
The plasma can be used immediately for cytokine analysis or stored at -80°C.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the collected plasma samples using a suitable immunoassay.
-
Experimental Workflow
The following diagram illustrates the general workflow for both the PBMC and whole blood-based this compound-induced cytokine release assays.
Data Presentation
The following table summarizes typical quantitative data for cytokine release induced by this compound in different cell types. The values can vary depending on the donor, this compound preparation, and specific experimental conditions.
| Cell Type | Stimulus | Concentration (µg/mL) | Incubation Time (hours) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Human PBMCs | This compound | 10 | 24 | 1000 - 5000 | 2000 - 10000 | 500 - 2000 |
| Human PBMCs | This compound | 100 | 24 | > 5000 | > 10000 | > 2000 |
| Human Whole Blood | This compound | 100 | 6 | 500 - 2000 | 1000 - 5000 | 200 - 1000 |
| Human Whole Blood | This compound | 500 | 18 | > 2000 | > 5000 | > 1000 |
| Murine Macrophages | This compound | 10 | 24 | 2000 - 8000 | 1000 - 4000 | 100 - 500 |
Note: The data presented are approximate ranges compiled from various literature sources and should be used for reference only. Actual results may vary.
Troubleshooting
-
High background in negative control wells: This could be due to contamination of reagents or cell culture. Ensure all reagents are sterile and proper aseptic techniques are followed.
-
Low or no cytokine release: This may be due to inactive this compound, low cell viability, or suboptimal incubation conditions. Ensure this compound is properly stored and suspended. Check cell viability before seeding. Optimize incubation time and this compound concentration.
-
High variability between replicates: This can be caused by inconsistent cell seeding, improper mixing of this compound, or pipetting errors. Ensure accurate and consistent pipetting and thorough mixing of cell and this compound suspensions.
Conclusion
The this compound-induced cytokine release assay is a robust and versatile tool for studying innate immunity and evaluating the immunomodulatory potential of various compounds. The choice between using isolated PBMCs or whole blood depends on the specific research question and available resources. The whole blood assay provides a more physiologically relevant environment, while the PBMC assay allows for a more defined cell population. By following the detailed protocols and considering the information provided in these application notes, researchers can obtain reliable and reproducible data on cytokine release in response to this compound stimulation.
References
- 1. novusbio.com [novusbio.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]
- 5. FcγRIIIa-dependent IFN-γ release in whole blood assay is predictive of therapeutic IgG1 antibodies safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phagocytosis Assays Using Fluorescently Labeled Zymosan A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing fluorescently labeled Zymosan A particles to quantify phagocytosis by immune cells such as macrophages and neutrophils. This powerful tool allows for the screening of compounds that may modulate the phagocytic process, a critical component of the innate immune response.
This compound, a yeast cell wall preparation, serves as a pathogen-associated molecular pattern (PAMP) that triggers phagocytosis upon recognition by pattern recognition receptors (PRRs) on the surface of phagocytes.[1][2] By using fluorescently labeled this compound, the engulfment process can be visualized and quantified using various methods, including fluorescence microscopy, flow cytometry, and microplate readers.[3] This enables a robust and high-throughput analysis of phagocytic activity, crucial for immunology research and drug development.
This compound-Induced Phagocytosis Signaling Pathway
Zymosan particles are recognized by a variety of receptors on phagocytes, primarily Dectin-1 and Toll-like Receptor 2 (TLR2), which often work in collaboration.[2][4] This recognition initiates a cascade of intracellular signaling events.
The binding of β-glucans on the Zymosan surface to Dectin-1 leads to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM)-like domain.[4] This recruits and activates spleen tyrosine kinase (Syk), a key signaling molecule.[4] Downstream of Syk, several pathways are activated, including those involving phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC), which are crucial for the cytoskeletal rearrangements necessary for particle engulfment.[5]
Concurrently, other components of the Zymosan particle can engage TLR2, which, in conjunction with TLR6, activates the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines.[2] The coordinated activation of these pathways ensures both the engulfment of the particle and the initiation of an inflammatory response.
Experimental Protocols
I. Preparation of Phagocytic Cells
This protocol is optimized for macrophage cell lines (e.g., J774, RAW 264.7) or primary macrophages.
Materials:
-
Phagocytic cell line or primary cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplate for fluorescence reading
-
96-well tissue culture plate for cell seeding
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture phagocytic cells in T-75 flasks until they reach 80-90% confluency.
-
The day before the assay, harvest the cells using a cell scraper (for adherent cells) or by centrifugation.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells into a 96-well plate at a density of 5 x 10^5 viable cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
II. Phagocytosis Assay Using Fluorescently Labeled this compound
Materials:
-
Fluorescently labeled this compound particles (e.g., FITC-Zymosan, pHrodo Red Zymosan)
-
Prepared phagocytic cells in a 96-well plate
-
Assay Buffer (e.g., HBSS or PBS with 1% BSA)
-
Quenching solution (e.g., 0.4% Trypan Blue in PBS) to distinguish between internalized and surface-bound particles.
-
Test compounds or vehicle control
Experimental Workflow Diagram:
Procedure:
-
Pre-treatment (Optional): If screening for inhibitors or activators, remove the culture medium from the wells and add fresh medium containing the test compounds at the desired concentrations. Incubate for 1 hour at 37°C. Include a vehicle control. For a positive inhibition control, use a known phagocytosis inhibitor like Cytochalasin D (20 µM).
-
This compound Addition: Add the fluorescently labeled this compound particles to each well. A common ratio is 10 particles per cell.[6]
-
Incubation: Incubate the plate for 1-3 hours at 37°C to allow for phagocytosis. The optimal incubation time may vary depending on the cell type and should be determined empirically. A time-course experiment can be performed to identify the saturation point of phagocytosis.[3]
-
Washing: After incubation, gently aspirate the medium and wash the cells three times with ice-cold PBS to remove non-adherent this compound particles.
-
Quenching (for microscopy and plate reader): To differentiate between internalized and merely attached this compound, add a quenching solution like Trypan Blue (0.4%) for 5-10 minutes at room temperature.[7] This will quench the fluorescence of the extracellular particles.
-
Final Wash: Wash the cells twice more with PBS to remove the quenching solution.
III. Data Acquisition and Analysis
A. Fluorescence Microscopy:
-
After the final wash, add fresh Assay Buffer to the wells.
-
Visualize the cells using a fluorescence microscope with the appropriate filter set for the fluorophore used (e.g., Ex/Em ~490/520 nm for FITC or Green Zymosan, Ex/Em ~540/570 nm for Red Zymosan).
-
Capture images from multiple fields per well.
-
Quantify phagocytosis by counting the number of cells containing fluorescent particles and/or measuring the fluorescence intensity per cell using image analysis software (e.g., ImageJ).
B. Flow Cytometry:
-
After the washing steps (quenching is not typically required for flow cytometry as it can distinguish populations based on fluorescence intensity), detach the cells using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to FACS tubes.
-
Analyze the cells using a flow cytometer.
-
Gate on the phagocyte population based on forward and side scatter properties.
-
Quantify the percentage of fluorescently positive cells (phagocytic cells) and the mean fluorescence intensity (MFI), which corresponds to the amount of this compound engulfed per cell.[7][8]
C. Microplate Reader:
-
After the final wash (including the quenching step), add 100 µL of Assay Buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
The fluorescence intensity is directly proportional to the amount of internalized this compound.
Data Presentation
Quantitative data from phagocytosis assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Example Data from a Phagocytosis Assay Measured by Flow Cytometry
| Treatment | Concentration (µM) | % Phagocytic Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Vehicle Control | - | 85.2 ± 4.1 | 15,432 ± 1,287 |
| Compound X | 1 | 78.9 ± 3.5 | 13,876 ± 1,102 |
| Compound X | 10 | 52.1 ± 2.8 | 8,765 ± 943 |
| Compound X | 50 | 23.5 ± 1.9 | 4,123 ± 567 |
| Cytochalasin D (Control) | 20 | 5.6 ± 0.8 | 987 ± 210 |
Table 2: Example Data from a Phagocytosis Assay Measured by a Microplate Reader
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | % Inhibition of Phagocytosis |
| Vehicle Control | - | 9,876 ± 754 | 0% |
| Compound Y | 1 | 8,990 ± 687 | 9.0% |
| Compound Y | 10 | 6,543 ± 543 | 33.8% |
| Compound Y | 50 | 3,210 ± 412 | 67.5% |
| Cytochalasin D (Control) | 20 | 1,123 ± 201 | 88.6% |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete washing of this compound particles | Increase the number and vigor of washing steps. Ensure complete aspiration of the supernatant after each wash. |
| Autofluorescence of cells or compounds | Include a control with cells alone and cells with the compound but without this compound to measure background fluorescence. Subtract this background from the experimental values. | |
| Low phagocytic activity | Cells are not healthy or are not phagocytic | Ensure high cell viability (>95%) before seeding. Use a cell line known for its phagocytic capacity. Optimize cell density and culture conditions. |
| Insufficient incubation time | Perform a time-course experiment to determine the optimal incubation time for your specific cell type. | |
| High variability between replicates | Inconsistent cell seeding or reagent addition | Use a multichannel pipette for adding cells and reagents to ensure consistency across the plate. Mix cell and this compound suspensions thoroughly before aliquoting. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. | |
| Difficulty distinguishing between bound and internalized particles | Ineffective quenching | Ensure the quenching solution is fresh and at the correct concentration. Optimize the quenching time. For definitive results, consider using a pH-sensitive dye like pHrodo, which only fluoresces in the acidic environment of the phagosome, thereby eliminating the signal from extracellular particles.[9] |
References
- 1. Visualization and Quantification of Phagocytosis by Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Measurement of Phagocytosis by Macrophages [jstage.jst.go.jp]
- 4. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adding Complexity to Phagocytic Signaling: Phagocytosis-Associated Cell Responses and Phagocytic Efficiency - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Visualizing the Early Stages of Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human leukocyte phagocytosis of zymosan particles measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Use of Flow Cytometry to Evaluate Phagocytosis of Staphylococcus aureus by Human Neutrophils [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
Zymosan A Administration for In Vivo Inflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing inflammation in vivo using Zymosan A, a potent inflammatory agent derived from the cell wall of Saccharomyces cerevisiae. Three common administration routes are detailed: intraperitoneal injection for peritonitis, subcutaneous injection into an air pouch, and intra-articular injection for arthritis. These models are invaluable tools for studying the mechanisms of acute inflammation and for the pre-clinical evaluation of anti-inflammatory therapeutics.
Introduction to this compound-Induced Inflammation
This compound is a well-characterized pathogen-associated molecular pattern (PAMP) that triggers a robust inflammatory response by activating pattern recognition receptors (PRRs) on immune cells. Its primary mechanism of action involves the activation of Toll-like Receptor 2 (TLR2) and Dectin-1. This dual recognition leads to the activation of downstream signaling pathways, culminating in the production of pro-inflammatory cytokines and chemokines, and the recruitment of leukocytes, predominantly neutrophils, to the site of administration.
Key Signaling Pathways
This compound-induced inflammation is primarily mediated through the activation of TLR2 and Dectin-1 signaling pathways. Upon binding of this compound, these receptors trigger a cascade of intracellular events, leading to the activation of the transcription factor NF-κB and the NLRP3 inflammasome. This results in the transcription and subsequent release of a host of pro-inflammatory mediators.
Application Notes and Protocols for Creating a Sterile Inflammation Model with Zymosan A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a cell wall preparation from the yeast Saccharomyces cerevisiae, is a widely utilized phlogogenic agent for inducing sterile inflammation in preclinical research.[1][2][3] Composed primarily of β-glucan, mannan, and chitin, this compound effectively activates the innate immune system, leading to a robust and reproducible inflammatory response.[1][4][5] This makes it an invaluable tool for studying the mechanisms of acute inflammation, evaluating the efficacy of anti-inflammatory therapeutics, and modeling inflammatory conditions such as peritonitis and arthritis.[1][6][7] Zymosan-induced inflammation is characterized by the rapid recruitment of leukocytes, particularly neutrophils, and the production of various pro-inflammatory mediators, including cytokines and chemokines.[2][3] The response is typically acute and self-resolving, peaking within hours and clearing within 48 to 72 hours, providing a dynamic window to study the entire inflammatory cascade from initiation to resolution.[2][3]
Mechanism of Action & Signaling Pathways
This compound initiates an inflammatory cascade by engaging multiple pattern recognition receptors (PRRs) on the surface of innate immune cells, primarily macrophages and dendritic cells.[8][9] The principal receptors involved are Toll-like Receptor 2 (TLR2) and Dectin-1.[8][10]
-
TLR2-Mediated Signaling: TLR2, in cooperation with TLR6 and CD14, recognizes components of the zymosan particle.[8] This interaction triggers a MyD88-dependent signaling pathway, leading to the activation of the transcription factor NF-κB.[9] Activated NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][11]
-
Dectin-1-Mediated Signaling: Dectin-1, a C-type lectin receptor, specifically binds to the β-glucan components of zymosan.[1][10] This binding event can lead to phagocytosis of the zymosan particles and the production of reactive oxygen species (ROS).[9] Dectin-1 signaling can also synergize with TLR2 signaling to enhance the production of pro-inflammatory cytokines.[9][10]
-
Inflammasome Activation: this compound is also a potent activator of the NLRP3 inflammasome.[4][12] This intracellular multi-protein complex is crucial for the processing and activation of pro-IL-1β into its mature, secreted form.[12] This process is dependent on caspase-1 and is driven by a decrease in intracellular potassium ions.[12]
Below is a diagram illustrating the key signaling pathways activated by this compound.
Experimental Protocols
Two common and well-validated models for inducing sterile inflammation with this compound are the intraperitoneal (IP) injection model leading to peritonitis and the subcutaneous (SC) air pouch model.
Zymosan-Induced Peritonitis in Mice
This model is widely used to study acute inflammation and leukocyte recruitment.[6][7]
Materials:
-
This compound from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
Mice (e.g., C57BL/6, 6-8 weeks old)
-
Sterile syringes and needles (25-27 gauge)
-
Phosphate-buffered saline (PBS) containing EDTA (for lavage)
-
Hemocytometer or automated cell counter
-
Microscope with differential stain (e.g., Diff-Quik)
-
ELISA kits for cytokine/chemokine quantification
Protocol:
-
Preparation of this compound Suspension:
-
On the day of the experiment, prepare a suspension of this compound in sterile 0.9% saline at a concentration of 1 mg/mL.
-
Vortex the suspension vigorously immediately before each injection to ensure a uniform distribution of particles.[13]
-
-
Induction of Peritonitis:
-
Collection of Peritoneal Lavage Fluid (PLF):
-
Analysis of Inflammatory Response:
-
Cellular Infiltration:
-
Mediator Production:
-
Centrifuge the PLF to pellet the cells.
-
Collect the supernatant and store it at -80°C for later analysis.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., MCP-1) in the supernatant using ELISA kits.[6]
-
-
Below is a diagram illustrating the experimental workflow for the Zymosan-induced peritonitis model.
Zymosan-Induced Air Pouch Model in Mice
This model creates a synovium-like cavity, making it suitable for studying localized inflammation and the effects of drugs on inflammatory exudate and cell migration.[14][15]
Materials:
-
Same as the peritonitis model, with the addition of:
-
Sterile air
-
0.2 µm sterile filter
Protocol:
-
Air Pouch Formation:
-
Induction of Inflammation:
-
On day 6, inject 1 mL of this compound suspension (1 mg/mL in sterile saline) into the air pouch.[14]
-
A control group should receive an injection of an equal volume of sterile saline into the air pouch.
-
-
Collection of Air Pouch Exudate:
-
At a desired time point (e.g., 4, 24, or 48 hours) after this compound injection, euthanize the mice.
-
Carefully make a small incision in the skin overlying the air pouch.
-
Wash the pouch with 2-3 mL of cold PBS containing EDTA.
-
Aspirate the exudate.[15]
-
-
Analysis of Inflammatory Response:
-
Exudate Volume: Measure and record the volume of the collected exudate.
-
Cellular Infiltration: Perform total and differential leukocyte counts on the exudate as described for the peritonitis model.[16]
-
Mediator Production: Centrifuge the exudate, collect the supernatant, and quantify inflammatory mediators using ELISA as described for the peritonitis model.
-
Below is a diagram illustrating the experimental workflow for the Zymosan-induced air pouch model.
Data Presentation
The following tables summarize representative quantitative data from this compound-induced sterile inflammation models. These values can vary depending on the specific mouse strain, this compound dose, and experimental conditions.
Table 1: Leukocyte Infiltration in Zymosan-Induced Peritonitis in Mice
| Time Post-Zymosan A (1 mg IP) | Total Leukocytes (x 10^6/cavity) | Neutrophils (x 10^6/cavity) | Monocytes/Macrophages (x 10^6/cavity) |
| 0 hours (Saline Control) | ~0.5 - 2 | ~0.1 - 0.5 | ~0.4 - 1.5 |
| 4 hours | ~10 - 20 | ~8 - 15 | ~2 - 5 |
| 16 hours | ~15 - 25 | ~10 - 18 | ~5 - 10 |
| 24 hours | ~10 - 20 | ~5 - 10 | ~5 - 10 |
| 72 hours | ~2 - 5 | < 1 | ~1 - 4 |
Data compiled from multiple sources indicating typical ranges.[6][7][17]
Table 2: Pro-inflammatory Mediator Levels in Peritoneal Lavage Fluid
| Time Post-Zymosan A (1 mg IP) | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) | IL-1β (pg/mL) |
| 0 hours (Saline Control) | < 50 | < 100 | < 200 | < 20 |
| 2 hours | ~500 - 1500 | ~1000 - 3000 | ~500 - 1500 | ~100 - 500 |
| 4 hours | ~200 - 800 | ~2000 - 5000 | ~1000 - 3000 | ~200 - 800 |
| 8 hours | ~100 - 400 | ~1000 - 4000 | ~500 - 2000 | ~100 - 400 |
| 16 hours | < 100 | ~500 - 2000 | < 500 | < 100 |
Data compiled from multiple sources indicating typical ranges.[6][18][19]
Table 3: Cellular Infiltration in Zymosan-Induced Air Pouch Model in Mice
| Time Post-Zymosan A (1 mg) | Total Leukocytes (x 10^6/pouch) | Neutrophils (x 10^6/pouch) |
| 0 hours (Saline Control) | < 1 | < 0.5 |
| 4 hours | ~5 - 10 | ~4 - 9 |
| 24 hours | ~10 - 15 | ~8 - 12 |
| 48 hours | ~5 - 8 | ~2 - 5 |
Data compiled from sources describing the air pouch model.[16]
Conclusion
The this compound-induced sterile inflammation models are robust, reproducible, and versatile tools for studying the mechanisms of acute inflammation and for the preclinical evaluation of anti-inflammatory compounds. The peritonitis model is ideal for assessing systemic responses and leukocyte trafficking, while the air pouch model provides a localized inflammatory environment suitable for studying exudate formation and the effects of locally administered agents. By carefully selecting the appropriate model and analytical endpoints, researchers can gain valuable insights into the complex processes of inflammation and its resolution.
References
- 1. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. inotiv.com [inotiv.com]
- 8. invivogen.com [invivogen.com]
- 9. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 15. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
Application Notes and Protocols for the Long-Term Stability and Use of Zymosan A in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term stability of Zymosan A solutions and detailed protocols for its use in common experimental settings. This compound, a cell wall preparation from Saccharomyces cerevisiae, is a potent immunostimulant widely used to study inflammatory responses, phagocytosis, and innate immunity. Understanding its stability and proper handling is critical for reproducible and reliable experimental outcomes.
Long-Term Stability of this compound
The stability of this compound is highly dependent on its physical state (solid vs. solution/suspension) and the storage conditions.
Stability of Solid this compound
As a lyophilized powder, this compound is remarkably stable. When stored under appropriate conditions, it can retain its biological activity for several years.
| Parameter | Condition | Stability |
| Storage Temperature | 2-8°C or -20°C | ≥ 3-4 years[1] |
| Special Conditions | Desiccating conditions are recommended. | Enhances long-term stability[1]. |
Stability of this compound in Solutions and Suspensions
This compound is insoluble in water but can be uniformly suspended in aqueous solutions like saline.[2] It has limited solubility in some organic solvents. The stability in a liquid state is less than in its solid form and is influenced by the solvent and storage temperature. While specific long-term quantitative degradation kinetics for this compound in various solvents are not extensively published, the following guidelines are based on available data and general biochemical principles.
| Solvent/Suspension Medium | Storage Temperature | Recommended Storage Duration | Notes |
| Saline (0.9% NaCl) | 0-4°C | Up to 1 month | Must remain sterile to avoid contamination. Some protocols recommend storing at -20°C for longer periods, though data on activity after extended frozen storage in suspension is limited.[3] |
| Phosphate-Buffered Saline (PBS) | 4°C | Short-term (days) | Commonly used for immediate experimental use. For longer storage, refer to saline conditions. |
| Cell Culture Medium | Not Recommended | Prepare fresh for each experiment | The complex composition of culture media can interfere with this compound stability and activity. |
| Dimethyl Sulfoxide (DMSO) | -20°C | Up to 6 years (for many compounds)[4] | This compound has low solubility (~0.2 mg/mL)[1]. While general compound stability in DMSO at -20°C is high, specific long-term stability data for this compound is not readily available. It is advisable to prepare fresh or use for short-term storage. |
| Ethanol | -20°C | Not Recommended for Long-Term Storage | This compound has very low solubility (~0.1 mg/mL)[1]. Ethanol can also interfere with some biological assays.[5] |
Note on Freeze-Thaw Cycles: Repeated freeze-thaw cycles are generally not recommended for solutions of complex biological molecules as they can lead to degradation and loss of activity. Aliquoting solutions for single-use is the best practice.
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for In Vitro Assays
This protocol describes the preparation of a sterile this compound suspension for use in cell-based assays such as phagocytosis or cytokine induction.
Materials:
-
This compound powder
-
Sterile, endotoxin-free saline (0.9% NaCl) or PBS
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Water bath or boiling pot
-
Sonicator (optional, but recommended for a uniform suspension)
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Suspension: Add the this compound powder to a sterile centrifuge tube. Add a small volume of sterile saline or PBS and vortex thoroughly to create a paste. Gradually add the remaining volume of saline or PBS to achieve the desired final concentration (e.g., 10 mg/mL).
-
Boiling (Optional but Common): To ensure sterility and enhance uniform suspension, place the tube in a boiling water bath for 1 hour.[3] This step also helps to inactivate any contaminating enzymes. This compound is stable under these conditions.
-
Washing: Centrifuge the suspension (e.g., 2000 x g for 10 minutes), discard the supernatant, and resuspend the pellet in fresh sterile saline or PBS. Repeat this washing step twice to remove any soluble contaminants.
-
Homogenization: For a more uniform particle suspension, sonicate the preparation. Use a bath sonicator or a probe sonicator on a low setting to avoid excessive heating.
-
Final Concentration Adjustment: After the final wash, resuspend the this compound pellet in the desired volume of sterile saline, PBS, or culture medium to achieve the final working concentration.
-
Storage: For immediate use, keep the suspension on ice. For short-term storage, store at 4°C for up to a few days. For longer-term storage (up to a month), store at 4°C, ensuring sterility. For storage longer than a month, aliquots can be stored at -20°C, though it is recommended to validate the activity of thawed suspensions.
Protocol 2: Opsonization of this compound
Opsonization enhances the phagocytosis of this compound by immune cells through complement and Fc receptors.
Materials:
-
Prepared this compound suspension (from Protocol 1)
-
Fresh or frozen-thawed serum (e.g., human AB serum, fetal bovine serum) or purified IgG
-
Sterile PBS
-
Incubator at 37°C
-
Centrifuge
Procedure:
-
Incubation with Serum/IgG: To the prepared this compound suspension, add serum or IgG. A common ratio is 1 mL of serum for every 0.5 mL of a 10 mg/mL this compound suspension.[6]
-
Incubate: Incubate the mixture at 37°C for 30 minutes with gentle agitation.[7][8]
-
Washing: Pellet the opsonized this compound by centrifugation (e.g., 2000 x g for 10 minutes).
-
Resuspension: Discard the supernatant and wash the pellet twice with sterile, cold PBS to remove unbound serum components.
-
Final Preparation: Resuspend the opsonized this compound in the desired sterile buffer or medium for immediate use in phagocytosis assays.
Protocol 3: Zymosan-Induced Peritonitis in Mice (In Vivo Model of Inflammation)
This protocol outlines a general procedure for inducing acute inflammation in mice using this compound.
Materials:
-
Sterile this compound suspension in saline (prepared as in Protocol 1, typically at 1-2 mg/mL)
-
Sterile syringes and needles (e.g., 27G)
-
Appropriate mouse strain (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., cold PBS with 2 mM EDTA)
Procedure:
-
Animal Preparation: Acclimatize mice to the facility for at least one week before the experiment.
-
This compound Administration: Briefly anesthetize the mouse. Inject the this compound suspension intraperitoneally (i.p.). A common dose is 0.25 to 1 mg per mouse in a volume of 0.2-0.5 mL.[9][10]
-
Inflammation Development: The inflammatory response develops over several hours. A typical time point for analysis is 4-6 hours post-injection for peak neutrophil infiltration.
-
Peritoneal Lavage: At the desired time point, euthanize the mouse by an approved method. Expose the peritoneal cavity and inject 5-10 mL of cold lavage buffer. Gently massage the abdomen, then carefully aspirate the fluid.
-
Cell Analysis: Keep the lavage fluid on ice. The collected cells can be counted using a hemocytometer or an automated cell counter. Differential cell counts (e.g., neutrophils, macrophages) can be performed by cytospin and staining (e.g., Wright-Giemsa) or by flow cytometry.
-
Supernatant Analysis: Centrifuge the lavage fluid to pellet the cells. The supernatant can be collected and stored at -80°C for analysis of cytokines (e.g., TNF-α, IL-6) by ELISA.
Signaling Pathways and Visualizations
This compound primarily activates innate immune cells through two key pattern recognition receptors: Toll-like Receptor 2 (TLR2) and Dectin-1.[1][11] This dual recognition leads to a robust and complex signaling cascade, culminating in phagocytosis, production of inflammatory cytokines, and the generation of reactive oxygen species (ROS).
This compound Recognition and Initial Signaling
Zymosan particles are recognized by TLR2 (in a heterodimer with TLR1 or TLR6) and Dectin-1 on the surface of phagocytes like macrophages and dendritic cells.[12][13]
This compound is recognized by TLR2/6 and Dectin-1 on the phagocyte surface.
Dectin-1 Signaling Pathway
Upon binding β-glucans on the this compound surface, Dectin-1 triggers a signaling cascade that is crucial for phagocytosis and inflammasome activation. This pathway involves the phosphorylation of an immunoreceptor tyrosine-based activation motif (ITAM) in the cytoplasmic tail of Dectin-1, leading to the recruitment and activation of spleen tyrosine kinase (Syk).[6][14]
Dectin-1 signaling activates Syk, leading to multiple downstream effects.
TLR2 Signaling Pathway
TLR2, in conjunction with TLR6, recognizes components of this compound and signals through the adaptor protein MyD88. This leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[2][12][15]
TLR2 signaling proceeds via MyD88 to activate key transcription factors.
Crosstalk and Inflammasome Activation
The signaling pathways from Dectin-1 and TLR2 are not independent; they exhibit significant crosstalk. For instance, Dectin-1 signaling can enhance TLR2-mediated cytokine production.[7] Furthermore, this compound is a potent activator of the NLRP3 inflammasome, a multi-protein complex that processes pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This activation is often dependent on K+ efflux from the cell.[1][16]
Zymosan induces both priming and activation signals for the NLRP3 inflammasome.
Experimental Workflow for Phagocytosis Assay
The following diagram illustrates a typical workflow for a quantitative, plate-based this compound phagocytosis assay.
A typical workflow for quantifying this compound phagocytosis in vitro.
References
- 1. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic and mechanistic insights into the degradation of clofibric acid in saline wastewater by Co2+/PMS process: a modeling and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scilit.com [scilit.com]
- 12. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Zymosan A Treatment of Dendritic Cells for T-Cell Activation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Zymosan A in the treatment of dendritic cells (DCs) for subsequent T-cell activation studies. This compound, a component of the yeast cell wall, is a potent activator of innate immunity and can be utilized to modulate DC function and downstream T-cell responses.
This compound primarily interacts with Toll-like receptor 2 (TLR2) and Dectin-1 on the surface of dendritic cells.[1][2][3] This dual recognition triggers a complex intracellular signaling cascade, leading to DC maturation and cytokine production. Understanding this pathway is crucial for designing and interpreting experiments aimed at studying T-cell activation.
A notable characteristic of this compound-stimulated DCs is their unique cytokine profile. They typically secrete high levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) and low levels of pro-inflammatory cytokines such as IL-12(p70) and IL-6.[1][2][3] This cytokine milieu generally leads to impaired activation of antigen-specific T-cells and can promote the differentiation of regulatory T-cells, thereby inducing immunological tolerance rather than a strong pro-inflammatory T-cell response.[1][2][3][4] However, under certain conditions, this compound has been shown to enhance Th1 and Th17 responses through the induction of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[5]
Data Presentation
The following tables summarize quantitative data from representative studies to guide experimental design.
Table 1: this compound Concentration and Dendritic Cell Response
| Parameter | This compound Concentration | Cell Type | Key Outcome | Reference |
| Cytokine Production | 10 µg/mL | Murine Splenic CD11c+ DCs | Weak T-cell proliferation | [1] |
| Cytokine Production | 100 µg/mL | Murine Splenic DCs | Enhanced IL-12(p40), IL-12(p70), IL-6, and TNF-α in IL-10-deficient DCs | [2] |
| In vivo T-cell Response | 100 µg (injection) | Murine Model (in vivo) | Impaired clonal expansion of OVA-specific T-cells | [2] |
| T-cell Proliferation | 10 µg/mL | Murine Splenic CD11c+ DCs co-cultured with OT-II T-cells | Weak T-cell proliferation compared to LPS stimulation | [1] |
Table 2: Cytokine Profile of Dendritic Cells Treated with this compound vs. LPS
| Cytokine | This compound Treatment | LPS Treatment | Cell Type | Reference |
| IL-12(p70) | Barely detectable | Abundant | Human Monocyte-Derived DCs | [1][2] |
| IL-6 | Low levels | Abundant | Human Monocyte-Derived DCs | [1][2] |
| IL-10 | Abundant | Abundant | Human Monocyte-Derived DCs | [1][2] |
| TNF-α | Low levels | Abundant | Murine Model (in vivo) | [2] |
| GM-CSF | Substantial increase | - | Human Monocyte-Derived DCs | [5] |
Signaling Pathways and Experimental Workflow
This compound Signaling in Dendritic Cells
Caption: this compound signaling in dendritic cells.
Experimental Workflow for T-Cell Activation Study
Caption: Workflow for studying T-cell activation.
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (or similar)
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)
-
Recombinant Human IL-4 (Interleukin-4)
Method:
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Enrich for monocytes from the PBMC fraction using negative selection with the RosetteSep™ cocktail according to the manufacturer's instructions.
-
Culture the enriched monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL recombinant human GM-CSF, and 20 ng/mL recombinant human IL-4.
-
Incubate cells at 37°C in a humidified 5% CO₂ incubator for 5-7 days to allow differentiation into immature DCs.
-
On day 3, replace half of the culture medium with fresh medium containing the same concentration of cytokines.
Protocol 2: this compound Treatment of Dendritic Cells
Materials:
-
Immature Mo-DCs (from Protocol 1)
-
This compound from Saccharomyces cerevisiae (e.g., Sigma-Aldrich Z4250)
-
Antigen of interest (e.g., OVA peptide 323-339 for OT-II T-cells)
-
Complete RPMI-1640 medium
Method:
-
Harvest immature DCs and resuspend in fresh complete RPMI-1640 medium.
-
Plate the DCs at a density of 1 x 10⁶ cells/mL in a tissue culture plate.
-
Prepare a stock solution of this compound in sterile PBS or culture medium. Vortex vigorously to ensure a uniform suspension.
-
Add this compound to the DC culture at a final concentration of 10-100 µg/mL.[1][2]
-
If studying antigen-specific T-cell activation, add the antigen of interest at an appropriate concentration (e.g., 10 µg/mL for OVA peptide).[1]
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.
Protocol 3: Dendritic Cell and T-Cell Co-culture
Materials:
-
This compound-treated DCs (from Protocol 2)
-
Naive CD4+ or CD8+ T-cells (isolated from PBMCs using negative selection kits)
-
Complete RPMI-1640 medium
Method:
-
Harvest the this compound-treated DCs and wash them to remove excess this compound particles.
-
Isolate naive T-cells from a compatible donor.
-
Co-culture the treated DCs and naive T-cells in a round-bottom 96-well plate at a DC:T-cell ratio of 1:5 to 1:10 (e.g., 1 x 10⁴ DCs and 5 x 10⁴ T-cells).[1]
-
Incubate the co-culture for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
Protocol 4: Analysis of T-Cell Activation
A. T-Cell Proliferation Assay (CFSE or [³H]-Thymidine Incorporation)
-
CFSE Staining:
-
Prior to co-culture, label the naive T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
After the co-culture period, harvest the cells and analyze CFSE dilution by flow cytometry. Each peak of reduced fluorescence intensity represents a round of cell division.
-
-
[³H]-Thymidine Incorporation:
-
18-24 hours before the end of the co-culture period, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.
-
B. Cytokine Profiling (ELISA)
-
After the co-culture period, centrifuge the plates and collect the supernatants.
-
Measure the concentration of key cytokines such as IFN-γ, IL-2, IL-4, IL-10, and IL-17 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
C. Flow Cytometry for Activation Markers
-
Harvest the cells from the co-culture.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, HLA-DR).
-
Analyze the expression of these markers on the T-cell populations using a flow cytometer to assess their activation state.[6]
References
- 1. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]
- 3. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GM-CSF plays a key role in zymosan-stimulated human dendritic cells for activation of Th1 and Th17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometric analysis of T cell proliferation in a mixed lymphocyte reaction with dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Reactive Oxygen Species (ROS) Production Following Zymosan A Challenge
Introduction
Zymosan A, a polysaccharide derived from the cell wall of Saccharomyces cerevisiae, is a potent activator of the innate immune system.[1] It is widely used in research to simulate a fungal infection and induce inflammatory responses, a key component of which is the rapid production of reactive oxygen species (ROS) known as the oxidative burst.[1][2] This process is critical for host defense against pathogens.[3][4] The measurement of ROS production in response to a this compound challenge is a fundamental technique for studying innate immune cell function, screening anti-inflammatory compounds, and investigating signaling pathways involved in oxidative stress.
This compound is recognized by pattern recognition receptors (PRRs) on the surface of phagocytic cells like neutrophils and macrophages, primarily Toll-like receptor 2 (TLR2) and Dectin-1.[1][5] This recognition triggers a complex intracellular signaling cascade, culminating in the assembly and activation of the NADPH oxidase (NOX2) enzyme complex.[2][3] Activated NOX2 produces superoxide (B77818) anions (O₂•⁻), which are then converted to other ROS, including hydrogen peroxide (H₂O₂).[4]
These application notes provide a detailed overview of the signaling pathways involved, a selection of robust protocols for measuring ROS production, and guidance on data presentation for researchers, scientists, and drug development professionals.
This compound-Induced Signaling Pathway for ROS Production
This compound challenge initiates a signaling cascade involving multiple receptors and downstream effectors. The primary pathways involve Dectin-1 and TLR2, which work synergistically to activate NADPH oxidase.
-
Recognition: this compound particles are recognized by Dectin-1 and the TLR2/TLR6 heterodimer on the phagocyte surface.[1]
-
Kinase Activation: This binding event leads to the phosphorylation and activation of spleen tyrosine kinase (Syk).[2][6]
-
Downstream Cascades: Activated Syk initiates several downstream pathways:
-
PI3K/Akt Pathway: This pathway is crucial for the activation of the small G-protein Rac2.[3][6]
-
MAPK Pathway: The ERK1/2 and p38 MAPK pathways are activated, which contribute to the phosphorylation of the NADPH oxidase cytosolic component p47phox.[2][3]
-
PKC Pathway: Protein Kinase C (PKC) is also involved in the phosphorylation of p47phox.[3]
-
-
NADPH Oxidase Assembly: The phosphorylation of p47phox and the activation of Rac2 trigger the assembly of the multi-protein NADPH oxidase complex at the phagosomal or plasma membrane.[3]
-
ROS Production: The assembled NADPH oxidase complex transfers electrons from NADPH to molecular oxygen (O₂), generating superoxide anions (O₂•⁻), the primary ROS in this response.[4]
General Experimental Workflow
The process of measuring this compound-induced ROS can be broken down into several key stages, from initial cell preparation to final data analysis.
Data Presentation
Quantitative data should be organized to facilitate clear interpretation and comparison between experimental conditions.
Table 1: Comparison of Common ROS Detection Assays
| Assay Type | Probe | Detected Species | Principle | Pros | Cons |
| Chemiluminescence | Luminol (B1675438) | H₂O₂, HOCl, O₂•⁻ (MPO-dependent)[4][7] | Oxidation of luminol, often enhanced by peroxidases, produces light.[4] | High sensitivity, measures intra- and extracellular ROS.[7] | Less specific, can be influenced by myeloperoxidase (MPO) activity.[4] |
| Chemiluminescence | Lucigenin (B191737) | O₂•⁻ (Superoxide)[8][9] | Reduction of lucigenin by superoxide generates an unstable dioxetane that emits light upon decomposition.[10] | More specific for superoxide than luminol.[10][11] | Potential for redox cycling, which may overestimate ROS production.[9][10] |
| Fluorescence | DCFH-DA | H₂O₂, Hydroxyl radicals, Peroxynitrite[12][13] | Cell-permeable DCFH-DA is deacetylated to non-fluorescent DCFH, which is oxidized by ROS to highly fluorescent DCF.[13][14] | Versatile (plate reader, flow cytometry, microscopy), widely used.[14] | Prone to auto-oxidation and photo-bleaching, less specific than other probes.[12][15] |
Table 2: Typical Experimental Parameters for this compound Challenge
| Parameter | Human Neutrophils | Murine Macrophages (e.g., RAW264.7) |
| Cell Density | 2 x 10⁵ - 1 x 10⁶ cells/well | 5 x 10⁴ - 2 x 10⁵ cells/well |
| This compound Conc. | 10 - 400 µg/mL[6] | 100 - 500 µg/mL |
| Luminol Conc. | 10 - 100 µM[4][11] | 10 - 100 µM |
| DCFH-DA Conc. | 5 - 20 µM | 10 - 25 µM |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺[16] | HBSS or Phenol-red free RPMI/DMEM[17] |
| Incubation Time | 30 - 90 minutes (kinetic read)[18] | 30 - 120 minutes (kinetic read) |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Whole Blood
This protocol describes a standard method for isolating neutrophils using density gradient centrifugation.[7][19]
Materials:
-
Anticoagulated (Heparin or ACD-A) whole human blood
-
Ficoll-Paque™ or Percoll® density gradient medium[7]
-
Hanks' Balanced Salt Solution without Ca²⁺/Mg²⁺ (HBSS -/-)
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution with Ca²⁺/Mg²⁺ (HBSS +/+)
-
50 mL conical tubes
Procedure:
-
RBC Sedimentation: Mix whole blood with an equal volume of 3% Dextran solution in a 50 mL tube. Invert gently to mix and let the tube stand vertically at room temperature for 30-45 minutes to allow red blood cells to sediment.
-
Leukocyte Collection: Carefully collect the upper, leukocyte-rich plasma layer and transfer it to a new 50 mL tube.
-
Density Gradient Separation: Gently layer the collected leukocyte suspension over 12-15 mL of Ficoll-Paque™ in a new conical tube.
-
Centrifugation: Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.[7]
-
Isolate PMNs: After centrifugation, you will see distinct layers. Aspirate and discard the top layers (plasma, mononuclear cells). Carefully collect the pellet at the bottom, which contains polymorphonuclear leukocytes (PMNs, mainly neutrophils) and contaminating RBCs.
-
RBC Lysis: Resuspend the cell pellet in 1 mL of HBSS -/-. Add 9 mL of cold RBC Lysis Buffer, mix gently, and incubate on ice for 5-10 minutes.
-
Washing: Add 30-40 mL of HBSS -/- to the tube to stop the lysis and centrifuge at 400 x g for 10 minutes at 4°C. Discard the supernatant.
-
Final Resuspension: Gently resuspend the neutrophil pellet in HBSS +/+. Perform a cell count and assess viability (e.g., using Trypan Blue). Purity should be >95%.[7] Use cells immediately for downstream assays.
Protocol 2: Luminol-Based Chemiluminescence Assay for ROS Detection
This protocol measures total ROS production using a luminometer.
Materials:
-
Isolated neutrophils (from Protocol 1) or other target cells
-
White, flat-bottom 96-well assay plate
-
Luminol sodium salt
-
Horseradish Peroxidase (HRP) - optional, but enhances signal[21]
-
This compound from Saccharomyces cerevisiae
-
Assay Buffer: HBSS with Ca²⁺/Mg²⁺
-
Luminometer with temperature control
Procedure:
-
Reagent Preparation:
-
Luminol Stock (10 mM): Dissolve luminol in DMSO. Store protected from light at -20°C.
-
This compound Suspension (1 mg/mL): Boil this compound in PBS for 30 minutes, wash, and resuspend in assay buffer. Opsonization by incubating with 50% human serum for 30 minutes at 37°C can enhance the response but is not always necessary.[16]
-
Assay Solution: Prepare a 2X working solution in pre-warmed (37°C) assay buffer containing 200 µM luminol (and optional 20 µg/mL HRP).
-
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., 2 x 10⁶ cells/mL neutrophils) into the wells of a white 96-well plate. Include wells for background control (cells only, no this compound).
-
Incubation: Equilibrate the plate at 37°C for 10-15 minutes in the luminometer.
-
Initiate Reaction: Add 100 µL of the 2X assay solution to each well. Immediately after, add 20 µL of this compound suspension to the appropriate wells to achieve the desired final concentration (e.g., 100 µg/mL). Add 20 µL of assay buffer to control wells.
-
Measurement: Immediately begin measuring chemiluminescence kinetically at 37°C. Record data every 1-2 minutes for a total of 60-90 minutes.[18]
-
Data Analysis: Data can be expressed as peak relative light units (RLU) or as the area under the curve (AUC) after subtracting the background signal from unstimulated cells.
Protocol 3: DCFH-DA-Based Fluorescence Assay for ROS Detection
This protocol uses the fluorescent probe DCFH-DA and a fluorescence plate reader.[14][22]
Materials:
-
Isolated neutrophils or adherent cells (e.g., macrophages)
-
Black, clear-bottom 96-well assay plate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
Assay Buffer: HBSS with Ca²⁺/Mg²⁺ or phenol-red free medium
-
Fluorescence plate reader with bottom-read capability and temperature control (Excitation: ~485 nm, Emission: ~535 nm)[14]
Procedure:
-
Reagent Preparation:
-
DCFH-DA Stock (10 mM): Dissolve DCFH-DA in high-quality DMSO. Aliquot and store at -20°C, protected from light.[12]
-
DCFH-DA Working Solution (20 µM): Dilute the stock solution in pre-warmed assay buffer immediately before use. Keep this solution protected from light.[12]
-
This compound Suspension (1 mg/mL): Prepare as described in Protocol 2.
-
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere if necessary.
-
Probe Loading: Remove the culture medium and wash cells once with warm assay buffer. Add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[14]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm assay buffer to remove any extracellular probe.[22]
-
Initiate Reaction: Add 100 µL of fresh, pre-warmed assay buffer to each well. Add this compound to the desired final concentration.
-
Measurement: Immediately place the plate in the pre-warmed (37°C) plate reader. Measure fluorescence kinetically every 2-5 minutes for 60-120 minutes.
-
Data Analysis: Subtract the fluorescence of control wells (no this compound) from the treated wells. Results can be plotted as the change in relative fluorescence units (RFU) over time.
Troubleshooting and Considerations
-
Probe Specificity: Be aware of the limitations of each probe.[15][23] Confirm key findings using inhibitors (e.g., NADPH oxidase inhibitor Diphenyleneiodonium, DPI) or an alternative assay method.
-
Controls: Always include negative (unstimulated cells) and positive controls. A known ROS inducer like Phorbol 12-myristate 13-acetate (PMA) can serve as a positive control for cell responsiveness.[3]
-
Cell Health: Ensure high cell viability (>95%) before starting the experiment, as dead or dying cells can generate ROS non-specifically.
-
Reagent Handling: ROS probes are often light-sensitive and prone to auto-oxidation. Prepare them fresh, protect from light, and handle them according to the manufacturer's instructions.[12]
References
- 1. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zymosan induces NADPH oxidase activation in human neutrophils by inducing the phosphorylation of p47phox and the activation of Rac2: involvement of protein tyrosine kinases, PI3Kinase, PKC, ERK1/2 and p38MAPkinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Monocyte-Derived Dendritic Cells Produce Millimolar Concentrations of ROS in Phagosomes Per Second - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. doc.abcam.com [doc.abcam.com]
- 15. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Isolation methods determine human neutrophil responses after stimulation [frontiersin.org]
- 21. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo [escholarship.org]
Application Notes and Protocols: Preparation of a Uniform Suspension of Zymosan A in Saline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan A, a glucan-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae, is a potent activator of the innate immune system. It is widely used in immunological research to stimulate phagocytosis and induce inflammatory responses. A critical prerequisite for obtaining reliable and reproducible experimental results is the preparation of a uniform and sterile suspension of this compound. This document provides detailed protocols for the preparation, sterilization, and quality control of a this compound suspension in saline, along with relevant quantitative data and descriptions of its biological applications.
Data Presentation
Table 1: Sonication Parameters for this compound Suspension
| Parameter | Value | Outcome | Reference |
| Frequency | 20-40 kHz | Effective for deagglomeration and particle size reduction. Higher frequencies (>500 kHz) may be less effective at particle size reduction and primarily cause declumping. | [1][2] |
| Power | Low to medium | High power can lead to excessive heat generation and potential damage to the particles. | [3] |
| Time | 1-10 minutes (in pulses) | Longer sonication times generally lead to smaller particle sizes, but prolonged sonication can increase particle dissolution and may lead to re-agglomeration. Pulsing with cooling periods is recommended to prevent overheating. | [4][5][6] |
| Typical Protocol | 3 x 10-second pulses | To remove particle aggregation before use in phagocytosis assays. | [7] |
Table 2: Particle Size of this compound in Suspension
| Preparation Method | Average Particle Size | Reference |
| Vortexing in water | 712.5 ± 7.9 nm | [8] |
| Not specified | ~3 µm | [9] |
| Not specified | 1-3 µm | [8] |
Table 3: Recommended Concentrations for In Vitro and In Vivo Applications
| Application | Concentration/Dosage | Reference |
| In Vitro (Cell Culture) | ||
| Macrophage Activation (RAW 264.7) | 10-100 µg/mL | [8] |
| TLR2 Activation Assay | 1-10 µg/mL | [6] |
| In Vivo (Mouse Models) | ||
| Zymosan-Induced Peritonitis | 0.1 - 1 mg/mouse (intraperitoneal) | [10][11] |
| Zymosan-Induced Arthritis | 180 µg in 6 µL (intra-articular) |
Table 4: Stability of this compound Suspension in Saline
| Storage Condition | Duration | Observations | Reference |
| 0-4°C (Refrigerated) | At least 1 month | Suspension remains stable if not contaminated. Recommended to vortex before use. | [9] |
| -20°C (Frozen) | Long-term | Can be stored in aliquots after autoclaving. Thaw and vortex before use. | |
| Room Temperature | Overnight | Often used as part of the preparation protocol to ensure thorough mixing. |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Suspension in Saline
This protocol describes a general method for preparing a uniform this compound suspension suitable for most in vitro and in vivo applications.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Bath sonicator or probe sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or on sterile weighing paper.
-
Reconstitution: Transfer the this compound powder to a sterile conical centrifuge tube. Add the required volume of sterile 0.9% saline to achieve the desired final concentration (e.g., 1 mg/mL).
-
Initial Mixing: Vortex the tube vigorously for 1-2 minutes to break up any large clumps and create an initial suspension.
-
Sonication:
-
Bath Sonication: Place the tube in a bath sonicator and sonicate for 5-10 minutes. Ensure the water level in the sonicator is sufficient to cover the suspension in the tube.
-
Probe Sonication: If using a probe sonicator, immerse the tip of the probe into the suspension (avoiding contact with the tube walls). Sonicate in short pulses (e.g., 3-5 pulses of 10-15 seconds each) with cooling on ice between pulses to prevent overheating.
-
-
Homogeneity Check: After sonication, visually inspect the suspension for any visible clumps. A uniform, milky suspension should be observed. If clumps are still present, repeat the vortexing and sonication steps.
-
Final Vortexing: Vortex the suspension again for 30 seconds immediately before use to ensure a uniform distribution of particles.
Protocol 2: Preparation of a Sterile this compound Suspension
For applications requiring strict sterility, such as in vivo injections, the following sterilization steps should be incorporated.
Option A: Autoclaving (Post-Preparation)
-
Prepare the this compound suspension in saline as described in Protocol 1, using an autoclave-safe tube.
-
Loosely cap the tube to allow for pressure equalization.
-
Autoclave the suspension at 121°C for 15-20 minutes.
-
After autoclaving, allow the suspension to cool to room temperature.
-
Tighten the cap and store at 4°C or -20°C in aliquots.
-
Before use, vortex thoroughly to resuspend the particles.
Option B: UV Irradiation (Pre-Preparation)
-
Weigh the this compound powder and spread it thinly in a sterile petri dish.
-
Place the open petri dish in a biological safety cabinet and expose it to UV light for 30 minutes.
-
Aseptically transfer the sterilized powder to a sterile conical tube and proceed with the reconstitution and homogenization steps as described in Protocol 1, using sterile saline and equipment.
Note on Sterilization: Autoclaving is a reliable method for sterilization, but the high temperatures could potentially alter the surface properties of this compound. UV irradiation sterilizes the dry powder before suspension, which may better preserve its biological activity. The choice of method should be validated for the specific experimental application.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound signaling through TLR2/6 and Dectin-1.
Experimental Workflow: Zymosan-Induced Peritonitis in Mice
Caption: Experimental workflow for zymosan-induced peritonitis.
References
- 1. Frontiers | Sonication protocols and their contributions to the microbiological diagnosis of implant-associated infections: a review of the current scenario [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. deepcozy.com [deepcozy.com]
- 4. Effects of sonication on particle dispersions from a size, biodissolution, cytotoxicity and transferred dose perspective – a case study on nickel and nickel oxide particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. invivogen.com [invivogen.com]
- 7. mdpi.com [mdpi.com]
- 8. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to dissolve Zymosan A for cell culture.
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zymosan A in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell wall preparation from the yeast Saccharomyces cerevisiae. It is a complex of polysaccharides, primarily composed of β-glucans and mannans. In cell culture, this compound is widely used to stimulate an inflammatory response. It acts as a pathogen-associated molecular pattern (PAMP) and is recognized by pattern recognition receptors (PRRs) on the surface of immune cells, such as macrophages and dendritic cells. The primary receptors for this compound are Toll-like Receptor 2 (TLR2) and Dectin-1.[1] Engagement of these receptors triggers intracellular signaling cascades that lead to the production of pro-inflammatory cytokines, phagocytosis, and the activation of various immune responses.
Q2: In what forms is this compound typically supplied?
A2: this compound is generally supplied as a light grey to beige powder or as small lumps.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Powder: Store desiccated at -20°C for long-term stability (≥ 4 years). It can also be stored at 2-8°C for at least three years.
-
Suspensions: Prepared suspensions can be stored at 4°C for at least a month if not contaminated. For longer-term storage, aliquots of the suspension can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension in Saline or PBS
This protocol is suitable for most cell stimulation experiments.
-
Weighing: Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Sterilization (Optional but Recommended): To minimize the risk of contamination, the dry powder can be sterilized by exposing it to UV light for 30 minutes.
-
Suspension: Add sterile, endotoxin-free saline or phosphate-buffered saline (PBS) to the this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Homogenization: Vortex the suspension vigorously for 1-2 minutes to break up any clumps. For a more uniform suspension, sonicate the mixture. A bath sonicator can be used for 2-minute cycles, followed by 2 minutes on ice, repeated five times.[2] If a probe sonicator is used, be cautious of overheating the sample.
-
Working Dilution: Dilute the stock suspension to the final working concentration in your cell culture medium immediately before use.
Protocol 2: Preparation of this compound by Boiling
This method is often used to ensure a sterile and uniform suspension.
-
Initial Suspension: Suspend the weighed this compound powder in sterile 0.15 M sodium chloride (saline) to make a 1% (10 mg/mL) suspension.
-
Boiling: Place the suspension in a boiling water bath for one hour.[3]
-
Washing: Centrifuge the suspension (e.g., at 4000 rpm for 30 minutes), discard the supernatant, and resuspend the pellet in the desired sterile diluent (e.g., PBS or cell culture medium) to the desired concentration.
-
Storage: Store the prepared suspension at 4°C.
Experimental Workflow: Macrophage Stimulation with this compound
This workflow outlines the key steps for a typical experiment to measure cytokine production following this compound stimulation.
References
- 1. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Zymosan Treatment Induces IL15-Secreting Macrophages and KLRG1-Expressing NK Cells in Mice [mdpi.com]
- 3. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Zymosan A insolubility in aqueous solutions.
Welcome to the technical support center for Zymosan A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Is this compound soluble in water or PBS?
A1: No, this compound is not soluble in water or other aqueous solutions like Phosphate-Buffered Saline (PBS).[1][2] It is a polysaccharide derived from the cell wall of Saccharomyces cerevisiae and exists as a fine, light grey to beige powder that forms a suspension in aqueous systems.[1]
Q2: In which solvents is this compound soluble?
A2: this compound shows limited solubility in some organic solvents. A stock solution can be prepared in solvents like Dimethyl Sulfoxide (DMSO), ethanol, and chloroform.[3] However, for most biological experiments, it is prepared as a suspension in aqueous buffers.
Q3: Why is my this compound solution clumping?
A3: Clumping is a common issue due to the particulate nature and insolubility of this compound. The outer particles can become hydrated, forming a barrier that prevents the inner particles from being wetted, leading to aggregation.[4] Vigorous and appropriate preparation methods are necessary to create a uniform suspension and minimize clumping.
Q4: What is the primary mechanism of action of this compound in stimulating an immune response?
A4: this compound is a potent activator of the innate immune system. It primarily signals through Toll-like Receptor 2 (TLR2) and Dectin-1 on the surface of immune cells like macrophages, monocytes, and dendritic cells.[3][5][6][7] This dual recognition leads to the activation of downstream signaling pathways, culminating in phagocytosis, the production of inflammatory cytokines, and the generation of an oxidative burst.[6][8]
Troubleshooting Guide
Issue: Difficulty in preparing a homogenous this compound suspension.
-
Solution 1: Sonication. Use a bath sonicator to break down aggregates. A recommended procedure is to sonicate the suspension for a couple of minutes, followed by cooling on ice, and repeating this cycle multiple times to ensure a uniform dispersion.[9]
-
Solution 2: Boiling and Vortexing. Boiling the this compound suspension in saline for an extended period (e.g., 30-60 minutes) followed by vigorous vortexing can help in creating a more uniform suspension.[1][10][11] This method is frequently used for in vivo preparations.
-
Solution 3: Homogenization. For intra-articular injections, homogenization by sonic emulsification after boiling has been reported to be effective.[11]
Issue: Low or inconsistent cellular response in in vitro assays.
-
Solution 1: Opsonization. The phagocytic uptake of this compound can be enhanced by opsonization. This involves incubating the this compound particles with serum or plasma (e.g., human AB serum) to coat them with complement proteins and antibodies, which facilitates recognition by phagocytic receptors.[12][13]
-
Solution 2: Ensure Proper Cell Activation. Resting macrophages may exhibit low phagocytic activity. Activating the cells with an immunostimulant like lipopolysaccharide (LPS) prior to the addition of this compound can significantly increase their phagocytic capacity.[14]
-
Solution 3: Verify Particle Concentration. It is crucial to have an accurate count of this compound particles for reproducible results. This can be achieved using a hemocytometer.
Quantitative Data Summary
The solubility and preparation concentrations of this compound can vary depending on the solvent and experimental application. The following tables summarize key quantitative data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility / Concentration | Method | Reference |
| Water | Insoluble (< 0.1 mg/mL) | Ultrasonic, warming, heat to 60°C | [5] |
| Saline | 2 mg/mL (Suspension) | Ultrasonic | [5][15] |
| DMSO | ~0.2 mg/mL | - | [3] |
| DMSO | 1.94 mg/mL | Ultrasonic, warming, adjust pH to 4 with HCl, heat to 60°C | [5] |
| Ethanol | ~0.1 mg/mL | - | [3] |
| Chloroform | ~0.2 mg/mL | - | [3] |
Table 2: Example Preparation Concentrations for Experimental Use
| Application | Concentration | Vehicle | Reference |
| In Vitro Phagocytosis Assay | 2 mg/mL (Stock) | PBS | [12] |
| In Vivo Peritonitis Model (Mice) | 100 or 500 mg/kg | Saline | [5][15] |
| In Vivo Radiation Protection (Mice) | 25.0 mg/kg | Normal Saline (NS) | [5] |
| Intra-articular Injection (Arthritis Model) | 180 µg in 6 µl | Endotoxin-free saline | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Phagocytosis Assay
-
Prepare this compound Stock (2 mg/mL):
-
Weigh the desired amount of this compound powder.
-
Resuspend in sterile Phosphate-Buffered Saline (PBS) to a final concentration of 2 mg/mL.
-
Vortex vigorously to ensure a uniform suspension. It is recommended to use this suspension freshly prepared.[12]
-
-
Opsonization (Optional but Recommended):
-
Combine 0.5 mL of the this compound stock with 1 mL of human AB serum or plasma.
-
Incubate at 37°C for 30 minutes.
-
Centrifuge the opsonized this compound particles at 2000 x g for 2 minutes.
-
Discard the supernatant and wash the pellet with 1 mL of sterile PBS.
-
Resuspend the washed particles in PBS to a final concentration of 2 mg/mL.[12]
-
-
Cellular Assay:
-
Add the prepared this compound suspension (opsonized or non-opsonized) to your cell culture at the desired final concentration. For a 96-well plate format, a common starting point is to add 10 µL of a prepared Zymosan suspension to each well.[13]
-
Protocol 2: Preparation of this compound for In Vivo Peritonitis Model in Mice
-
Sterilization and Suspension:
-
Overnight Incubation and Final Preparation:
-
Administration:
Visualizations
Signaling Pathways
This compound activates a cascade of intracellular signaling events upon binding to its receptors on immune cells. The diagram below illustrates the major pathways initiated by TLR2 and Dectin-1.
Caption: this compound signaling through TLR2 and Dectin-1.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a this compound-induced phagocytosis assay.
Caption: Workflow for a this compound phagocytosis assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. goldbio.com [goldbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. goldbio.com [goldbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Calcium-Activated Pathways and Oxidative Burst Mediate Zymosan-Induced Signaling and IL-10 Production in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]
- 8. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goryochemical.com [goryochemical.com]
- 10. Low dose zymosan ameliorates both chronic and relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
Managing lot-to-lot variability of Zymosan A in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zymosan A. Our goal is to help you manage lot-to-lot variability and ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce an inflammatory response?
This compound is a cell wall preparation from the yeast Saccharomyces cerevisiae, composed of protein-carbohydrate complexes, primarily β-glucan and mannan (B1593421). It is widely used to induce sterile inflammation in both in vitro and in vivo models. This compound activates immune cells, such as macrophages and neutrophils, through pattern recognition receptors (PRRs), leading to the production of pro-inflammatory cytokines and other inflammatory mediators.
Q2: Which signaling pathways are activated by this compound?
This compound primarily activates the Toll-like receptor 2 (TLR2) and Dectin-1 signaling pathways. Activation of these receptors triggers a downstream cascade involving MyD88, Syk, NF-κB, and MAP kinases, resulting in the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. This compound can also activate the NLRP3 inflammasome, leading to the processing and release of mature IL-1β.
Q3: What are the main sources of lot-to-lot variability with this compound?
The primary sources of lot-to-lot variability in this compound preparations include:
-
Purity and Composition: The ratio of β-glucan to mannan and the presence of other yeast-derived components can vary between batches.
-
Particle Size and Solubility: this compound is insoluble and its particle size distribution can affect its interaction with cells and the kinetics of the induced response.
-
Storage and Handling: Improper storage can lead to degradation of the active components, while inconsistent handling during resuspension can affect particle aggregation.
Q4: Why is my this compound preparation not inducing a strong inflammatory response?
A weak or absent inflammatory response can be due to several factors:
-
Cell State: The activation state of your cells is critical. Primary immune cells, especially macrophages, may require activation with an agent like LPS (100 ng/mL) to exhibit robust phagocytic activity.
-
Opsonization: For phagocytosis assays, opsonizing this compound with serum or IgG can significantly enhance uptake by immune cells.
-
This compound Concentration: The concentration of this compound used is crucial. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.
-
Lot-to-Lot Variability: The potency of the this compound lot you are using may be lower than previous lots. It is essential to qualify each new lot before use.
Q5: How should I prepare and store this compound to minimize variability?
To ensure consistency, this compound should be resuspended in a sterile, endotoxin-free saline solution. For some applications, boiling and sonication may be used to create a more uniform suspension. Aliquots of the resuspended this compound can be stored at -20°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Suspension | Ensure the this compound stock is thoroughly vortexed before each use to ensure a uniform particle suspension. |
| Uneven Cell Seeding | Verify cell counting and seeding procedures to ensure a consistent number of cells per well. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize volume variations. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity. |
Issue 2: Inconsistent Phagocytosis Assay Results
| Possible Cause | Troubleshooting Step |
| Low Phagocytic Activity | Activate macrophages with LPS (100 ng/mL) or another appropriate stimulus before adding this compound. |
| Suboptimal Opsonization | Ensure the opsonization protocol is followed correctly. The source and concentration of serum can impact opsonization efficiency. |
| Incorrect Particle-to-Cell Ratio | Optimize the ratio of this compound particles to cells. Too many particles can lead to cell death, while too few may not elicit a measurable response. |
| Inadequate Incubation Time | The kinetics of phagocytosis can vary. Perform a time-course experiment to determine the optimal incubation time for your system. |
Issue 3: Unexpected Cytokine Profile
| Possible Cause | Troubleshooting Step |
| Contamination | Ensure all reagents and cell cultures are free from endotoxin (B1171834) contamination, which can independently stimulate cytokine production. |
| Different this compound Signaling | Be aware that this compound can activate multiple pathways. The resulting cytokine profile can be complex and cell-type specific. |
| Variability in a New Lot of this compound | Qualify each new lot of this compound by comparing its ability to induce key cytokines (e.g., TNF-α, IL-6) with a previously validated lot. |
Experimental Protocols & Workflows
Protocol for Qualifying a New Lot of this compound
This protocol outlines a method for testing the potency of a new lot of this compound against a previously validated or "gold standard" lot.
-
Preparation of this compound Stocks:
-
Reconstitute the new lot and the reference lot of this compound according to the manufacturer's instructions to a stock concentration of 10 mg/mL in sterile, endotoxin-free PBS.
-
Vortex vigorously for at least 1 minute to ensure a homogenous suspension.
-
Prepare serial dilutions of both lots to be tested.
-
-
Cell Seeding:
-
Seed murine macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Remove the culture medium and replace it with fresh medium containing the different concentrations of the new and reference lots of this compound.
-
Include a negative control (medium only).
-
Incubate for 6-24 hours.
-
-
Endpoint Measurement (e.g., TNF-α ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean and standard deviation for each concentration of both lots.
-
Compare the dose-response curves of the new lot and the reference lot.
-
The new lot is considered acceptable if the EC50 value is within a predefined range (e.g., ± 20%) of the reference lot's EC50.
-
Workflow for Managing this compound Lot-to-Lot Variability
Preventing cell death in cultures treated with high concentrations of Zymosan A.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of Zymosan A and encountering subsequent cell death in their cultures.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving high concentrations of this compound.
Issue 1: Massive and Rapid Cell Detachment After this compound Treatment
Question: I treated my adherent macrophage culture with a high concentration of this compound, and within a few hours, a large number of cells have detached and are floating in the medium. What is causing this, and how can I prevent it?
Answer:
Massive and rapid cell detachment following high-concentration this compound treatment is often indicative of extensive cell death. The primary causes and potential solutions are outlined below:
-
Overly High Concentration of this compound: this compound can induce potent inflammatory and cell death pathways. At high concentrations, this response can be overwhelming for the cells, leading to rapid death and detachment.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that induces the desired biological effect without causing excessive, acute cytotoxicity. Start with a lower concentration and titrate up.
-
-
Induction of Multiple Cell Death Pathways: High concentrations of this compound can simultaneously trigger apoptosis, necroptosis, and pyroptosis. This multifaceted attack on cell viability can lead to rapid culture collapse.
-
Solution: Depending on your experimental goals, consider using specific inhibitors to dissect the dominant cell death pathway.
-
For Apoptosis: Use a pan-caspase inhibitor such as Z-VAD-FMK.
-
For Necroptosis: Use a RIPK1 inhibitor like Necrostatin-1.
-
For Pyroptosis: Use a caspase-1 inhibitor such as Ac-YVAD-CMK.
-
-
-
Excessive Reactive Oxygen Species (ROS) Production: this compound is a potent inducer of ROS, which can cause significant oxidative stress and damage to cellular components, leading to cell death.[1]
-
Solution: Co-treat your cells with an antioxidant like N-acetylcysteine (NAC) to mitigate the effects of oxidative stress.[2]
-
-
Suboptimal Culture Conditions: Pre-existing stress on your cells due to factors like high passage number, nutrient-depleted medium, or temperature fluctuations can make them more susceptible to this compound-induced death.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Use fresh, pre-warmed media and maintain a stable incubator environment.
-
Issue 2: My Cell Death Inhibitors Are Not Preventing this compound-Induced Cytotoxicity
Question: I am using a caspase inhibitor to block apoptosis, but I still observe significant cell death in my this compound-treated cultures. Why isn't the inhibitor working?
Answer:
If a specific cell death inhibitor is not effective, it is likely that alternative cell death pathways are active, or there may be an issue with the inhibitor itself.
-
Activation of Alternative Cell Death Pathways: this compound can induce multiple forms of programmed cell death. Inhibiting one pathway (e.g., apoptosis with a caspase inhibitor) may not be sufficient if other pathways like necroptosis or pyroptosis are also activated.[3][4]
-
Solution: Use a combination of inhibitors to block multiple pathways simultaneously. For example, a cocktail of a pan-caspase inhibitor and a RIPK1 inhibitor (Necrostatin-1) can help determine if necroptosis is the alternative pathway.
-
-
Incorrect Inhibitor Concentration or Timing: The effectiveness of an inhibitor is dependent on its concentration and the timing of its addition relative to the this compound treatment.
-
Solution: Perform a dose-response experiment for your inhibitor to find the optimal concentration. Typically, pre-treatment with the inhibitor for 1-2 hours before adding this compound is recommended.
-
-
Inhibitor Instability or Inactivity: Improper storage or handling can lead to the degradation of inhibitors.
-
Solution: Ensure your inhibitors are stored correctly according to the manufacturer's instructions and use freshly prepared working solutions.
-
-
Cell Type-Specific Responses: The dominant cell death pathway induced by this compound can vary between different cell types.
-
Solution: Characterize the type of cell death (apoptosis, necroptosis, pyroptosis) in your specific cell line using multiple assays (e.g., Annexin V/PI staining, LDH release assay, and analysis of key protein cleavage events like caspase-3, PARP, and GSDMD).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cell death at high concentrations?
A1: this compound, a component of the yeast cell wall, is recognized by pattern recognition receptors on immune cells, primarily Toll-like receptor 2 (TLR2) and Dectin-1.[5] At high concentrations, this interaction triggers a cascade of intracellular signaling events that can lead to cell death through multiple pathways:
-
Apoptosis: Phagocytosis of this compound can induce the production of superoxide (B77818), leading to the release of cytochrome c from mitochondria and the activation of caspase-3, culminating in apoptotic cell death.[1][6]
-
Necroptosis: In situations where caspases are inhibited, this compound can induce necroptosis, a form of programmed necrosis. This pathway involves the activation of receptor-interacting serine/threonine-protein kinases 1 and 3 (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL).[3]
-
Pyroptosis: this compound can activate the NLRP3 inflammasome, leading to the activation of caspase-1.[7] Activated caspase-1 cleaves Gasdermin D (GSDMD), which forms pores in the cell membrane, causing cell swelling and lytic death known as pyroptosis.[8][9][10]
Q2: How can I distinguish between apoptosis, necrosis, and pyroptosis in my this compound-treated cultures?
A2: You can use a combination of assays to differentiate between these cell death modalities:
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining:
-
Apoptosis: Annexin V positive, PI negative (early apoptosis) or Annexin V positive, PI positive (late apoptosis).
-
Necrosis/Pyroptosis: Annexin V positive, PI positive.
-
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with compromised membrane integrity, which is characteristic of necrosis and pyroptosis.
-
Western Blotting:
-
Apoptosis: Look for cleavage of caspase-3 and PARP.
-
Pyroptosis: Look for cleavage of caspase-1 and GSDMD.
-
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.
Q3: What are some strategies to reduce this compound-induced cell death while still studying its inflammatory effects?
A3:
-
Optimize this compound Concentration: Use the lowest concentration of this compound that elicits a measurable inflammatory response without causing excessive cell death.
-
Time-Course Experiments: Analyze inflammatory markers at earlier time points before significant cell death occurs.
-
Use of Antioxidants: Co-treatment with N-acetylcysteine (NAC) can reduce ROS-mediated cell death without completely abrogating the inflammatory signaling.[2]
-
Targeted Inhibition: If you are interested in a specific signaling pathway, you may be able to use a targeted inhibitor of a downstream inflammatory mediator rather than a broad cell death inhibitor.
Data Presentation
Table 1: Effect of this compound Concentration on Macrophage Viability
| This compound Concentration (µg/mL) | Cell Viability (%) (MTT Assay) | Reference |
| 0 (Control) | 100 | Internal Control |
| 10 | ~95 | [4] |
| 50 | ~80 | [4] |
| 100 | ~60 | [4] |
| 200 | ~40 | Hypothetical |
| 400 | ~20 | Hypothetical |
Table 2: Protective Effect of N-acetylcysteine (NAC) on this compound-Induced Cell Death
| Treatment | Cell Viability (%) | Reference |
| Control | 100 | [11] |
| This compound (high concentration) | ~50 | [11] |
| This compound + NAC (1 mM) | ~75 | [11] |
| This compound + NAC (5 mM) | ~90 | [11] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
2. LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
LDH Cytotoxicity Assay Kit
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer from the kit).
-
After treatment, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
-
3. Annexin V/PI Staining for Flow Cytometry
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
This compound-treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Induce cell death by treating cells with this compound.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
4. TUNEL Assay for DNA Fragmentation (for Adherent Cells)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
Adherent cells grown on coverslips or in chamber slides
-
This compound
-
TUNEL assay kit
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips or in chamber slides and treat with this compound to induce apoptosis.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells with deionized water.
-
Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP.
-
Wash the cells to remove unincorporated nucleotides.
-
Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.[12][13][14][15][16]
-
Visualizations
Caption: this compound Signaling Pathways Leading to Cell Death.
References
- 1. Phagocytosis of serum- and IgG-opsonized zymosan particles induces apoptosis through superoxide but not nitric oxide in macrophage J774A.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of N-acetylcysteine on cellular energy depletion in a non-septic shock model induced by zymosan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. NLRP3 Inflammasome/Pyroptosis: A Key Driving Force in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 15. TUNEL Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. content.abcam.com [content.abcam.com]
Optimizing Zymosan A dosage to avoid septic shock in animal models.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Zymosan A dosage to induce a controlled inflammatory response while avoiding septic shock in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce inflammation?
This compound is a polysaccharide-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae. It is composed primarily of β-glucan and mannan (B1593421) residues.[1][2] It acts as a potent inflammatory agent by activating pattern recognition receptors (PRRs) on innate immune cells, such as macrophages and neutrophils.[3] Key receptors involved include Toll-like Receptor 2 (TLR2), TLR6, and Dectin-1.[3][4][5] Activation of these receptors triggers intracellular signaling cascades, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[3][6]
Q2: What is the difference between a Zymosan-induced peritonitis model and a septic shock model?
The primary difference lies in the dosage of this compound administered, which dictates the severity and outcome of the inflammatory response.
-
Peritonitis Model (Low Dose): A low dose of this compound (typically 0.1 to 1 mg/mouse, administered intraperitoneally) induces a localized, acute, and self-resolving inflammation known as sterile peritonitis.[7][8] This model is characterized by the recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity and is well-suited for studying the mechanisms of acute inflammation and its resolution.[9][10]
-
Septic Shock/Systemic Inflammation Model (High Dose): A high dose of this compound (e.g., 10 mg/mouse or 500 mg/kg) leads to a systemic and uncontrolled inflammatory response.[7][8][11] This can progress to non-septic shock, characterized by multiple organ dysfunction syndrome (MODS), hypothermia, and potentially, mortality.[3][8][11][12] This model is used to study the pathophysiology of systemic inflammatory response syndrome (SIRS) and to evaluate potential therapeutics for sepsis.[11]
Q3: Which animal species are most commonly used for this compound-induced models?
Mice and rats are the most frequently used species for this compound-induced inflammation models due to their well-characterized immune systems, availability of genetic strains (e.g., knockout mice for specific receptors like TLR2), and established protocols.[1][12] Larger animal models, such as pigs, have also been used to study systemic hemodynamic and cytokine changes that may better reflect human responses.[13][14]
Q4: How should this compound be prepared for injection?
This compound is insoluble in water.[4][15] A common preparation method involves creating a homogenous suspension in sterile, endotoxin-free saline. To ensure a uniform suspension and break up aggregates, the mixture is often boiled, sonicated, or vortexed immediately before injection.[15][16] It is crucial to maintain sterility throughout the preparation process to prevent contamination with other inflammatory stimuli.
Troubleshooting Guide
Issue 1: High mortality rate in the experimental group intended for a peritonitis model.
-
Question: I am injecting what I believe is a low dose of this compound, but I'm observing unexpected mortality. What could be the cause?
-
Answer:
-
Dosage Calculation Error: Double-check your dosage calculations. Dosing is often reported in mg/mouse or mg/kg. An error in converting between these units can lead to a significant overdose. For a localized peritonitis model in mice, doses typically range from 0.1 to 1 mg/mouse.[7][8]
-
Animal Strain Sensitivity: Different mouse or rat strains can exhibit varying sensitivities to inflammatory stimuli. Ensure the dose you are using is validated for your specific strain.
-
This compound Lot-to-Lot Variability: The potency of this compound can vary between different manufacturing lots. It is advisable to perform a pilot study with a small number of animals to determine the optimal dose for each new lot.
-
Contamination: Ensure your this compound suspension and injection equipment are sterile. Contamination with endotoxins like LPS can synergize with this compound and lead to an unexpectedly severe inflammatory response.
-
Issue 2: Lack of a robust inflammatory response (e.g., low neutrophil recruitment).
-
Question: I am not observing a significant inflammatory response after this compound injection. What are the possible reasons?
-
Answer:
-
Insufficient Dosage: The dose may be too low to elicit a strong response. Consider performing a dose-response study to identify the optimal concentration for your experimental goals.
-
Improper this compound Suspension: this compound is insoluble and will settle out of suspension quickly.[15] Ensure you are vortexing or mixing the suspension thoroughly immediately before drawing it into the syringe for each animal to guarantee a consistent dose.
-
Inactive Immune Cells: The phagocytic activity of macrophages can be a critical factor. In some in vitro applications, pre-activating macrophages with stimuli like LPS (100 ng/ml) can enhance their phagocytic activity, though this would not be applicable for a sterile peritonitis model in vivo.[16][17]
-
Incorrect Injection Technique: For an intraperitoneal (IP) model, ensure the injection is correctly administered into the peritoneal cavity. An accidental subcutaneous or intramuscular injection will not produce the desired peritonitis.
-
Issue 3: High variability in inflammatory markers between animals in the same group.
-
Question: My data for cytokine levels and cell counts are highly variable, even though all animals received the same dose. How can I improve consistency?
-
Answer:
-
Inconsistent this compound Suspension: As mentioned above, the primary culprit for variability is often inconsistent dosing due to the particulate nature of this compound. Maintain a homogenous suspension throughout the injection process.
-
Animal Variables: Factors such as age, weight, and sex can influence the magnitude of the inflammatory response. Ensure that animals within your experimental groups are closely matched for these variables.
-
Timing of Sample Collection: The inflammatory response to this compound is dynamic, with cytokine levels and cell populations changing rapidly over time.[8] Standardize the time point for sample collection (e.g., peritoneal lavage) post-injection across all animals to ensure you are comparing them at the same stage of the inflammatory cascade.
-
Data Presentation: this compound Dosage and Effects
Table 1: Dose-Dependent Effects of Intraperitoneal this compound in Mice
| Dosage Range (per mouse) | Primary Model | Expected Outcome | Key Characteristics | Reference(s) |
| 0.1 - 1 mg | Acute Peritonitis | Localized, self-resolving inflammation | Neutrophil and monocyte recruitment to the peritoneum; peak inflammation within hours, resolves in 1-3 days. | [7][8][10] |
| >1 mg/g or >10 mg | Systemic Inflammation / Non-Septic Shock | Systemic inflammation, multiple organ dysfunction (MODS) | High mortality, hypothermia, systemic cytokine storm, organ damage (lung, intestine). | [7][11][12][18] |
Table 2: Typical Inflammatory Markers and Time Points for a Mouse Peritonitis Model (0.25 - 1 mg this compound, IP)
| Marker | Time Point Post-Injection | Method of Analysis | Expected Observation | Reference(s) |
| Leukocyte Infiltration | 4 - 24 hours | Peritoneal Lavage, Hemocytometer, Flow Cytometry | Increased total leukocytes, predominantly neutrophils (PMNs) and monocytes/macrophages. | [9][10] |
| Cytokines (TNF-α, IL-1β) | 2 - 8 hours | ELISA, CBA (Peritoneal Lavage Fluid or Plasma) | Rapid and transient increase, peaking within the first few hours. | [8] |
| Cytokine (IL-6) | 2 - 8 hours | ELISA, CBA (Peritoneal Lavage Fluid or Plasma) | Robust and significant increase, often used as a key inflammatory marker. | [8][12] |
| Chemokines (e.g., MCP-1) | 4 - 24 hours | ELISA (Peritoneal Lavage Fluid) | Increased levels, correlating with monocyte recruitment. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Objective: To prepare a sterile, homogenous suspension of this compound in saline.
-
Materials:
-
This compound powder (from Saccharomyces cerevisiae)
-
Sterile, endotoxin-free 0.9% saline
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Water bath or heat block
-
Sonicator or vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube under aseptic conditions.
-
Add the required volume of sterile, endotoxin-free saline to achieve the target concentration (e.g., 1 mg/mL).
-
Boil the suspension for 30-60 minutes to sterilize and aid in disaggregation.
-
Allow the suspension to cool to room temperature.
-
Homogenize the suspension using a sonicator or by vortexing vigorously for at least 1 minute.
-
Visually inspect the suspension to ensure there are no large clumps.
-
Crucially, vortex the suspension immediately before drawing each dose into the syringe to ensure consistency.
-
Protocol 2: Induction of Acute Peritonitis in Mice
-
Objective: To induce a controlled and localized inflammatory response in the murine peritoneal cavity.
-
Materials:
-
Prepared this compound suspension (e.g., 1 mg/mL)
-
Mice (e.g., C57BL/6, matched for age and weight)
-
Sterile syringes (e.g., 1 mL) with 25-27 gauge needles
-
-
Procedure:
-
Properly restrain the mouse.
-
Vortex the this compound stock suspension vigorously.
-
Draw the calculated volume of the suspension into the syringe (e.g., for a 1 mg dose from a 1 mg/mL stock, draw 1 mL).
-
Perform an intraperitoneal (IP) injection into the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder or internal organs.[15]
-
Return the animal to its cage and monitor for any adverse reactions.
-
Proceed with sample collection (e.g., peritoneal lavage) at the predetermined experimental endpoint (e.g., 4, 8, or 24 hours post-injection).[10]
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling via TLR2/6 and Dectin-1 to induce cytokine production.
Experimental Workflow
Caption: Experimental workflow for a Zymosan-induced mouse peritonitis model.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common issues in this compound experiments.
References
- 1. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Activity of Aminated Zymosan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. inotiv.com [inotiv.com]
- 11. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of interleukin-6 in a non-septic shock model induced by zymosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zymosan Particle-Induced Hemodynamic, Cytokine and Blood Cell Changes in Pigs: An Innate Immune Stimulation Model with Relevance to Cytokine Storm Syndrome and Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. olac.berkeley.edu [olac.berkeley.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Altered chemokine response in an animal model of multiple organ dysfunction syndrome induced by zymosan - PubMed [pubmed.ncbi.nlm.nih.gov]
Zymosan A Stimulation Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Zymosan A in stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a this compound stimulation experiment?
A1: To ensure the validity of your results, the following negative controls are crucial:
-
Unstimulated Control: This consists of cells cultured in media alone, without any treatment. It establishes the baseline level of cell activation and cytokine secretion.
-
Vehicle Control: this compound is insoluble in water and is often prepared in a vehicle like saline or PBS, sometimes with a carrier like DMSO. The vehicle control consists of cells treated with the same concentration of the vehicle used to deliver this compound. This is critical to confirm that the observed cellular response is due to this compound and not the solvent.[1][2][3]
-
Positive Control (Optional but Recommended): Including a well-characterized stimulus like Lipopolysaccharide (LPS) can be beneficial.[4] This helps to confirm that the cells are responsive to stimuli and that the experimental system is working as expected.
Q2: What is this compound and how does it stimulate cells?
A2: this compound is a cell wall preparation from the yeast Saccharomyces cerevisiae. It is primarily composed of β-glucan, mannan, proteins, and lipids.[5] It stimulates innate immune cells, such as macrophages and dendritic cells, through various pattern recognition receptors (PRRs), including Toll-like receptors (TLR2 and TLR6), Dectin-1, and Complement Receptor 3 (CR3).[5] This interaction triggers intracellular signaling cascades, leading to the production of cytokines, chemokines, and reactive oxygen species (ROS).[5][6]
Q3: Should I use opsonized or unopsonized this compound?
A3: The choice between opsonized and unopsonized this compound depends on the specific research question. Opsonization involves coating the this compound particles with serum or IgG, which enhances phagocytosis by immune cells through Fc receptors.[7][8] If you are studying phagocytosis or the effects of antibody-mediated uptake, opsonized this compound is appropriate. For studying direct recognition by PRRs like TLR2 and Dectin-1, unopsonized this compound is typically used.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in unstimulated/vehicle control wells | Endotoxin (B1171834) (LPS) contamination in reagents or media. | Use certified endotoxin-free water, media, and reagents.[5][6][9][10][11] Test all reagents for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. |
| Spontaneous cell activation. | Ensure cells are healthy and not overly confluent. Minimize handling and stress to the cells during the experiment. | |
| Contamination of cell culture. | Regularly test for mycoplasma contamination. Practice sterile cell culture techniques. | |
| Low or no cytokine production after this compound stimulation | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Poor cell viability. | Check cell viability before and after the experiment using a method like Trypan Blue exclusion or a viability dye. | |
| Inappropriate incubation time. | Conduct a time-course experiment to identify the peak of cytokine production for your target cytokine(s). | |
| Inactive this compound. | This compound preparations can have lot-to-lot variability. If possible, test a new lot of this compound. Ensure proper storage of this compound according to the manufacturer's instructions. | |
| Low cell density. | Ensure you are seeding an adequate number of cells per well. For a 96-well plate, a starting density of 1-5 x 10^5 cells/mL for adherent cells is a common starting point.[8] | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. |
| Inconsistent this compound suspension. | This compound is a particulate suspension. Vortex the this compound stock solution thoroughly before each use to ensure a homogenous suspension. | |
| Edge effects in the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Experimental Protocols
This compound Stimulation for Cytokine Analysis
This protocol provides a general framework for stimulating cells with this compound to measure cytokine production.
Materials:
-
Immune cells (e.g., macrophages, dendritic cells)
-
Complete cell culture medium (consider serum-free medium to reduce variability)[12][13]
-
This compound
-
Sterile, endotoxin-free PBS or saline (for this compound suspension)
-
Sterile, flat-bottom tissue culture plates (e.g., 96-well)
-
Reagents for cytokine detection (e.g., ELISA kit, multiplex bead array)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Resuspend the cells in complete culture medium to the desired density.
-
Seed the cells into the wells of a tissue culture plate and incubate overnight to allow them to adhere and rest.
-
-
Preparation of this compound Suspension:
-
Prepare a stock solution of this compound in sterile, endotoxin-free PBS or saline. Vortex vigorously to ensure a uniform suspension.
-
Further dilute the this compound stock in culture medium to the desired final concentrations.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the appropriate controls and this compound dilutions to the respective wells:
-
Unstimulated Control: Fresh culture medium only.
-
Vehicle Control: Culture medium containing the same concentration of vehicle (e.g., PBS) as the highest this compound concentration.
-
This compound Treatment: Culture medium containing different concentrations of this compound.
-
-
Incubate the plate for the desired time period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatants without disturbing the cell layer.
-
Analyze the supernatants for cytokine levels using your chosen method (e.g., ELISA).
-
This compound Phagocytosis Assay
This protocol outlines a basic method for assessing the phagocytosis of this compound by phagocytic cells.
Materials:
-
Phagocytic cells (e.g., macrophages, neutrophils)
-
Complete cell culture medium
-
This compound (can be fluorescently labeled for easier detection)
-
Sterile, endotoxin-free PBS
-
Quenching solution (e.g., Trypan Blue) to quench the fluorescence of non-internalized particles
-
Microplate reader or flow cytometer for quantification
Procedure:
-
Cell Seeding:
-
Seed phagocytic cells in a multi-well plate and incubate to allow for adherence.[8]
-
-
Preparation of this compound:
-
Phagocytosis:
-
Removal of Non-Internalized Particles:
-
Wash the cells several times with cold PBS to remove non-adherent this compound particles.
-
If using fluorescently labeled this compound, add a quenching solution to extinguish the fluorescence of extracellular particles.
-
-
Quantification:
-
Lyse the cells to release the internalized this compound.
-
Quantify the amount of internalized this compound using a microplate reader (for colorimetric or fluorescent assays) or by flow cytometry.
-
Quantitative Data Summary
The following table provides an example of expected cytokine induction in response to this compound stimulation. Note that absolute values can vary significantly depending on the cell type, this compound preparation, and experimental conditions.
| Cytokine | Unstimulated Control (pg/mL) | Vehicle Control (pg/mL) | This compound (10 µg/mL) (pg/mL) | Fold Induction (this compound vs. Vehicle) |
| TNF-α | < 20 | < 20 | 500 - 2000 | 25 - 100 |
| IL-6 | < 50 | < 50 | 1000 - 5000 | 20 - 100 |
| IL-1β | < 10 | < 10 | 100 - 500 | 10 - 50 |
| IL-10 | < 30 | < 30 | 200 - 1000 | 6 - 33 |
Data are representative values compiled from multiple sources and should be used as a general guide.[14][15]
Visualizations
This compound Signaling Pathways
Caption: this compound signaling through TLR2/6 and Dectin-1.
Experimental Workflow for this compound Stimulation
Caption: A typical experimental workflow for cell stimulation with this compound.
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Endotoxin Free Water | Cell Culture Grade Water | G-Biosciences [gbiosciences.com]
- 6. Water for Mammalian Cell Culture [sigmaaldrich.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. stellarscientific.com [stellarscientific.com]
- 11. growcells.com [growcells.com]
- 12. Serum-Free Media (SFM) | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Serum-Free Cell Culture Media | Fisher Scientific [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
Navigating Zymosan A: A Technical Support Guide to Batch-to-Batch Inconsistencies
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating batch-to-batch inconsistencies associated with Zymosan A. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this resource aims to enhance experimental reproducibility and the reliability of research outcomes.
This compound, a crude cell wall preparation from Saccharomyces cerevisiae, is a potent immunostimulant widely used in research to model inflammation and study phagocytosis. However, its biological origin contributes to inherent variability between production batches, which can manifest as significant differences in experimental results. This guide provides a framework for identifying, characterizing, and controlling for this variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch inconsistency in this compound?
A1: Batch-to-batch inconsistencies in this compound primarily stem from its nature as a biological extract. The main contributing factors include:
-
Variable β-glucan Content: The concentration of β-glucan, the primary active component that engages Dectin-1, can differ between batches.
-
Particle Size Distribution: Variations in the size and aggregation of this compound particles can affect their uptake by phagocytic cells and the subsequent cellular response.
-
Purity and Contaminants: The presence of other yeast components, such as mannans and trace amounts of proteins or lipids, can vary and influence the overall inflammatory response, particularly through Toll-like Receptor 2 (TLR2).
-
Preparation and Storage: Differences in manufacturing processes, handling, and storage conditions can lead to degradation or alteration of the active components.
Q2: How can I assess the activity of a new batch of this compound?
A2: It is crucial to validate each new lot of this compound before use in large-scale or critical experiments. A functional validation assay is the most reliable method. This typically involves stimulating a relevant cell line (e.g., RAW 264.7 macrophages) with a titration of the new this compound batch alongside a previously validated "gold standard" batch. The readout for this assay should be a key downstream effect, such as the production of a specific cytokine (e.g., TNF-α or IL-6).
Q3: What is opsonization, and is it always necessary for this compound experiments?
A3: Opsonization is the process of coating particles with opsonins (e.g., antibodies or complement proteins from serum) to enhance their recognition and phagocytosis by immune cells.[1] While this compound can be recognized directly by cellular receptors like Dectin-1 and TLR2, opsonization can significantly increase its uptake and the subsequent cellular response.[2] Whether opsonization is necessary depends on the specific research question and the cell type being used. For experiments focusing on receptor-mediated phagocytosis independent of complement, non-opsonized this compound is appropriate. For studies aiming to mimic in vivo conditions where complement activation is likely, opsonization is recommended.
Q4: My results with this compound are inconsistent even within the same batch. What could be the issue?
A4: Intra-batch variability often points to issues in the experimental protocol. Common sources of error include:
-
Inadequate Resuspension: this compound is insoluble and settles quickly. Failure to maintain a homogenous suspension during pipetting will lead to inconsistent doses being added to your wells.
-
Cell Viability and Density: Ensure your cells are healthy and plated at a consistent density across all experiments.
-
Reagent Preparation: Inconsistent preparation of media, buffers, and other reagents can affect cell responsiveness.
-
Incubation Times: Precise and consistent incubation times are critical for reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inhomogeneous this compound suspension.2. Inaccurate pipetting.3. "Edge effects" in multi-well plates. | 1. Vortex the this compound stock solution vigorously before each aspiration. For prolonged experiments, consider gentle agitation of the stock tube between pipetting steps.2. Use calibrated pipettes and ensure consistent pipetting technique.3. To minimize evaporation from outer wells, fill them with sterile PBS or media without cells. Ensure proper humidity in the incubator. |
| Weak or no cellular response | 1. Low activity of the this compound batch.2. Insufficient concentration of this compound.3. Low cell viability or passage number issues.4. Suboptimal opsonization (if applicable). | 1. Validate the new batch against a known active batch. Consider purchasing from a different supplier if the issue persists.2. Perform a dose-response curve to determine the optimal concentration for your cell type and assay.3. Check cell viability before and after the experiment. Use cells within a consistent and low passage number range.4. Ensure the serum used for opsonization is not heat-inactivated if complement activation is desired. Optimize the opsonization time and temperature. |
| Excessively strong or cytotoxic response | 1. High activity of the this compound batch.2. This compound concentration is too high.3. Contamination of this compound or cell culture with other stimulants (e.g., LPS). | 1. Perform a dose-response experiment to determine a less cytotoxic concentration.2. Dilute the this compound stock and repeat the experiment with lower concentrations.3. Test for endotoxin (B1171834) contamination. Ensure aseptic techniques are strictly followed. |
| Inconsistent results between experiments | 1. Use of different this compound batches without validation.2. Variation in cell culture conditions.3. Inconsistent opsonization protocol. | 1. Always validate new batches of this compound. If possible, purchase a large single lot to ensure consistency over a series of experiments.2. Standardize all cell culture parameters, including media composition, serum source and concentration, and cell passage number.3. Prepare a large batch of opsonized this compound, aliquot, and freeze for use across multiple experiments. |
Quantitative Data on this compound Variability
Due to the inherent nature of this compound as a crude biological preparation, quantitative differences between batches are expected. While specific values will vary between suppliers and lots, the following table provides an illustrative example of the types of variations that can be observed and their potential functional consequences.
| Parameter | Batch A | Batch B | Batch C | Potential Impact |
| β-Glucan Content (%) | 65 | 78 | 55 | Higher β-glucan content may lead to stronger Dectin-1 signaling and increased phagocytosis. |
| Mean Particle Size (µm) | 2.5 | 3.8 | 1.9 | Smaller particles may be more readily phagocytosed by certain cell types. |
| Endotoxin Level (EU/mg) | < 0.1 | 0.5 | < 0.1 | Higher endotoxin levels can lead to non-specific TLR4 activation, confounding results. |
| TNF-α Induction (pg/mL) at 10 µg/mL | 1250 | 1800 | 900 | Demonstrates the functional consequence of batch-to-batch variability on cytokine response. |
| Phagocytic Index (%) | 60 | 75 | 50 | Correlates with physicochemical properties and reflects the overall stimulatory capacity. |
Note: The data presented in this table is for illustrative purposes and does not represent specific product specifications. Researchers should perform their own validation assays.
Experimental Protocols
Protocol 1: Validation of a New this compound Batch
This protocol describes a method for validating the activity of a new lot of this compound against a previously characterized lot.
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
This compound Preparation:
-
Reconstitute the new and reference batches of this compound in sterile PBS to a stock concentration of 1 mg/mL.
-
Vortex vigorously for at least 1 minute to ensure a homogenous suspension.
-
Prepare a series of dilutions for both batches (e.g., 100, 50, 25, 12.5, 6.25, and 0 µg/mL) in cell culture medium.
-
-
Cell Stimulation:
-
Remove the old medium from the cells and replace it with the this compound dilutions.
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet any cells and debris.
-
Collect the supernatant and measure the concentration of TNF-α or IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Compare the dose-response curves of the new and reference batches. The new batch is considered acceptable if its EC50 value is within a predefined range (e.g., ± 20%) of the reference batch.
Protocol 2: Opsonization of this compound
This protocol provides a method for opsonizing this compound with serum.
-
This compound Suspension: Prepare a 1 mg/mL suspension of this compound in sterile PBS.
-
Serum Incubation:
-
Add fresh (non-heat-inactivated) mouse or human serum to the this compound suspension to a final concentration of 10-50%.
-
Incubate for 30 minutes at 37°C with gentle rocking.
-
-
Washing:
-
Centrifuge the suspension at 500 x g for 5 minutes to pellet the opsonized this compound.
-
Discard the supernatant and wash the pellet twice with sterile, cold PBS to remove unbound serum components.
-
-
Resuspension: Resuspend the opsonized this compound in the desired volume of cell culture medium for immediate use.
Signaling Pathways and Experimental Workflows
This compound primarily activates innate immune cells through the synergistic engagement of Toll-like Receptor 2 (TLR2) and Dectin-1.[3][4]
Caption: this compound signaling through TLR2/6 and Dectin-1 pathways.
The following workflow outlines the key steps for handling and validating a new batch of this compound to ensure experimental consistency.
Caption: Workflow for handling and validating new this compound batches.
References
Troubleshooting unexpected results in Zymosan A-induced inflammation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during Zymosan A-induced inflammation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format to help you navigate unexpected experimental results.
Q1: Why am I observing a weak or non-existent inflammatory response?
A weak or absent inflammatory response can stem from several factors related to the this compound preparation, administration, or the experimental timeline.
-
Possible Cause 1: Improper this compound Preparation. this compound is insoluble and must be uniformly suspended before injection.[1] Inadequate vortexing can lead to an insufficient dose being administered.
-
Solution: Ensure the this compound suspension is vortexed thoroughly immediately before drawing it into the syringe for each animal. Some protocols recommend boiling and sonicating the suspension to ensure homogeneity.[2]
-
-
Possible Cause 2: Incorrect Dosage. The inflammatory response to this compound is dose-dependent.[3][4] A dose that is too low may not elicit a measurable response.
-
Solution: Consult literature for appropriate dose ranges for your specific model (peritonitis, arthritis, etc.). Perform a dose-response study to determine the optimal concentration for your experimental conditions. For example, low doses (0.1-1 mg/mouse) are often used for self-resolving peritonitis, while higher doses (10 mg/mouse) can induce a more severe and prolonged response.[3][4][5]
-
-
Possible Cause 3: Incorrect Timing of Measurement. The inflammatory response to this compound is dynamic, with specific cell types and cytokines peaking at different times.
-
Solution: Your measurement time point may be missing the peak of inflammation. For instance, in murine peritonitis, neutrophil influx can peak around 4-12 hours and then decline, while macrophage numbers may increase later.[4][6] Cytokine levels like TNF-α and IL-6 can also be transient, peaking early and returning to baseline.[5] Review time-course studies to select the most appropriate endpoints for your readouts.[3]
-
Q2: My results show high variability between individual animals. What's causing this?
High variability can obscure real treatment effects and make data interpretation difficult. Consistency in procedure is key to minimizing it.
-
Possible Cause 1: Inconsistent this compound Administration. Due to its particulate nature, inconsistent suspension can lead to different animals receiving different doses.
-
Solution: As mentioned above, vortex the this compound stock solution immediately before loading the syringe for each animal. This ensures that each animal receives a comparable dose of this compound particles.
-
-
Possible Cause 2: Inaccurate Injection Technique. For models like peritonitis, an intraperitoneal (i.p.) injection that accidentally goes into the subcutaneous space or an internal organ will not produce the expected inflammatory response.
-
Solution: Ensure proper training in injection techniques. For i.p. injections, use an appropriate needle size and angle of entry to reliably access the peritoneal cavity.
-
-
Possible Cause 3: Animal Health and Housing. Underlying health issues or stress can significantly alter an animal's immune response.
-
Solution: Use healthy animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment. Ensure consistent housing conditions (temperature, light cycle, diet) for all animals in the study.
-
Q3: The cytokine profile in my experiment is not what I expected. What could be the reason?
This compound induces a complex signaling cascade that can lead to different cytokine profiles depending on the context.
-
Possible Cause 1: Dominance of Anti-Inflammatory Pathways. this compound stimulates both TLR2 and Dectin-1 receptors.[7][8] This co-stimulation can sometimes lead to a regulatory phenotype, characterized by high levels of the anti-inflammatory cytokine IL-10 and low levels of pro-inflammatory cytokines like IL-12 and IL-6.[9][10][11]
-
Solution: Measure a broad panel of cytokines, including both pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) mediators to get a complete picture of the immune response. The specific balance of cytokines can be a key finding of your study.
-
-
Possible Cause 2: Contamination. Contamination of your this compound or saline with other pathogen-associated molecular patterns (PAMPs), such as endotoxin (B1171834) (LPS), could skew the immune response. LPS primarily signals through TLR4, which could alter the expected TLR2/Dectin-1-mediated cytokine profile.
-
Solution: Use endotoxin-free saline and reagents for all preparations.[2] Purchase this compound from a reputable supplier that tests for endotoxin contamination.
-
Q4: I'm observing high mortality in my animal cohort. What should I do?
High mortality is a serious issue that often points to an overly severe inflammatory response.
-
Possible Cause 1: this compound Overdose. High doses of this compound can induce a systemic inflammatory response syndrome (SIRS), leading to multiple organ dysfunction syndrome (MODS) and death.[12][13][14]
-
Solution: Immediately reduce the dose of this compound. Review the literature to find a dose that induces localized inflammation without causing systemic shock. For example, a dose of 500 mg/kg i.p. in mice has been shown to cause significant illness and hypothermia, while 100 mg/kg has milder effects.[14] Some studies report mortality in 20-40% of animals with i.p. injection due to the severe immunological response.[13]
-
-
Possible Cause 2: Bacterial Contamination. If the this compound suspension or injection materials are not sterile, you may be inducing bacterial sepsis alongside the sterile inflammation, leading to increased mortality. Some studies have shown that this compound administration can lead to bacterial translocation from the gut.[14]
Quantitative Data Summary
The following tables provide expected quantitative data from common this compound-induced inflammation models in mice. Note that these values can vary significantly based on the mouse strain, specific protocol, and time point.
Table 1: Leukocyte Infiltration in Zymosan-Induced Peritonitis (C57BL/6 Mice)
| Time Point | Zymosan Dose (i.p.) | Total Cells (x 10⁶) | Polymorphonuclear Leukocytes (PMNs) (x 10⁶) | Reference |
| 4 hours | 0.25 mg/mouse | ~15-20 | ~10-15 | [16] |
| 6 hours | 1 mg/mouse | ~15 | ~12 | [3] |
| 24 hours | 1 mg/mouse | ~10 | ~5 | [3] |
| 72 hours | 10 mg/mouse | ~38 | ~30 | [3] |
Table 2: Cytokine Levels in Peritoneal Lavage Fluid (PLF) after Zymosan Injection (C57BL/6 Mice)
| Time Point | Zymosan Dose (i.p.) | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2 hours | 0.1 mg/mouse | ~250-300 | ~50-100 | ~1500-2000 |[5] | | 4 hours | 0.1 mg/mouse | ~200-250 | ~100-150 | ~1000-1500 |[5] | | 6 hours | 1 mg/mouse | > 1000 | > 1000 | Not Reported |[3] | | 6 hours | 10 mg/mouse | > 1000 | > 1000 | Not Reported |[3] |
Experimental Protocols & Methodologies
Protocol 1: Zymosan-Induced Peritonitis in Mice
This protocol describes a standard method for inducing acute, self-resolving peritonitis.
-
This compound Preparation:
-
Weigh this compound powder and prepare a stock suspension in sterile, endotoxin-free saline (e.g., at 10 mg/mL).
-
Some protocols recommend boiling the suspension for 30-60 minutes, followed by washing and resuspension in saline to improve homogeneity.[2]
-
Immediately before injection, vortex the stock solution vigorously for at least 60 seconds.
-
-
Induction of Peritonitis:
-
Peritoneal Lavage:
-
At the desired time point (e.g., 4, 24, or 48 hours), euthanize the mouse via an approved method.
-
Expose the peritoneal cavity and inject 5-10 mL of cold PBS or HBSS containing EDTA into the peritoneal cavity.
-
Gently massage the abdomen to dislodge cells.
-
Carefully aspirate the peritoneal lavage fluid (PLF).
-
-
Cell Analysis:
-
Keep the PLF on ice. Centrifuge the fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of buffer.
-
Determine the total cell count using a hemocytometer or automated cell counter.
-
Prepare cytospin slides and use a Diff-Quik stain to perform differential counts of neutrophils, macrophages, and lymphocytes.[6]
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged PLF.
-
Measure cytokine concentrations (e.g., TNF-α, IL-6, MCP-1) using a commercially available ELISA kit according to the manufacturer's instructions.[16]
-
Protocol 2: Zymosan-Induced Arthritis in Mice
This protocol outlines the induction of acute arthritis in a single joint.
-
This compound Preparation:
-
Induction of Arthritis:
-
Assessment of Arthritis:
-
Joint Swelling: Measure the thickness of the knee joint daily using a digital caliper. The inflammatory response is often biphasic, with an early peak around day 1 and a later phase.[2]
-
Histology: At the end of the experiment, harvest the knee joints and fix them in formalin. Decalcify the bones, embed them in paraffin, and prepare sections. Stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, cellular infiltration, and cartilage/bone erosion.[2][17]
-
Visualizations: Pathways and Workflows
Caption: this compound signaling through TLR2 and Dectin-1 pathways.
Caption: General experimental workflow for this compound in vivo studies.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. inotiv.com [inotiv.com]
- 7. invivogen.com [invivogen.com]
- 8. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance [jci.org]
- 10. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance. | Semantic Scholar [semanticscholar.org]
- 12. Zymosan-induced generalized inflammation: experimental studies into mechanisms leading to multiple organ dysfunction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Zymosan-induced arthritis: a model of chronic proliferative arthritis following activation of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in Zymosan A-induced peritonitis models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Zymosan A-induced peritonitis models.
Frequently Asked Questions (FAQs)
Q1: What is the typical timeline for cellular infiltration in this compound-induced peritonitis?
A1: The recruitment of leukocytes into the peritoneal cavity follows a well-defined sequence. Initially, there is a rapid influx of neutrophils, which typically peaks within a few hours.[1][2] As the inflammatory response progresses, monocytes and macrophages become the predominant cell types, playing a crucial role in the resolution phase.[3] The timing can be influenced by the dose of this compound administered.
Table 1: Leukocyte Infiltration Timeline
| Time Point | Predominant Cell Type | Key Characteristics |
| 0-6 hours | Neutrophils | Rapid and massive influx, marking the acute inflammatory phase.[2][3] |
| 24-48 hours | Macrophages | Infiltration of monocytes that differentiate into macrophages begins to increase as neutrophil numbers decline.[3] |
| 48-72 hours | Macrophages | Macrophages are the major cell type present as the inflammation begins to resolve.[1][3] |
Q2: What are the key cytokines and chemokines involved in this model, and when do their levels peak?
A2: A variety of pro-inflammatory cytokines and chemokines are released into the peritoneal fluid following this compound injection. Key mediators include TNF-α, IL-1β, IL-6, and MCP-1. The peak expression of these molecules generally occurs in the early hours of the inflammatory response, preceding or coinciding with peak neutrophil infiltration.
Table 2: Peak Expression of Inflammatory Mediators in Peritoneal Fluid
| Mediator | Peak Time (Post-Zymosan) | Role |
| TNF-α | ~2-4 hours | Pro-inflammatory cytokine, early responder.[4][5] |
| IL-1β | ~2-6 hours | Key pro-inflammatory cytokine.[3][4] |
| IL-6 | ~2-4 hours | Pro-inflammatory cytokine with systemic effects.[4][5] |
| MCP-1 (CCL2) | ~4 hours | Potent monocyte chemoattractant.[5][6][7] |
| MIP-1α (CCL3) | ~6 hours | Chemoattractant for various immune cells.[3][6] |
| KC (CXCL1) | ~4 hours | Neutrophil chemoattractant in mice.[6] |
| MIP-2 (CXCL2) | ~4 hours | Neutrophil chemoattractant in mice.[6] |
Q3: How does the dose of this compound affect the inflammatory response?
A3: The dose of this compound is a critical factor that directly influences the severity and duration of the peritonitis.[3] Low doses typically induce a self-resolving inflammation, while high doses can lead to a more severe and prolonged response, potentially progressing to systemic inflammation and organ dysfunction.[4][8][9]
Table 3: Dose-Dependent Effects of this compound
| This compound Dose | Characteristics of Inflammatory Response |
| Low Dose (e.g., 0.1-1 mg/mouse) | Induces a transient, self-resolving peritonitis that typically peaks within hours and resolves within 48-72 hours.[1][4][8][9] |
| High Dose (e.g., 10 mg/mouse) | Causes a more severe and sustained inflammatory response, with delayed resolution.[3][4][8][9] Can lead to systemic effects and is used to model non-septic shock.[4][9] |
Troubleshooting Guide
Issue 1: High variability in cell recruitment between animals.
Possible Causes & Solutions:
-
Inconsistent this compound Preparation: this compound is not soluble and requires consistent suspension.
-
Solution: Vortex the this compound suspension immediately before each injection to ensure a homogenous mixture.[10] Prepare a fresh suspension for each experiment.
-
-
Variable Injection Technique: Inaccurate intraperitoneal (IP) injection can lead to administration into subcutaneous tissue, intestines, or other organs.
-
Animal-to-Animal Variation: Age, sex, and strain of the mice can significantly impact the inflammatory response.
-
Solution: Use age and sex-matched animals from the same strain within an experiment. Report these details in your methodology.
-
Issue 2: Unexpected or inconsistent cytokine profiles.
Possible Causes & Solutions:
-
Timing of Peritoneal Lavage: Cytokine levels change rapidly.
-
Solution: Perform peritoneal lavage at consistent and precise time points post-injection for all animals in a group. Establish a time-course experiment to determine the peak expression of your cytokines of interest in your specific model.
-
-
Sample Handling: Cytokines can degrade if not handled properly.
-
Solution: Process peritoneal lavage fluid immediately after collection. Centrifuge to pellet cells and store the supernatant at -80°C until analysis. Add protease inhibitors to the lavage buffer.
-
Issue 3: Lack of a clear inflammatory response.
Possible Causes & Solutions:
-
Suboptimal this compound Dose: The dose may be too low to elicit a robust response in the chosen animal strain.
-
Inactive this compound: Improper storage can lead to loss of activity.
-
Solution: Store this compound powder according to the manufacturer's instructions, typically desiccated at 2-8°C.
-
Experimental Protocols & Visualizations
Detailed Methodology: this compound-Induced Peritonitis
-
This compound Preparation:
-
Weigh the desired amount of this compound powder under sterile conditions.
-
Suspend in sterile, pyrogen-free saline to the desired concentration (e.g., 1 mg/mL).
-
Vortex vigorously immediately before each injection to ensure a uniform suspension.[10]
-
-
Animal Handling and Injection:
-
Use male C57BL/6 mice, 8-10 weeks of age.
-
Administer this compound via intraperitoneal (IP) injection using a 25-27 gauge needle.[10] The typical injection volume is 0.5 mL.
-
For the control group, inject an equal volume of sterile saline.
-
-
Peritoneal Lavage and Cell Counting:
-
At the desired time point (e.g., 4, 24, or 48 hours), euthanize the mouse by an approved method.
-
Expose the peritoneal cavity and inject 5-10 mL of ice-cold PBS containing 2 mM EDTA.
-
Gently massage the abdomen for 1-2 minutes.
-
Aspirate the peritoneal fluid.
-
Centrifuge the fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of buffer.
-
Determine the total number of cells using a hemocytometer or automated cell counter.
-
-
Differential Cell Counting:
-
Prepare cytospin slides from the cell suspension.
-
Stain with a differential stain (e.g., Diff-Quik).[11]
-
Count at least 200 cells under a light microscope and classify them as neutrophils, macrophages/monocytes, or lymphocytes based on morphology.
-
-
Cytokine Analysis:
-
Use the supernatant from the initial centrifugation of the peritoneal lavage fluid.
-
Measure cytokine concentrations using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for this compound-induced peritonitis.
Caption: this compound signaling pathway in macrophages.
References
- 1. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 4. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Zymosan-Induced Murine Peritonitis Is Associated with an Increased Sphingolipid Synthesis without Changing the Long to Very Long Chain Ceramide Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. inotiv.com [inotiv.com]
Strategies for consistent Zymosan A suspension preparation.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the consistent preparation of Zymosan A suspensions and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a polysaccharide-rich preparation derived from the cell wall of the yeast Saccharomyces cerevisiae. It is composed of protein-carbohydrate complexes, primarily β-glucan.[1][2] In research, it is widely used to induce a sterile inflammatory response.[2][3] this compound is recognized by pattern recognition receptors (PRRs) on innate immune cells, such as Toll-like Receptor 2 (TLR2) and Dectin-1, triggering various immune responses including phagocytosis, the production of pro-inflammatory cytokines, and the activation of the complement system.[2][4][5]
Q2: What are the key physical and chemical properties of this compound?
This compound is a light grey to beige powder.[1] It is insoluble in water but can be uniformly suspended in aqueous solutions like saline.[1][4] The average particle size is approximately 3 µm.[6] this compound is thermally stable and can withstand boiling.[1] For long-term storage, it should be kept at 2-8°C, where it is stable for at least three years.[1]
Q3: How do I prepare a basic this compound suspension?
A common method for preparing a basic this compound suspension involves weighing the desired amount of this compound powder and suspending it in sterile, endotoxin-free saline.[7][8] To ensure a homogenous suspension, vigorous vortexing is essential.[7] For some applications, a brief period of sonication can aid in dispersing aggregates.[7][9] One protocol suggests weighing this compound, sterilizing it with UV light for 30 minutes, adding sterile saline, vortexing thoroughly, storing it at room temperature overnight, and vortexing again before use.[7][10]
Q4: What is opsonization and why is it necessary for some experiments?
Opsonization is the process of coating particles, such as this compound, with opsonins (e.g., antibodies or complement proteins) to enhance their recognition and uptake by phagocytic cells. For many phagocytosis assays, opsonizing this compound with serum (e.g., human or fetal bovine serum) is a critical step.[11][12][13] The opsonization process facilitates the binding of this compound to complement receptors (CRs) and Fc receptors on phagocytes, leading to a more robust phagocytic response.
Troubleshooting Guide
Issue 1: My this compound suspension has visible clumps and aggregates.
-
Cause: this compound particles have a tendency to aggregate, especially after storage or centrifugation.
-
Solution:
-
Vortexing: Ensure the suspension is vortexed vigorously immediately before use.
-
Sonication: Use a bath sonicator to break up aggregates. A recommended procedure is to sonicate for two minutes, cool on ice for two minutes, and repeat this cycle five times.[9] Avoid using a probe sonicator as it can damage the particles.[14]
-
Boiling: For certain applications, boiling the this compound suspension in saline for an hour can help create a uniform suspension.[1] After boiling, the suspension should be centrifuged, the supernatant discarded, and the pellet resuspended to the desired concentration.[1]
-
Avoid Freezing: Do not freeze this compound suspensions, as this can cause irreversible aggregation.[14]
-
Issue 2: I am observing low or inconsistent levels of phagocytosis in my assay.
-
Cause: This could be due to improper suspension preparation, suboptimal opsonization, or the health and activation state of the phagocytic cells.
-
Solution:
-
Ensure Uniform Suspension: Follow the steps above to minimize aggregation. A non-uniform suspension will lead to variable dosing in your assay wells.
-
Optimize Opsonization: Ensure that the serum used for opsonization is active and used at the correct concentration. Incubate the this compound with serum for at least 30 minutes at 37°C.[11][12][13]
-
Cell Health and Density: Use healthy, viable cells. Ensure that the cell density is optimal for your assay format (e.g., 50-80% confluency for adherent cells).[12][13]
-
Cell Activation: Some phagocytic cells, like resting macrophages, may exhibit low phagocytic activity.[15] Consider activating the cells with an immunostimulant like LPS (100 ng/mL) prior to the assay to enhance phagocytosis.[15]
-
Issue 3: I am seeing high background signal in my fluorescence-based phagocytosis assay.
-
Cause: This may be due to incomplete removal of non-internalized this compound particles.
-
Solution:
-
Thorough Washing: After the phagocytosis incubation period, ensure that the cells are washed thoroughly to remove any this compound particles that are not internalized. Gentle washing with cold, serum-free medium or PBS is recommended.[9][12]
-
Quenching Agents: For fluorescence-based assays, consider using a quenching agent like trypan blue or ethidium (B1194527) bromide to quench the fluorescence of non-internalized particles.[16]
-
Quantitative Data Summary
| Parameter | Value | Vehicle/Solvent | Notes |
| Solubility | Insoluble | Water | Forms a suspension.[1][4] |
| ~2 mg/mL | Saline | Forms a suspension; may require sonication.[7][10] | |
| ~0.2 mg/mL | DMSO | Requires sonication and warming.[5][10] | |
| ~0.1 mg/mL | Ethanol, Chloroform | [5] | |
| Particle Size | ~3 µm | N/A | Average diameter.[6] |
| Storage (Powder) | 2-8°C | N/A | Stable for at least 3 years.[1] |
| -20°C | N/A | Stable for at least 4 years.[5] | |
| Storage (Suspension) | 2-8°C | Saline | Can be stored for at least a month if not contaminated.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for In Vivo Studies
This protocol is adapted for inducing peritonitis in animal models.
-
Weigh the required amount of this compound powder in a sterile container.
-
(Optional) Sterilize the powder using UV light for 30 minutes.[7][10]
-
Add sterile, endotoxin-free saline to achieve the desired concentration (e.g., 2 mg/mL).[7][10]
-
Vortex the suspension vigorously for 1-2 minutes until no clumps are visible.
-
For some protocols, the suspension is stored at room temperature overnight.[7][10]
-
Immediately before injection, vortex the suspension again to ensure uniformity.[7][10]
Protocol 2: Opsonization of this compound for Phagocytosis Assays
-
Prepare a stock suspension of this compound (e.g., 2 mg/mL) in sterile PBS.[11]
-
Combine the this compound suspension with serum (e.g., human AB serum or fetal bovine serum). A common ratio is 1 mL of serum for every 0.5 mL of this compound stock.[11]
-
Incubate the mixture for 30 minutes at 37°C with gentle agitation.[11][12][13]
-
Pellet the opsonized this compound by centrifugation (e.g., 2000 x g for 2 minutes).[11]
-
Discard the supernatant and wash the pellet twice with sterile PBS.[11][12]
-
Resuspend the opsonized this compound particles in the desired volume of assay medium to the final working concentration.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Zymosan - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. toku-e.com [toku-e.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound for inducing inflamatory response 58856-93-2 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. goryochemical.com [goryochemical.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Microspheres Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.ca [fishersci.ca]
Quality control measures for commercial Zymosan A preparations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial preparations of Zymosan A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a cell wall preparation derived from the yeast Saccharomyces cerevisiae. It is primarily composed of polysaccharides like β-glucan and mannan.[1][2][3][4] In research, it is widely used to induce a sterile inflammatory response by activating key pattern recognition receptors (PRRs) on innate immune cells.[4][5] Its main applications include:
-
Inducing inflammatory models: this compound is used to create animal models of peritonitis, arthritis, and sepsis/shock.[4][5][6][7]
-
Phagocytosis assays: As a particulate substance, it serves as a target for phagocytic cells like macrophages and neutrophils, making it a useful tool for studying this process.[3][8][9][10][11]
-
Studying innate immune signaling: It is a potent activator of Toll-like Receptor 2 (TLR2) and Dectin-1, allowing for the investigation of these signaling pathways.[1][2][4][6][12]
Q2: How does this compound activate the innate immune system?
This compound activates the innate immune system primarily through the simultaneous engagement of Toll-like Receptor 2 (TLR2) and Dectin-1 on the surface of immune cells such as macrophages and dendritic cells.[2][4][12]
-
TLR2 Pathway: this compound is recognized by a heterodimer of TLR2 and TLR6, which, in cooperation with CD14, initiates a signaling cascade.[2][8] This leads to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5][8]
-
Dectin-1 Pathway: The β-glucan component of this compound is a major ligand for Dectin-1, a C-type lectin receptor.[4][13] Dectin-1 signaling collaborates with the TLR2 pathway to enhance and modulate the inflammatory response.[1][2] This synergistic signaling is crucial for robust cytokine production and phagocytosis.[1]
Below is a diagram illustrating the primary signaling pathways activated by this compound.
References
- 1. novusbio.com [novusbio.com]
- 2. invivogen.com [invivogen.com]
- 3. Zymosan (preactivated) (CTR-011) - Creative Biolabs [creative-biolabs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
- 11. Phagocytosis Assay, Zymosan Substrate [cellbiolabs.com]
- 12. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dectin-1 Is A Major β-Glucan Receptor On Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Zymosan A particle size on experimental outcomes.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zymosan A. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of this compound particle size on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stimulate an immune response?
A1: this compound is a cell wall preparation from the yeast Saccharomyces cerevisiae. It is a potent activator of the innate immune system.[1] Its primary components are β-glucans, mannans, and other carbohydrates and proteins. These components are recognized by pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLR2 and TLR6) and Dectin-1.[2][3] This recognition triggers a cascade of intracellular signaling events, leading to phagocytosis, the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the activation of other immune responses.[3][4]
Q2: Does the particle size of this compound matter for my experiments?
A2: Yes, the particle size of this compound is a critical factor that can significantly influence experimental results. The size of the particles determines the primary mechanism of cellular uptake and can affect the magnitude and type of immune response. Generally, particles larger than 0.5 µm are taken up through phagocytosis, while smaller particles are internalized via endocytosis.[5] The efficiency of phagocytosis itself can also be size-dependent.
Q3: What is the typical size of commercially available this compound particles?
A3: Commercially available this compound typically consists of a heterogeneous population of particles, often in the range of 2-4 µm. However, preparations can vary, and it is crucial to characterize the particle size distribution of your specific lot of this compound if you suspect size-related effects in your experiments.
Q4: How does this compound particle size affect phagocytosis?
A4: The rate and efficiency of phagocytosis are influenced by particle size. Studies with other types of particles have shown that there is an optimal size for efficient phagocytosis, often in the range of 2-3 µm.[5] Very small (nanoparticle-sized) or very large particles may be phagocytosed less efficiently. For instance, one study on gliadin nanoparticles demonstrated that larger particles (406 nm and 848 nm) were taken up by phagocytes more readily than smaller ones (127 nm).[6]
Q5: How does this compound particle size impact cytokine production?
A5: Particle size can modulate the cytokine profile. While direct comparative data for different this compound particle sizes is limited, it is known that the mechanism of uptake (phagocytosis vs. endocytosis) can trigger different signaling pathways, which in turn can lead to variations in the type and amount of cytokines produced. For example, frustrated phagocytosis of larger particles can lead to a more pro-inflammatory response. Conversely, nanoparticles can sometimes induce a different cytokine signature compared to microparticles.[7][8]
Troubleshooting Guides
Issue 1: High variability in phagocytosis assay results between experiments.
-
Question: I am observing significant well-to-well and day-to-day variability in my this compound phagocytosis assay. What could be the cause?
-
Answer: High variability in phagocytosis assays can stem from several factors. One often-overlooked source is the heterogeneity of the this compound particle suspension.
-
Particle Aggregation: this compound particles can aggregate, leading to a non-uniform distribution of particle sizes in your assay wells. This can result in inconsistent phagocytosis rates.
-
Solution: Ensure proper and consistent resuspension of your this compound stock solution before each use. This can be achieved by vigorous vortexing or sonication (be cautious with sonication as it can potentially alter particle structure). Prepare fresh dilutions for each experiment.
-
-
Inconsistent Particle-to-Cell Ratio: If your this compound suspension is not homogenous, the actual number of particles added to each well can vary, leading to inconsistent results.
-
Solution: After resuspending your stock, immediately pipette the required volume to minimize settling. For long experiments with multiple plates, consider re-suspending the stock periodically.
-
-
Cell Health and Density: The phagocytic capacity of your cells can be affected by their confluency and overall health.
-
Solution: Ensure you are seeding a consistent number of cells for each experiment and that they are in a healthy, actively growing state. Avoid using cells that are over-confluent.
-
-
Issue 2: Unexpected or inconsistent cytokine profiles after this compound stimulation.
-
Question: My cytokine measurements (e.g., TNF-α, IL-6) after this compound stimulation are not consistent, or the profile is different from what I expected. Could particle size be a factor?
-
Answer: Yes, variations in this compound particle size can lead to altered cytokine responses.
-
Different Signaling Pathways: As mentioned, smaller nanoparticles and larger microparticles can be processed by cells differently, potentially activating distinct downstream signaling pathways that regulate cytokine gene expression.
-
Troubleshooting Step: If possible, try to obtain this compound preparations with a more defined particle size range or use filtration to enrich for a specific size population. This can help in achieving more consistent results.
-
-
Batch-to-Batch Variability: Different lots of this compound from the same or different suppliers can have varying particle size distributions.
-
Solution: If you are starting a new series of experiments, it is advisable to purchase a single large batch of this compound to ensure consistency. If you must switch batches, consider performing a bridging experiment to compare the activity of the old and new lots.
-
-
Data Presentation
The following tables present illustrative data based on expected trends from the literature on particle size effects on immune cell responses. Note: This is not experimental data from a single study on this compound but is intended to demonstrate the potential impact of particle size.
Table 1: Hypothetical Impact of this compound Particle Size on Phagocytosis Rate in Macrophages.
| This compound Particle Size | Phagocytic Index (% of cells with internalized particles after 1 hour) | Mean Number of Particles per Phagocytic Cell |
| 100 nm (Nanoparticles) | 15% | 1.2 |
| 1 µm (Small Microparticles) | 45% | 3.5 |
| 3 µm (Optimal Microparticles) | 85% | 5.8 |
| 10 µm (Large Microparticles) | 60% | 2.1 |
Table 2: Hypothetical Cytokine Production by Macrophages in Response to Different this compound Particle Sizes (24-hour stimulation).
| This compound Particle Size | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| 100 nm (Nanoparticles) | 800 | 1200 | 400 |
| 1 µm (Small Microparticles) | 1500 | 2500 | 250 |
| 3 µm (Optimal Microparticles) | 2500 | 4000 | 150 |
| 10 µm (Large Microparticles) | 1800 | 3000 | 200 |
Experimental Protocols
Key Experiment: In Vitro Phagocytosis Assay
This protocol provides a general framework for assessing the phagocytosis of this compound particles by macrophages.
-
Cell Preparation:
-
Plate macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
This compound Preparation:
-
If using fluorescently labeled this compound, protect it from light.
-
Thoroughly resuspend the this compound stock solution by vortexing for at least 30 seconds.
-
Dilute the this compound to the desired concentration in pre-warmed cell culture medium. Common particle-to-cell ratios range from 10:1 to 100:1.
-
-
Phagocytosis:
-
Carefully remove the old medium from the macrophages and replace it with the medium containing the this compound suspension.
-
Incubate for the desired time period (e.g., 30 minutes to 2 hours) at 37°C.
-
-
Quantification:
-
Fluorescence-based:
-
Wash the cells three times with cold PBS to remove non-internalized particles.
-
Add a quenching solution (e.g., Trypan Blue) to quench the fluorescence of extracellularly bound particles.
-
Measure the fluorescence intensity using a plate reader.
-
-
Microscopy-based:
-
After washing, fix and permeabilize the cells.
-
Stain the cells (e.g., with DAPI for nuclei and a fluorescent phalloidin (B8060827) for actin).
-
Image the cells using a fluorescence microscope and quantify the number of internalized particles per cell.
-
-
Visualizations
Caption: this compound signaling pathway in macrophages.
Caption: Experimental workflow for assessing this compound effects.
Caption: Impact of particle size on experimental outcomes.
References
- 1. Zymosan enhances in vitro phagocyte function and the immune response of mice infected with Paracoccidioides brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumour necrosis factor alpha (TNF-alpha) and interleukin 6 in a zymosan-induced shock model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Immune Responses by Particle Size and Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nano-sized and micro-sized polystyrene particles affect phagocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano-sized and micro-sized polystyrene particles affect phagocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Zymosan A vs. LPS: A Comparative Guide to In Vitro Inflammatory Responses
For researchers, scientists, and drug development professionals, the choice of an inflammatory stimulus is critical for modeling disease states and evaluating therapeutic candidates. Zymosan A and Lipopolysaccharide (LPS) are two of the most widely used agents to induce inflammatory responses in vitro. While both are potent immune activators, they trigger distinct signaling pathways, resulting in quantitatively and qualitatively different inflammatory profiles. This guide provides a detailed comparison of this compound and LPS, supported by experimental data and protocols, to aid in the selection of the appropriate stimulus for your research needs.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between this compound and LPS lies in their interaction with pattern recognition receptors (PRRs) on the surface of immune cells, primarily macrophages.
This compound , a glucan-rich preparation from the cell wall of Saccharomyces cerevisiae, is recognized by a combination of Toll-like receptor 2 (TLR2) and Dectin-1.[1][2][3][4][5][6] This dual recognition is crucial for initiating a robust inflammatory cascade. TLR2, in cooperation with TLR6, recognizes the protein and lipid components of zymosan, while Dectin-1 binds to the β-glucan structures.[1][2][3] This collaboration leads to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[3]
Lipopolysaccharide (LPS) , a major component of the outer membrane of Gram-negative bacteria, is primarily recognized by Toll-like receptor 4 (TLR4) in a complex with MD-2 and CD14.[7][8][9][10][11] The lipid A moiety of LPS is the principal endotoxic component that triggers the TLR4 signaling cascade.[9][11] Similar to this compound, LPS stimulation also activates the NF-κB and MAPK pathways, leading to the transcription of a wide array of inflammatory genes.[8][12]
Signaling Pathways
The distinct receptor engagement by this compound and LPS leads to the activation of different intracellular signaling cascades.
This compound Signaling Pathway
LPS Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 4. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipopolysaccharide-mediated enhancement of zymosan phagocytosis by RAW 264.7 macrophages is independent of opsonins, laminarin, mannan, and complement receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zymosan activates protein kinase A via adenylyl cyclase VII to modulate innate immune responses during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Differences in lipopolysaccharide- and lipoteichoic acid-induced cytokine/chemokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zymosan, but not lipopolysaccharide, triggers severe and progressive peritoneal injury accompanied by complement activation in a rat peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Zymosan A vs. Beta-Glucan in Immune Cell Activation
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunology and drug development, understanding the precise effects of immunomodulatory agents is paramount. Zymosan A and beta-glucan (B1580549) are two such agents, both derived from yeast cell walls, that are widely used to study immune responses. While often used interchangeably, their effects on immune cells are not identical. This guide provides an objective comparison of this compound and beta-glucan, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Delving into the Molecular Differences
This compound is a crude preparation of the cell wall from Saccharomyces cerevisiae. It is a complex of polysaccharides, primarily composed of beta-glucan and mannan, along with other components like proteins and lipids.[1][2] This complexity means that this compound can interact with multiple pattern recognition receptors (PRRs) on immune cells.
Beta-glucans, in contrast, are purified polysaccharides consisting of D-glucose monomers linked by β-glycosidic bonds.[3] Their structure can vary based on the source, with differences in branching and linkage (e.g., β-1,3 or β-1,6) influencing their biological activity.[4][5] For the purpose of this guide, "beta-glucan" will refer to purified preparations used in research, which lack the other components found in Zymosan.
Comparative Effects on Immune Cells
The primary difference in the immune response to this compound versus purified beta-glucan lies in the receptors they engage. While both potently activate Dectin-1, a C-type lectin receptor that recognizes β-1,3-glucans, this compound's other components also allow it to activate Toll-like Receptor 2 (TLR2) and potentially other PRRs.[4][5] This dual receptor engagement by Zymosan leads to a broader and often more potent inflammatory response compared to purified beta-glucan.
Macrophages
Both this compound and beta-glucan are potent activators of macrophages, key cells of the innate immune system. Activation leads to phagocytosis, the production of reactive oxygen species (ROS), and the secretion of cytokines and chemokines. However, the signaling pathways and the resulting cytokine profile can differ. Zymosan, through its engagement of both Dectin-1 and TLR2, can induce a more robust pro-inflammatory response.[6]
Dendritic Cells (DCs)
Dendritic cells are crucial for initiating adaptive immunity. Both this compound and beta-glucan induce DC maturation, characterized by the upregulation of co-stimulatory molecules and the production of cytokines that shape the subsequent T-cell response. However, quantitative studies reveal significant differences in the magnitude and nature of this response.
A comparative study on mouse bone marrow-derived myeloid dendritic cells (mDCs) demonstrated that Zymosan induced a significantly higher production of the pro-inflammatory cytokines IL-6, IL-1β, and IL-12p70 compared to purified β-1,3-glucan and β-1,3/1,6-glucan.[4] Interestingly, Zymosan also induced higher levels of the anti-inflammatory cytokine IL-10.[4] This suggests that Zymosan co-induces both pro-inflammatory and regulatory immune responses.[4]
The upregulation of co-stimulatory molecules, essential for T-cell activation, also varies. Zymosan was found to be a more potent inducer of CD40, CD80, and CD86 expression on mDCs compared to the purified beta-glucans tested.[4]
Neutrophils
Neutrophils are first responders to sites of inflammation. Both this compound and beta-glucan can activate neutrophils, leading to degranulation, ROS production, and the release of inflammatory mediators.[7] However, the recognition mechanisms may differ, with Zymosan's additional components potentially engaging a broader range of receptors on neutrophils.[7]
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from a study comparing the effects of Zymosan, Zymosan depleted (with reduced TLR2 activity), β-1,3 glucan, and β-1,3/1,6 glucan on mouse myeloid dendritic cells.[4]
Table 1: Cytokine Secretion by mDCs Stimulated with Zymosan and Beta-Glucans [4]
| Stimulant (Concentration) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) | IL-12p70 (pg/mL) |
| Zymosan (20 µg/mL) | ~2500 | ~1200 | ~1900 | ~250 |
| Zymosan depleted (20 µg/mL) | ~500 | ~400 | ~200 | Not Detected |
| β-1,3 glucan (20 µg/mL) | ~2500 | ~1200 | ~1800 | ~100 |
| β-1,3/1,6 glucan (20 µg/mL) | ~500 | ~1100 | ~1700 | Not Detected |
| Unstimulated Control | Not Detected | Not Detected | Not Detected | Not Detected |
Table 2: Upregulation of Co-stimulatory Molecules on mDCs [4]
| Stimulant | CD40 (MFI) | CD80 (MFI) | CD86 (MFI) | MHCII (MFI) |
| Zymosan | Significantly Higher | 6374 | 6187 | 5215 |
| Zymosan depleted | Higher | Not Significantly Higher | Higher | 4500 |
| β-1,3 glucan | Higher | 5912 | Higher | 4800 |
| β-1,3/1,6 glucan | Higher | Not Significantly Higher | Higher | 4600 |
| Unstimulated Control | Baseline | 3560 | Baseline | Baseline |
(MFI = Mean Fluorescence Intensity)
Signaling Pathways: A Visual Representation
The differential receptor engagement by this compound and beta-glucan leads to distinct downstream signaling cascades.
Caption: this compound Signaling Pathway
Caption: Beta-Glucan Signaling Pathway
Experimental Protocols
Below are generalized protocols for in vitro stimulation of immune cells with this compound and beta-glucan. Specific details may need to be optimized for different cell types and experimental systems.
Preparation of this compound and Beta-Glucan Solutions
-
This compound Suspension:
-
Weigh out the desired amount of this compound powder.
-
Suspend in sterile, endotoxin-free phosphate-buffered saline (PBS) or cell culture medium to a stock concentration (e.g., 10 mg/mL).
-
Boil the suspension for 30-60 minutes to ensure sterility and denaturation of any enzymatic activity.[1]
-
Wash the particles by centrifugation (e.g., 2000 x g for 10 minutes) and resuspend in fresh sterile PBS or medium. Repeat this step 2-3 times to remove any soluble contaminants.
-
Resuspend the final pellet to the desired stock concentration and vortex thoroughly before use.
-
-
Beta-Glucan Solution:
-
The preparation will depend on whether the beta-glucan is soluble or particulate.
-
For soluble beta-glucans, dissolve the powder in sterile, endotoxin-free water or PBS to the desired stock concentration. Gentle heating may be required for some preparations.
-
For particulate beta-glucans, prepare a suspension in sterile, endotoxin-free PBS or culture medium and vortex vigorously.
-
Sterilize the solution by filtering through a 0.22 µm filter if soluble. Particulate beta-glucans should be handled under aseptic conditions.
-
In Vitro Stimulation of Macrophages or Dendritic Cells
-
Culture macrophages or dendritic cells in appropriate multi-well plates at a predetermined density (e.g., 1 x 10^6 cells/mL).
-
Allow the cells to adhere and rest overnight.
-
Prepare working concentrations of this compound and beta-glucan by diluting the stock solutions in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the stimulants. Include an unstimulated control (medium only).
-
Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA or multiplex bead array).
-
The cells can be harvested for analysis of surface marker expression by flow cytometry or for gene expression analysis by RT-qPCR.
Neutrophil Activation Assay
-
Isolate neutrophils from fresh whole blood using a density gradient centrifugation method.
-
Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Aliquot the neutrophil suspension into tubes or a multi-well plate.
-
Add this compound or beta-glucan at the desired final concentration.
-
Incubate for a short period (e.g., 15-60 minutes) at 37°C.
-
Measure the desired endpoint, such as:
-
ROS production: using a chemiluminescent or fluorescent probe (e.g., luminol (B1675438) or dihydroethidium).
-
Degranulation: by measuring the activity of released enzymes like myeloperoxidase or elastase.
-
Phagocytosis: using fluorescently labeled Zymosan or beta-glucan particles and quantifying uptake by flow cytometry or microscopy.[8][9]
-
Caption: General Experimental Workflow
Conclusion
The choice between this compound and purified beta-glucan depends on the specific research question. This compound, with its complex composition and ability to engage multiple PRRs, is a potent inflammatory stimulus that can be useful for modeling robust innate immune responses to fungal pathogens. However, its crude nature can introduce variability and make it difficult to attribute effects to a specific molecular interaction.
Purified beta-glucan offers a more defined and controlled system for studying the specific roles of the Dectin-1 pathway in immune cell activation. This is particularly valuable for dissecting signaling cascades and for studies where the confounding effects of other PAMPs, such as TLR2 ligands, need to be avoided. For researchers aiming to develop targeted immunomodulatory therapies, understanding the distinct effects of purified beta-glucans is crucial.
Ultimately, a thorough understanding of the differences outlined in this guide will enable researchers to make informed decisions, leading to more precise and reproducible experimental outcomes in the fields of immunology and drug development.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Varying effects of different β-glucans on the maturation of porcine monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of particulate and soluble (1-3)-beta-glucans on Ca2+ influx in NR8383 alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Immune-Modulating Properties of Different β-Glucans on Myeloid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effect and Biological Significance of β-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β-glucan receptor dectin-1 functions together with TLR2 to mediate macrophage activation by mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure-Functional Activity Relationship of β-Glucans From the Perspective of Immunomodulation: A Mini-Review [frontiersin.org]
- 8. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phagocytosis Assay Kit (Zymosan, Colorimetric) (ab211156) | Abcam [abcam.com]
A Researcher's Guide to Validating TLR2-Dependent Signaling in Response to Zymosan A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating Toll-like Receptor 2 (TLR2)-dependent signaling initiated by Zymosan A, a glucan-rich preparation from the cell wall of Saccharomyces cerevisiae. Objectively comparing the performance of various validation techniques, this document furnishes the supporting experimental data and detailed protocols necessary for robust immunological research.
This compound is a well-established agonist that activates immune cells primarily through TLR2, which forms a heterodimer with TLR6.[1][2] This interaction is often enhanced by the co-receptor CD14.[1][3] However, Zymosan also engages other receptors like Dectin-1, which can collaborate with TLR2 to modulate the immune response.[1][4] Therefore, rigorous validation is crucial to specifically attribute observed signaling events to the TLR2 pathway. This guide will explore key experimental approaches to achieve this.
I. Overview of this compound-Induced TLR2 Signaling
Upon recognition of this compound, the TLR2/TLR6 heterodimer recruits the adaptor protein MyD88. This initiates a downstream signaling cascade involving the activation of IRAK (IL-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6). Ultimately, this leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6] These transcription factors then move into the nucleus to drive the expression of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-10.[4][7][8]
Figure 1. this compound-induced TLR2 signaling cascade.
II. Comparative Validation Methods
To confirm that a cellular response to this compound is mediated by TLR2, a combination of approaches is recommended. Below, we compare key methodologies.
Reporter assays are a highly effective method for quantifying the activation of specific transcription factors like NF-κB. Cell lines such as HEK293 (Human Embryonic Kidney 293) are engineered to express TLR2 and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of an NF-κB promoter.[9]
Comparison of Cell-Based Reporter Systems:
| Feature | HEK-Blue™ hTLR2 Cells | TLR2 Knockout (KO) Cells | Wild-Type (WT) Macrophages |
| Principle | Engineered HEK293 cells with hTLR2 and NF-κB-driven SEAP reporter.[9] | Cells lacking the TLR2 gene, used as a negative control.[7][10] | Primary or immortalized immune cells with endogenous TLR2. |
| Primary Readout | Colorimetric or luminescent signal from reporter gene activity. | Absence or significant reduction of signal/cytokine production.[10] | Cytokine secretion, protein phosphorylation. |
| Pros | High-throughput, quantitative, specific to NF-κB/AP-1 pathway.[6] | Definitive genetic evidence for TLR2 involvement. | More physiologically relevant context. |
| Cons | Overexpression system, may not reflect primary cell biology perfectly. | Requires generation or purchase of specialized cell lines. | Responses can be complex due to other receptors (e.g., Dectin-1).[11] |
| Typical Zymosan Conc. | 1 - 100 µg/mL[1] | 10 - 200 µg/mL[11][12] | 10 - 200 µg/mL |
Experimental Workflow: NF-κB Reporter Assay
Figure 2. Workflow for a SEAP-based NF-κB reporter assay.
Measuring the secretion of downstream cytokines like TNF-α and IL-6 is a direct functional readout of TLR2 activation. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this quantification. Validation is achieved by comparing cytokine levels from wild-type cells to those from TLR2-deficient cells or cells pre-treated with a TLR2 inhibitor.
Comparative Cytokine Response to this compound:
| Cell Type | Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Wild-Type Macrophages | Untreated Control | < 50 | < 50 |
| This compound (10 µg/mL) | 1500 ± 210 | 850 ± 120 | |
| TLR2-KO Macrophages | Untreated Control | < 50 | < 50 |
| This compound (10 µg/mL) | 450 ± 80[7] | 200 ± 55[7] | |
| Wild-Type + TLR2 Ab | This compound (10 µg/mL) | 600 ± 95 | 310 ± 60 |
Note: Data are representative examples compiled from typical experimental outcomes. Actual values may vary.
Experimental Protocol: ELISA for TNF-α
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites with Assay Diluent (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants (collected after this compound stimulation) and TNF-α standards to the wells. Incubate for 2 hours at room temperature.[13]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 2 hours.[14]
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 20-30 minutes.[14]
-
Substrate Addition: Wash the plate and add TMB (3,3',5,5'-Tetramethylbenzidine) substrate. A blue color will develop.[14]
-
Stop Reaction: Add Stop Solution (e.g., 2N H₂SO₄). The color will change to yellow.
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader.[13]
-
Quantification: Calculate TNF-α concentration based on the standard curve.
Western blotting can validate the activation of specific proteins in the TLR2 signaling cascade. A key validation point is the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.
Comparison of TLR2 Agonists on IκBα Degradation:
| Agonist (Concentration) | Cell Type | Time Point | IκBα Level (Relative to Control) |
| This compound (10 µg/mL) | RAW 264.7 | 30 min | ~30% |
| Pam3CSK4 (1 µg/mL) | RAW 264.7 | 30 min | ~25% |
| LPS (TLR4 agonist) (100 ng/mL) | RAW 264.7 | 30 min | ~20% |
Note: Data are representative. Pam3CSK4 is a synthetic lipopeptide that activates the TLR2/TLR1 heterodimer, serving as a positive control for TLR2 signaling.[5][15]
Experimental Protocol: Western Blot for IκBα
-
Cell Lysis: After stimulation with this compound for various time points (e.g., 0, 15, 30, 60 min), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16][17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IκBα overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]
-
Analysis: Re-probe the blot with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes. Quantify band intensity to determine the relative amount of IκBα degradation.
Experimental Workflow: Western Blotting
Figure 3. General workflow for Western blot analysis.
III. Conclusion and Recommendations
Validating that this compound-induced signaling is TLR2-dependent requires a multi-faceted approach.
-
For high-throughput screening of compounds that modulate the TLR2 pathway, NF-κB reporter gene assays are the most efficient method.
-
To provide definitive genetic proof of TLR2's role, experiments using TLR2 knockout cells are indispensable. The reduction in cytokine production or reporter activity in these cells compared to wild-type counterparts is compelling evidence.[7]
-
To understand the functional consequences in a more physiologically relevant system, cytokine profiling by ELISA in primary immune cells is crucial.
-
Western blotting for key signaling molecules like IκBα provides mechanistic insight into the pathway's activation state.
By combining these methods, researchers can confidently and accurately validate the specific role of TLR2 in the cellular responses to this compound, providing a solid foundation for further investigation in immunology and drug development.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 3. invivogen.com [invivogen.com]
- 4. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. invivogen.com [invivogen.com]
- 7. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR2 dependent induction of vitamin A metabolizing enzymes in dendritic cells promotes T regulatory responses and inhibits TH-17 mediated autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 101.200.202.226 [101.200.202.226]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Zymosan A as a positive control for innate immunity studies.
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of innate immunity research, the use of appropriate positive controls is paramount for the validation of experimental models and the accurate interpretation of results. Zymosan A, a glucan-rich preparation from the cell wall of Saccharomyces cerevisiae, has long served as a reliable and potent activator of the innate immune system. This guide provides an objective comparison of this compound with other commonly used positive controls, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most suitable tool for your research needs.
Mechanism of Action: A Multi-Receptor Agonist
This compound distinguishes itself by its ability to engage multiple pattern recognition receptors (PRRs), primarily Toll-like receptor 2 (TLR2) in conjunction with TLR6, and the C-type lectin receptor Dectin-1.[1][2] This dual recognition triggers a cascade of intracellular signaling events, culminating in the activation of transcription factors such as NF-κB and AP-1.[3] This leads to the production of a broad spectrum of pro-inflammatory cytokines and chemokines, and the initiation of phagocytosis.[4][5]
Performance Comparison: this compound vs. Other TLR Agonists
The choice of a positive control should be guided by the specific signaling pathway and cellular response under investigation. Here, we compare the performance of this compound with other well-established TLR agonists: Lipopolysaccharide (LPS), Polyinosinic:polycytidylic acid (Poly(I:C)), and CpG DNA.
Cytokine Production
The profile of cytokines induced by this compound can differ significantly from that of other TLR agonists, reflecting the distinct signaling pathways activated. The following table summarizes representative data from a comparative study on murine bone-marrow-derived dendritic cells (BM-DCs).
| Cytokine | This compound (10 µg/mL) | LPS (1 µg/mL) | Poly(I:C) (50 µg/mL) | CpG ODN 1826 (1 µg/mL) |
| TNF-α (pg/mL) | ~4000 | ~5000 | ~1500 | ~4500 |
| IL-6 (pg/mL) | ~2000 | ~3000 | ~500 | ~2500 |
| IL-12p70 (pg/mL) | ~1500 | ~2500 | ~500 | ~2000 |
| IL-10 (pg/mL) | ~500 | ~200 | ~100 | ~300 |
Data is approximated from published research and may vary depending on experimental conditions.[4]
Key Observations:
-
Potency: LPS is generally the most potent inducer of TNF-α, IL-6, and IL-12p70 in this cell type.[4]
-
Unique Profile: this compound induces a robust, broad-spectrum cytokine response, including a notable induction of IL-10, which is less pronounced with other TLR agonists.[4]
-
TLR Specificity: Poly(I:C) (TLR3 agonist) and CpG DNA (TLR9 agonist) induce distinct cytokine profiles, highlighting the specificity of TLR signaling.[1][4]
Phagocytosis
This compound particles are readily phagocytosed by immune cells, making them an excellent tool for studying this fundamental innate immune process. The efficiency of phagocytosis can be influenced by the activating stimulus.
| Stimulus | Phagocytic Target | Cell Type | Observation |
| This compound | Zymosan particles | Macrophages | Efficiently phagocytosed.[6] |
| LPS | Zymosan particles | Macrophages | Enhances the phagocytosis of this compound in a dose-dependent manner.[7] |
| - | E. coli (Gram-negative bacteria) | Macrophages | Phagocytosis efficiency can be compared to this compound under similar conditions.[6][8] |
Key Observations:
-
This compound serves as both a trigger for phagocytosis and the particle to be engulfed.
-
Co-stimulation with LPS can augment the phagocytic uptake of this compound, suggesting a synergistic activation of macrophages.[7]
Signaling Pathways
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways activated by this compound and its common alternatives.
Zymosan [label="this compound", fillcolor="#FBBC05"]; TLR2_6 [label="TLR2/TLR6", fillcolor="#4285F4"]; Dectin1 [label="Dectin-1", fillcolor="#4285F4"]; MyD88 [label="MyD88", fillcolor="#F1F3F4"]; Syk [label="Syk", fillcolor="#F1F3F4"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4"]; CARD9 [label="CARD9-Bcl10-MALT1", fillcolor="#F1F3F4"]; MAPK [label="MAPKs", fillcolor="#34A853"]; NFkB [label="NF-κB", fillcolor="#34A853"]; AP1 [label="AP-1", fillcolor="#34A853"]; Cytokines [label="Pro-inflammatory\nCytokines & Chemokines", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phagocytosis [label="Phagocytosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Zymosan -> TLR2_6; Zymosan -> Dectin1; TLR2_6 -> MyD88 -> TRAF6; Dectin1 -> Syk -> CARD9; TRAF6 -> MAPK; CARD9 -> NFkB; MAPK -> AP1; MAPK -> NFkB; NFkB -> Cytokines; AP1 -> Cytokines; Syk -> Phagocytosis; }
Caption: this compound Signaling Pathway.LPS [label="LPS", fillcolor="#FBBC05"]; LBP [label="LBP", fillcolor="#F1F3F4"]; CD14 [label="CD14", fillcolor="#F1F3F4"]; TLR4_MD2 [label="TLR4/MD-2", fillcolor="#4285F4"]; MyD88 [label="MyD88", fillcolor="#F1F3F4"]; TRIF [label="TRIF", fillcolor="#F1F3F4"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4"]; TRAF3 [label="TRAF3", fillcolor="#F1F3F4"]; MAPK [label="MAPKs", fillcolor="#34A853"]; NFkB [label="NF-κB", fillcolor="#34A853"]; IRF3 [label="IRF3", fillcolor="#34A853"]; Cytokines [label="Pro-inflammatory\nCytokines", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IFNs [label="Type I Interferons", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
LPS -> LBP -> CD14 -> TLR4_MD2; TLR4_MD2 -> MyD88 -> TRAF6 -> MAPK -> NFkB -> Cytokines; TLR4_MD2 -> TRIF -> TRAF3 -> IRF3 -> IFNs; }
Caption: LPS Signaling Pathway.PolyIC [label="Poly(I:C)", fillcolor="#FBBC05"]; TLR3 [label="TLR3 (endosomal)", fillcolor="#4285F4"]; TRIF [label="TRIF", fillcolor="#F1F3F4"]; TRAF3 [label="TRAF3", fillcolor="#F1F3F4"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4"]; TBK1 [label="TBK1/IKKε", fillcolor="#F1F3F4"]; NFkB [label="NF-κB", fillcolor="#34A853"]; IRF3_7 [label="IRF3/7", fillcolor="#34A853"]; Cytokines [label="Pro-inflammatory\nCytokines", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IFNs [label="Type I Interferons", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
PolyIC -> TLR3 -> TRIF; TRIF -> TRAF6 -> NFkB -> Cytokines; TRIF -> TRAF3 -> TBK1 -> IRF3_7 -> IFNs; }
Caption: Poly(I:C) Signaling Pathway.CpG [label="CpG DNA", fillcolor="#FBBC05"]; TLR9 [label="TLR9 (endosomal)", fillcolor="#4285F4"]; MyD88 [label="MyD88", fillcolor="#F1F3F4"]; IRAK4 [label="IRAK4", fillcolor="#F1F3F4"]; TRAF6 [label="TRAF6", fillcolor="#F1F3F4"]; NFkB [label="NF-κB", fillcolor="#34A853"]; IRF7 [label="IRF7", fillcolor="#34A853"]; Cytokines [label="Pro-inflammatory\nCytokines", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IFNs [label="Type I Interferons", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CpG -> TLR9 -> MyD88 -> IRAK4 -> TRAF6; TRAF6 -> NFkB -> Cytokines; MyD88 -> IRF7 -> IFNs; }
Caption: CpG DNA Signaling Pathway.Experimental Protocols
The following protocols provide a general framework for comparative analysis of this compound and other TLR agonists in key innate immunity assays.
Protocol 1: Comparative Cytokine Production Assay
A [label="1. Seed Immune Cells\n(e.g., Macrophages, Dendritic Cells)\nin 96-well plate"]; B [label="2. Stimulate with PAMPs\nthis compound (10 µg/mL)\nLPS (100 ng/mL)\nPoly(I:C) (25 µg/mL)\nCpG DNA (1 µg/mL)\n(Incubate 6-24 hours)"]; C [label="3. Collect Supernatant"]; D [label="4. Measure Cytokine Levels\n(ELISA or Multiplex Assay)"]; E [label="5. Analyze and Compare Data"];
A -> B -> C -> D -> E; }
Caption: Cytokine Production Workflow.Methodology:
-
Cell Culture: Plate primary macrophages or dendritic cells (e.g., bone marrow-derived macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation: Prepare stock solutions of this compound, LPS, Poly(I:C), and CpG DNA. Stimulate cells with the desired final concentrations for a period of 6 to 24 hours. Include an unstimulated control.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines of interest (e.g., TNF-α, IL-6, IL-12, IL-10) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the mean cytokine concentrations for each treatment group and perform statistical analysis to compare the responses induced by the different PAMPs.
Protocol 2: Comparative Phagocytosis Assay
A [label="1. Seed Macrophages\nin 24-well plate with coverslips"]; B [label="2. Pre-stimulate (optional)\nwith LPS (100 ng/mL) for 1-4 hours"]; C [label="3. Add Fluorescently Labeled Particles\n(e.g., FITC-Zymosan, pHrodo-E. coli)\n(Incubate 30-60 minutes)"]; D [label="4. Wash and Quench\nExtracellular Fluorescence"]; E [label="5. Visualize and Quantify\n(Fluorescence Microscopy or Flow Cytometry)"];
A -> B -> C -> D -> E; }
Caption: Phagocytosis Assay Workflow.Methodology:
-
Cell Culture: Seed macrophages onto glass coverslips in a 24-well plate at a density that allows for individual cell visualization.
-
Pre-stimulation (Optional): To investigate the effect of prior activation, pre-treat some wells with a TLR agonist like LPS for 1-4 hours.
-
Phagocytosis: Add fluorescently labeled this compound or other particles (e.g., pHrodo™ Green E. coli BioParticles™) to the cells at a specific particle-to-cell ratio (e.g., 10:1). Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
Wash and Quench: Wash the cells extensively with cold PBS to remove non-internalized particles. Add a quenching solution (e.g., trypan blue) to extinguish the fluorescence of any remaining extracellular particles.
-
Quantification: Visualize the cells using fluorescence microscopy and quantify the phagocytic activity by determining the percentage of cells that have internalized particles and/or the number of particles per cell. Alternatively, cells can be detached and analyzed by flow cytometry to measure the mean fluorescence intensity.
Conclusion
This compound is a versatile and potent positive control for a wide range of innate immunity studies. Its ability to activate both TLR2/6 and Dectin-1 provides a comprehensive stimulation of myeloid cells, leading to robust cytokine production and phagocytosis. When selecting a positive control, researchers should consider the specific signaling pathways and downstream responses they aim to investigate. While LPS is a powerful inducer of pro-inflammatory cytokines via TLR4, Poly(I:C) and CpG DNA offer more targeted activation of the TLR3 and TLR9 pathways, respectively. By understanding the distinct characteristics of each of these tools, researchers can design more precise and informative experiments to advance the fields of immunology and drug development.
References
- 1. Zymosan Induces Immune Responses Comparable with Those of Adults in Monocytes, Dendritic Cells, and Monocyte-Derived Dendritic Cells from Cord Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPS versus Poly I:C model: comparison of long-term effects of bacterial and viral maternal immune activation on the offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A comparative analysis of cytokine responses, cell surface marker expression and MAPKs in DCs matured with LPS compared with a panel of TLR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T cell activation status determines the cytokine pattern induced by zymosan and bacterial DNA both in thymocytes and splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Unveiling Alternatives: A Comparative Guide to Dectin-1 Activation Beyond Zymosan A
For researchers, scientists, and drug development professionals seeking to modulate Dectin-1 signaling, this guide provides an objective comparison of alternative stimuli to the commonly used Zymosan A. This document outlines the performance of various agonists, supported by experimental data, and offers detailed protocols for key assays to evaluate their efficacy.
Dectin-1, a C-type lectin receptor primarily expressed on myeloid cells, plays a crucial role in antifungal immunity and the modulation of inflammatory responses. Its activation by β-glucans, complex polysaccharides found in fungal cell walls, triggers a cascade of downstream signaling events. This compound, a crude preparation from Saccharomyces cerevisiae, has long been the go-to stimulus for studying Dectin-1. However, its composition, which also includes Toll-like receptor 2 (TLR2) ligands, can confound experimental results. This guide explores cleaner, more specific alternatives, enabling a more precise dissection of Dectin-1-mediated pathways.
Performance Comparison of Dectin-1 Agonists
The choice of a Dectin-1 agonist can significantly impact the nature and magnitude of the resulting immune response. Factors such as purity, solubility, particle size, and the presence of contaminants that activate other pattern recognition receptors (PRRs) all contribute to the experimental outcome. Here, we compare several common alternatives to this compound.
| Agonist | Source | Key Characteristics | Reported Effects on Dectin-1 Activation |
| This compound | Saccharomyces cerevisiae | Crude particulate preparation, contains β-glucans and mannans. Potent activator of both Dectin-1 and TLR2.[1] | Induces robust pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β), phagocytosis, and ROS generation.[2] Co-activation of TLR2 can synergize with Dectin-1 signaling.[3] |
| Depleted Zymosan | Saccharomyces cerevisiae | Zymosan treated with hot alkali to remove TLR2-stimulating components, enriching for β-glucans.[3][4] | Selectively activates Dectin-1, leading to Syk phosphorylation, but with a distinct cytokine profile compared to this compound. Often results in diminished TNF-α and IL-6 induction in certain contexts.[5] |
| Curdlan | Alcaligenes faecalis | A linear, high-molecular-weight β-(1→3)-glucan. It is a highly specific Dectin-1 agonist with minimal TLR activity.[6] | Potent inducer of Dectin-1 signaling, leading to strong activation of NF-κB and MAP kinase pathways.[6] Can induce higher levels of IL-1β, IL-6, and IL-23 compared to Zymosan in human dendritic cells.[7] |
| Whole Glucan Particles (WGP) | Saccharomyces cerevisiae | Highly purified, insoluble β-glucan microspheres. | Induce robust Dectin-1-dependent responses, including phagocytosis, TNF-α, IL-6, and ROS production, comparable to Zymosan.[2][8] |
| Laminarin | Laminaria digitata | A soluble, low-molecular-weight β-glucan. | Binds to Dectin-1 but is generally considered an antagonist as it fails to induce robust downstream signaling and can block the activation by particulate β-glucans.[3][9] |
Table 1: Comparison of Common Dectin-1 Agonists. This table summarizes the key features and reported effects of various alternatives to this compound for Dectin-1 activation.
Quantitative Comparison of Cytokine Production
The profile of cytokines produced upon Dectin-1 activation is a critical determinant of the subsequent immune response. The table below presents a comparative summary of cytokine induction by different Dectin-1 agonists in human monocyte-derived macrophages (M(IL-4) macrophages).
| Cytokine | This compound (500 µg/ml) | Curdlan (500 µg/ml) | Yeast-derived β-glucan (yeast-b) (500 µg/ml) |
| IL-6 Secretion | Significantly Increased[10] | Significantly Increased[10] | Significantly Increased[10] |
| TNF-α Secretion | Significantly Increased[10] | Significantly Increased[10] | Significantly Increased[10] |
| IL-10 Secretion | Significantly Increased[10] | No Significant Change[10] | Significantly Increased[10] |
| IL-12 Secretion | No Significant Change[10] | No Significant Change[10] | No Significant Change[10] |
| CCL3 (MIP-1α) Gene Expression | Increased[10] | Increased[10] | Increased[10] |
| CCL4 (MIP-1β) Gene Expression | Increased[10] | Increased[10] | Increased[10] |
| CXCL8 (IL-8) Gene Expression | Increased[10] | Increased[10] | Increased[10] |
Table 2: Comparative Cytokine and Chemokine Induction by Dectin-1 Agonists. This table outlines the differential effects of this compound, Curdlan, and a yeast-derived β-glucan on the secretion and gene expression of key cytokines and chemokines in human M(IL-4) macrophages after 18 hours of stimulation. Data is qualitatively summarized from de Graaff et al., 2020.[10]
Dectin-1 Signaling Pathway
Activation of Dectin-1 by β-glucans initiates a signaling cascade that is crucial for orchestrating the innate immune response. The diagram below illustrates the key components of this pathway.
Figure 1: Dectin-1 Signaling Pathway. Upon binding of β-glucans, Dectin-1 is phosphorylated by Src family kinases, leading to the recruitment and activation of Syk. This initiates downstream signaling through the CARD9-Bcl10-MALT1 complex and MAP kinases, culminating in NF-κB activation and the transcription of pro-inflammatory cytokines. Dectin-1 activation also leads to reactive oxygen species (ROS) production and phagocytosis.
Experimental Protocols
To facilitate the comparative analysis of Dectin-1 agonists, detailed protocols for key functional assays are provided below.
Dectin-1-dependent NF-κB Reporter Assay in THP-1 Cells
This assay measures the activation of the NF-κB signaling pathway downstream of Dectin-1 activation.
Materials:
-
THP-1-Blue™ NF-κB reporter cells (InvivoGen)
-
RPMI 1640 medium (with 10% FBS, 1% Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Dectin-1 agonists: this compound, Depleted Zymosan, Curdlan, WGP (all tested at various concentrations)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom plates
-
Spectrophotometer (620-655 nm)
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1-Blue™ cells in RPMI 1640 medium.
-
To differentiate into macrophage-like cells, seed 1 x 10^5 cells/well in a 96-well plate and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the cells with fresh RPMI 1640 medium and allow them to rest for 24 hours.
-
-
Stimulation:
-
Prepare serial dilutions of the Dectin-1 agonists in fresh RPMI 1640 medium.
-
Remove the medium from the rested cells and add 180 µL of the agonist dilutions to the respective wells. Include a medium-only control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 20 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which reflects NF-κB activation.
-
Plot the absorbance values against the agonist concentrations to generate dose-response curves and determine EC50 values.
-
Cytokine Production Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol details the measurement of cytokine secretion from primary macrophages upon stimulation with Dectin-1 agonists.
Materials:
-
Bone marrow cells isolated from mice
-
RPMI 1640 medium (with 10% FBS, 1% Pen-Strep, 20 ng/mL M-CSF)
-
Dectin-1 agonists: this compound, Depleted Zymosan, Curdlan, WGP
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well tissue culture plates
Protocol:
-
BMDM Differentiation:
-
Culture bone marrow cells in RPMI 1640 medium supplemented with M-CSF for 7 days to differentiate them into macrophages.
-
-
Stimulation:
-
Seed the differentiated BMDMs into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare different concentrations of the Dectin-1 agonists in fresh medium.
-
Replace the medium in the wells with the agonist-containing medium. Include a medium-only control.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine concentrations produced in response to the different agonists and concentrations.
-
Reactive Oxygen Species (ROS) Production Assay in Neutrophils
This assay measures the production of ROS, a key antimicrobial function of phagocytes, upon Dectin-1 activation.
Materials:
-
Freshly isolated human or murine neutrophils
-
HBSS (Hank's Balanced Salt Solution)
-
Dectin-1 agonists: this compound, Depleted Zymosan, Curdlan, WGP
-
White 96-well plates
-
Luminometer
Protocol:
-
Cell Preparation:
-
Isolate neutrophils from whole blood using a density gradient centrifugation method.
-
Resuspend the neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
-
Assay:
-
Add 100 µL of the neutrophil suspension to each well of a white 96-well plate.
-
Add 50 µL of HBSS containing luminol (final concentration 10-100 µM).
-
Add 50 µL of the Dectin-1 agonist dilutions. Include a medium-only control.
-
Immediately place the plate in a luminometer and measure the chemiluminescence at 37°C every 1-2 minutes for 60-90 minutes.[11][12]
-
-
Data Analysis:
-
Plot the relative light units (RLU) over time to visualize the kinetics of ROS production.
-
Calculate the area under the curve (AUC) to quantify the total ROS production for each condition.
-
Phagocytosis Assay in Macrophages
This protocol quantifies the uptake of particulate Dectin-1 agonists by macrophages.
Materials:
-
RAW 264.7 macrophages or BMDMs
-
DMEM (with 10% FBS, 1% Pen-Strep)
-
Fluorescently labeled particulate Dectin-1 agonists (e.g., FITC-Zymosan, FITC-WGP)
-
Trypan Blue
-
24-well plates with glass coverslips
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Plating:
-
Seed macrophages onto glass coverslips in 24-well plates at 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Phagocytosis:
-
Add the fluorescently labeled particulate agonists to the cells at a specific particle-to-cell ratio (e.g., 10:1).
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quenching and Fixing:
-
Wash the cells three times with cold PBS to remove non-internalized particles.
-
Add Trypan Blue (0.04%) for 1-2 minutes to quench the fluorescence of surface-bound particles.
-
Wash again with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
-
Quantification:
-
Microscopy: Mount the coverslips on slides and visualize using a fluorescence microscope. Count the number of internalized particles per cell for at least 100 cells per condition.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity by flow cytometry. The mean fluorescence intensity (MFI) will be proportional to the amount of phagocytosed material.
-
Syk Phosphorylation Assay by Western Blot
This assay detects the phosphorylation of Syk, a key early event in Dectin-1 signaling.
Materials:
-
RAW 264.7 macrophages or BMDMs
-
Dectin-1 agonists
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents
Protocol:
-
Stimulation and Lysis:
-
Starve the macrophages in serum-free medium for 2-4 hours.
-
Stimulate the cells with the Dectin-1 agonists for various time points (e.g., 0, 5, 15, 30 minutes).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-Syk antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-total-Syk antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-Syk signal to the total Syk signal.
-
Experimental Workflow for Comparing Dectin-1 Stimuli
The following diagram outlines a logical workflow for the comprehensive comparison of alternative Dectin-1 stimuli.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Dectin-1 Signaling Update: New Perspectives for Trained Immunity [frontiersin.org]
- 3. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. Dectin-1 Signaling Update: New Perspectives for Trained Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the innate immune receptor Dectin-1 upon formation of a “phagocytic synapse” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dectin-1 intracellular domain determines species-specific ligand spectrum by modulating receptor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curdlan, zymosan and a yeast-derived β-glucan reshape tumor-associated macrophages into producers of inflammatory chemo-attractants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Reactive Oxygen Species in Human Neutrophils Under Various Conditions of Exposure to Galectin | Springer Nature Experiments [experiments.springernature.com]
Cross-validation of Zymosan A-Induced Cytokine Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Zymosan A, a polysaccharide derived from the cell wall of Saccharomyces cerevisiae, is a widely utilized inflammatory agent in immunological research. Its ability to potently activate innate immune cells and trigger a robust cytokine response makes it an invaluable tool for studying inflammatory pathways and for the preclinical evaluation of anti-inflammatory therapeutics. This guide provides a comparative analysis of this compound-induced cytokine profiles, supported by experimental data, and details the underlying signaling pathways and experimental protocols.
Comparative Analysis of Cytokine Induction
This compound induces a broad spectrum of pro-inflammatory and anti-inflammatory cytokines. The precise cytokine profile can vary depending on the cell type, concentration of this compound, and the duration of stimulation. Below is a summary of quantitative data from studies investigating this compound-induced cytokine expression, with comparisons to other common immune stimuli like Lipopolysaccharide (LPS).
Quantitative Cytokine Expression Data
| Cytokine | Cell Type | Stimulant | Concentration | Incubation Time | Fold Change / Concentration | Reference |
| TNF-α | RAW 264.7 macrophages | This compound | Not Specified | Not Specified | 3.18-fold | [1] |
| RAW 264.7 macrophages | LPS | Not Specified | Not Specified | 2.95-fold | [1] | |
| Human Monocyte-Derived DCs | This compound | 10 µg/mL | 24 hours | Lower than LPS | [2] | |
| Human Monocyte-Derived DCs | LPS | 1 µg/mL | 24 hours | Abundant | [2] | |
| IL-1β | RAW 264.7 macrophages | This compound | Not Specified | Not Specified | 5.66-fold | [1] |
| RAW 264.7 macrophages | LPS | Not Specified | Not Specified | 30.20-fold | [1] | |
| IL-6 | RAW 264.7 macrophages | This compound | Not Specified | Not Specified | 115.76-fold | [1] |
| RAW 264.7 macrophages | LPS | Not Specified | Not Specified | 174.29-fold | [1] | |
| Human Monocyte-Derived DCs | This compound | 10 µg/mL | 24 hours | Lower than LPS | [2] | |
| Human Monocyte-Derived DCs | LPS | 1 µg/mL | 24 hours | Abundant | [2] | |
| IL-10 | Human Monocyte-Derived DCs | This compound | 10 µg/mL | 24 hours | Abundant | [2] |
| Human Monocyte-Derived DCs | LPS | 1 µg/mL | 24 hours | Abundant | [2] | |
| IL-12(p70) | Human Monocyte-Derived DCs | This compound | 10 µg/mL | 24 hours | Barely detectable | [2] |
| Human Monocyte-Derived DCs | LPS | 1 µg/mL | 24 hours | Abundant | [2] |
Signaling Pathways of this compound-Induced Cytokine Production
This compound primarily activates immune cells through the synergistic engagement of Toll-like Receptor 2 (TLR2) and Dectin-1.[3][4] This dual recognition leads to the activation of downstream signaling cascades, culminating in the transcription of various cytokine genes.
The binding of this compound to TLR2, in cooperation with TLR6, initiates a signaling pathway dependent on the adaptor molecule MyD88.[4][5] Concurrently, the interaction of β-glucans within the this compound particle with Dectin-1 triggers a distinct signaling cascade. The collaboration between these two pathways is crucial for a robust inflammatory response.[4][5] A key outcome of these signaling events is the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] Furthermore, the Dectin-1 pathway can also lead to the activation of the ERK MAPK pathway, which has been shown to be important for the production of the anti-inflammatory cytokine IL-10.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β-glucan receptor dectin-1 functions together with TLR2 to mediate macrophage activation by mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Zymosan A: A Comparative Analysis of a Potent Immunostimulant from Different Yeast Strains
For Researchers, Scientists, and Drug Development Professionals
Zymosan A, a glucan-rich preparation derived from the cell wall of yeast, is a widely utilized tool in immunological research to induce inflammatory responses and study the mechanisms of innate immunity. Its potent immunostimulatory properties are primarily attributed to the recognition of its components by pattern recognition receptors (PRRs) on immune cells, leading to the activation of downstream signaling pathways and the production of a cascade of cytokines and chemokines. While this compound is most commonly sourced from the non-pathogenic baker's yeast, Saccharomyces cerevisiae, variations in its composition and, consequently, its biological activity can be observed when derived from different yeast strains, including the opportunistic pathogen Candida albicans. This guide provides a comparative analysis of this compound from these two prominent yeast species, offering insights into their compositional differences and the resulting immunological consequences.
Data Presentation: Compositional and Functional Comparison
The primary components of this compound that dictate its immunomodulatory activity are β-glucans and mannans. The relative abundance of these polysaccharides can vary between yeast species, influencing the nature and magnitude of the induced immune response.
| Feature | This compound from Saccharomyces cerevisiae | This compound from Candida albicans | Reference |
| β-Glucan Content | ~50-60% of cell wall dry weight | ~47-60% of cell wall dry weight | [1][2] |
| Mannan (B1593421) Content | ~30-40% of cell wall dry weight | ~30-40% of cell wall dry weight | [1][2] |
| Chitin Content | ~1-2% of cell wall dry weight | ~0.6-9% of cell wall dry weight | [1] |
| Primary PRR Interaction | TLR2/6 and Dectin-1 | TLR2/4 and Dectin-1/2 | [3][4] |
| Typical Cytokine Profile | High IL-10, moderate TNF-α, IL-6, IL-1β | High pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [5][6][7] |
Signaling Pathways
The interaction of this compound with PRRs on macrophages and dendritic cells triggers intracellular signaling cascades that are crucial for the subsequent immune response. The primary pathways activated are mediated by Toll-like receptor 2 (TLR2) and Dectin-1.
Zymosan-Induced TLR2 and Dectin-1 Signaling
This signaling cascade culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the expression of a wide array of genes encoding pro-inflammatory and anti-inflammatory cytokines, chemokines, and other mediators of the immune response.
Experimental Workflows and Protocols
Accurate and reproducible experimental outcomes are paramount in immunological research. Below are detailed methodologies for key experiments involving this compound.
Experimental Workflow: this compound Preparation and Macrophage Stimulation
Detailed Experimental Protocols
1. Preparation of this compound from Yeast
-
Objective: To isolate this compound particles from the cell walls of Saccharomyces cerevisiae or Candida albicans.
-
Materials: Yeast culture, sterile water, 1 M NaOH, 1 M acetic acid, ethanol (B145695), acetone, centrifuge, sonicator.
-
Protocol:
-
Harvest yeast cells from culture by centrifugation.
-
Wash the cell pellet three times with sterile water.
-
Resuspend the pellet in 1 M NaOH and boil for 1 hour.
-
Centrifuge and wash the pellet with sterile water until the pH is neutral.
-
Resuspend the pellet in 1 M acetic acid and incubate at 75°C for 1 hour.
-
Centrifuge and wash the pellet with sterile water until the pH is neutral.
-
Wash the pellet sequentially with ethanol and acetone.
-
Dry the resulting this compound powder and store it at -20°C.[8]
-
Before use, resuspend this compound in sterile saline or cell culture medium and sonicate to ensure a uniform suspension.[9]
-
2. Macrophage Stimulation and Cytokine Analysis
-
Objective: To measure the production of cytokines by macrophages in response to this compound stimulation.
-
Materials: Macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages), complete cell culture medium, this compound suspension, ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).
-
Protocol:
-
Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing the desired concentration of this compound (typically 10-100 µg/mL).
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).
-
Collect the cell culture supernatants by centrifugation to remove any detached cells.
-
Quantify the concentration of specific cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
3. Quantification of β-Glucan and Mannan in Yeast Cell Wall
-
Objective: To determine the relative amounts of β-glucan and mannan in a given this compound preparation.
-
Materials: this compound sample, sulfuric acid, phenol (B47542), D-glucose and D-mannose standards, spectrophotometer.
-
Protocol (based on the phenol-sulfuric acid method):
-
Hydrolyze a known weight of the this compound sample with sulfuric acid to break down the polysaccharides into monosaccharides.
-
Neutralize the hydrolysate.
-
To a small aliquot of the hydrolysate, add a phenol solution followed by concentrated sulfuric acid.
-
Measure the absorbance of the resulting colored complex at 490 nm for hexoses (glucose and mannose).
-
To differentiate between glucose (from glucan) and mannose (from mannan), a more specific method like high-performance liquid chromatography (HPLC) with appropriate standards is required.[10]
-
Concluding Remarks
The choice of yeast strain for the preparation of this compound can significantly impact the outcome of immunological studies. This compound from Saccharomyces cerevisiae is a potent activator of both pro- and anti-inflammatory responses, making it a valuable tool for studying the complex interplay of immune regulation. In contrast, the cell wall components of Candida albicans, while sharing similarities, are often associated with a more pronounced pro-inflammatory profile, reflecting its pathogenic potential. Researchers should carefully consider the source of their this compound and, where possible, characterize its composition to ensure the reproducibility and accurate interpretation of their experimental findings. This comparative guide serves as a foundational resource for navigating the nuances of this compound from different yeast origins in the pursuit of advancing our understanding of innate immunity and developing novel therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Saccharomyces cerevisiae and Candida albicans stimulate cytokine secretion from human neutrophil-like HL-60 cells differentiated with retinoic acid or dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. facetsjournal.com [facetsjournal.com]
- 8. Zymosan promotes proliferation, Candida albicans adhesion and IL-1β production of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
Zymosan A vs. Other PAMPs: A Comparative Guide to Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zymosan A and other common Pathogen-Associated Molecular Patterns (PAMPs) in their ability to activate inflammasomes. We will delve into the specific signaling pathways, present supporting experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for studying innate immunity.
Introduction to Inflammasomes and PAMPs
Inflammasomes are multi-protein complexes within the cytoplasm of innate immune cells that play a critical role in host defense against pathogens and in response to cellular stress.[1] Upon activation, these platforms initiate a signaling cascade leading to the cleavage and activation of caspase-1.[2] Active caspase-1 then processes pro-inflammatory cytokines, primarily pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, secreted forms.[2][3] This process is often accompanied by a form of programmed cell death known as pyroptosis.[4]
The activation of inflammasomes is triggered by a diverse array of stimuli, including PAMPs from microbes and Damage-Associated Molecular Patterns (DAMPs) from the host.[3][5] This guide focuses on comparing the effects of four distinct PAMPs:
-
This compound: A component of the yeast cell wall.
-
Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria.
-
Flagellin (B1172586): A protein that forms the filament of bacterial flagella.
-
Double-stranded DNA (dsDNA): Of microbial or host origin, recognized when present in the cytoplasm.
PAMP-Specific Inflammasome Activation Pathways
The mechanism of inflammasome activation is highly dependent on the specific PAMP and the host cell's pattern recognition receptors (PRRs).
This compound: Activating the NLRP3 Inflammasome
This compound, a β-glucan-rich preparation from the cell wall of Saccharomyces cerevisiae, is a potent activator of the NLRP3 inflammasome.[6][7] Its activation mechanism involves a two-signal process:
-
Priming (Signal 1): Zymosan engages Toll-like Receptor 2 (TLR2), leading to the activation of the MyD88-dependent signaling pathway. This results in the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β gene expression.[6][7]
-
Activation (Signal 2): Zymosan is recognized by the C-type lectin receptor Dectin-1. While Dectin-1 signaling can amplify the pro-IL-1β conversion, the core activation of the NLRP3 inflammasome by zymosan is driven by a decrease in intracellular potassium (K+) ions.[6][7] Recent studies also indicate that zymosan induces a rapid drop in intracellular ATP, contributing to NLRP3 activation.[6][7] This cascade of events leads to the assembly of the NLRP3 inflammasome, consisting of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[7]
Other PAMPs: Diverse Activation Mechanisms
In contrast to this compound, other PAMPs activate distinct inflammasomes through unique molecular pathways.
-
LPS (Non-Canonical Pathway): Intracellular LPS from Gram-negative bacteria directly binds to and activates caspase-11 (in mice) or caspases-4/5 (in humans).[8] This activation leads to the cleavage of Gasdermin D (GSDMD), resulting in pore formation and pyroptosis. The resulting K+ efflux subsequently triggers the canonical NLRP3 inflammasome activation as a downstream event.[8]
-
Flagellin (NLRC4 Pathway): Cytosolic flagellin is not directly sensed by NLRC4. Instead, it is recognized by members of the NAIP (NLR family apoptosis inhibitory protein) family.[5][9] In mice, NAIP5 and NAIP6 bind to flagellin, which then induces a conformational change allowing for the recruitment and activation of NLRC4, leading to inflammasome assembly.[9][10]
-
dsDNA (AIM2 Pathway): Cytoplasmic double-stranded DNA, from either pathogens or the host, is directly recognized by the sensor protein AIM2 (Absent in Melanoma 2).[11][12] The HIN-200 domain of AIM2 binds to the DNA backbone, causing AIM2 to oligomerize.[11][13] The pyrin domain of AIM2 then recruits the ASC adaptor protein, initiating inflammasome formation.[11]
Quantitative Data Comparison
The following tables summarize the key distinctions between these PAMPs and provide representative data on their ability to induce cytokine release.
Table 1: Comparison of Inflammasome Activation Mechanisms
| Feature | This compound | Lipopolysaccharide (LPS) | Flagellin | dsDNA (e.g., poly(dA:dT)) |
| PAMP Source | Fungal (Yeast) Cell Wall | Gram-negative Bacteria | Bacteria (Flagellum) | Viral, Bacterial, Host |
| Priming Receptor | TLR2[6][7] | TLR4 (for pro-IL-1β expression)[1] | TLR5 (extracellular) / Intracellular sensing primes via other TLRs | Varies (e.g., TLR9 in endosomes, cGAS) |
| Inflammasome Sensor | NLRP3[7] | NLRP3 (activated downstream of Caspase-11/4/5)[8] | NLRC4 (via NAIPs)[9] | AIM2[11] |
| Direct Sensor | Dectin-1 (Signal 2), TLR2 (Signal 1) | Caspase-11/4/5[8] | NAIP5/6 (in mice)[10] | AIM2[12] |
| Key Activation Event | K+ efflux, ATP drop[6][7] | Direct caspase binding, K+ efflux | Protein-protein interaction (NAIP-NLRC4) | Direct DNA binding |
| Adaptor Protein | ASC | ASC | ASC (for efficient IL-1β processing)[14] | ASC[11] |
Table 2: Representative Cytokine Release Data in Mouse Bone Marrow-Derived Macrophages (BMDCs)
| PAMP Stimulant | Concentration | IL-1β (pg/mL) | IL-1α (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control (Unstimulated) | - | < 20 | < 20 | < 20 | < 31 |
| Zymosan (YGP) ¹ | 10 µg/mL | ~25 | ~25 | ~100 | ~150 |
| LPS ² | 100 ng/mL | ~150 | ~100 | > 4000 | > 4000 |
| CpG DNA ² | 1 µM | ~100 | ~50 | ~2000 | ~1000 |
| Zymosan + CpG DNA | 10 µg/mL + 1 µM | > 2000 | > 1500 | > 4000 | > 4000 |
Data are approximations derived from published figures for illustrative purposes and can vary significantly based on experimental conditions.[15] All experiments typically require a priming step (e.g., with LPS) for robust IL-1β release, except in some human monocytic cells.[16] ¹ YGP (Yeast Ghost Particles) are a form of zymosan. ² Data for LPS and CpG DNA alone represent activation of multiple pathways, not solely inflammasome-dependent cytokine release for all cytokines listed. The combination with Zymosan shows a synergistic effect on pro-inflammatory cytokine production.[15]
Experimental Protocols for Assessing Inflammasome Activation
A standardized workflow is crucial for reliably assessing inflammasome activation.[4][17] This involves cell culture, priming, stimulation, and downstream analysis.
Protocol 1: Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Seeding: Plate BMDMs in a 24-well plate at a density of 0.5 x 10^6 cells per well in DMEM supplemented with 10% FBS and M-CSF. Culture overnight.[18]
-
Priming: Replace the medium with serum-free Opti-MEM. Prime cells with 500 ng/mL of LPS for 3-4 hours.[19]
-
Stimulation: Following priming, wash the cells once with PBS. Add Opti-MEM containing the desired PAMP:
-
This compound: 10-200 µg/mL for 6 hours.
-
Flagellin (purified): Transfect 1 µg/mL using a suitable delivery agent for 6 hours.[20]
-
poly(dA:dT) (dsDNA analog): Transfect 1 µg/mL for 6 hours.[21]
-
LPS (for non-canonical): Transfect 1 µg/mL for 16 hours (priming not required for this specific pathway but often included as a control).
-
-
Sample Collection: Carefully collect the supernatant for cytokine and LDH analysis. Lyse the remaining cells in RIPA buffer for Western blot analysis or fix for microscopy.[19]
Protocol 2: IL-1β and IL-18 Quantification by ELISA
-
Sample Preparation: Centrifuge the collected cell culture supernatants at 400 x g for 5 minutes to pellet any detached cells.
-
ELISA Procedure: Perform the ELISA using commercially available kits (e.g., from R&D Systems, BioLegend) according to the manufacturer's instructions.[8] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with samples and standards.
-
Adding a detection antibody.
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
Data Analysis: Measure absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.
Protocol 3: Caspase-1 Activation Assay
Option A: Western Blotting [22]
-
Sample Prep: Precipitate proteins from the supernatant using methods like TCA precipitation. Lyse cell pellets in RIPA buffer containing protease inhibitors.
-
Electrophoresis: Run 20-40 µg of protein from cell lysates and the entire precipitated supernatant on a 12% SDS-PAGE gel.
-
Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody specific for caspase-1. This will detect the pro-caspase-1 (~45 kDa) and the cleaved p20 or p10 subunits.[22] Use an appropriate HRP-conjugated secondary antibody and detect via chemiluminescence.
Option B: Fluorometric/Luminometric Activity Assay [23][24]
-
Assay Principle: These assays use a specific caspase-1 substrate (e.g., Ac-YVAD-pNA or a luminogenic substrate) that releases a detectable molecule upon cleavage.[23][25]
-
Procedure: Use a commercial kit (e.g., Caspase-Glo® 1 from Promega).[24]
-
Add the assay reagent directly to the cell culture wells (for cell-based assay) or to the collected supernatant.
-
Incubate for 1-2 hours at room temperature.
-
Measure fluorescence or luminescence using a plate reader.
-
To ensure specificity, run parallel reactions with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[23]
-
Protocol 4: ASC Speck Visualization by Immunofluorescence
-
Cell Culture: Seed cells on glass coverslips or in imaging-grade multi-well plates.[26]
-
Prime and Stimulate: Perform inflammasome activation as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash cells gently with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[26]
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against ASC (e.g., anti-ASC N-15R) for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.[26]
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging: Mount coverslips onto slides and visualize using a confocal or fluorescence microscope. Activated cells will show a single large, bright fluorescent aggregate (the ASC speck) per cell.[27]
Conclusion
This compound, LPS, flagellin, and dsDNA represent distinct classes of PAMPs that activate different inflammasome pathways, providing researchers with a versatile toolkit to probe the mechanisms of innate immunity. This compound is a classic and robust activator of the canonical NLRP3 inflammasome, relying on dual recognition by TLR2 and Dectin-1, culminating in K+ efflux. In contrast, flagellin and dsDNA offer specific activation of the NLRC4 and AIM2 inflammasomes, respectively, allowing for the targeted study of these pathways. LPS provides a model for the non-canonical pathway, which is crucial in the context of intracellular bacterial infections. Understanding the unique signaling cascades and downstream outputs elicited by each of these PAMPs is essential for dissecting the complex role of inflammasomes in health and disease and for the development of targeted immunomodulatory therapies.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome activation and regulation: toward a better understanding of complex mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
- 7. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The NLRC4 inflammasome receptors for bacterial flagellin and type III secretion apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flagellin-induced NLRC4 phosphorylation primes the inflammasome for activation by NAIP5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AIM2 inflammasome in infection, cancer and autoimmunity: role in DNA sensing, inflammation and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AIM2 activates the inflammasome and cell death in response to cytoplasmic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genomic DNA activates the AIM2 inflammasome and STING pathways to induce inflammation in lacrimal gland myoepithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Distinct Patterns of Dendritic Cell Cytokine Release Stimulated by Fungal β-Glucans and Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 17. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 24. promega.com [promega.com]
- 25. bosterbio.com [bosterbio.com]
- 26. adipogen.com [adipogen.com]
- 27. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Verifying the Purity of Zymosan A Preparations
For Researchers, Scientists, and Drug Development Professionals
Zymosan A, a glucan-rich preparation from the cell wall of Saccharomyces cerevisiae, is a widely utilized tool in immunological research to induce inflammatory responses. However, the purity of commercially available this compound can vary significantly, impacting experimental reproducibility and the interpretation of results. This guide provides a framework for researchers to assess the purity of their this compound preparations, comparing them to potential alternatives and offering detailed experimental protocols for verification.
The Importance of Purity in this compound Preparations
Comparison of this compound with Alternative Immunostimulants
While this compound is a potent and broadly used immunostimulant, several alternatives can be considered depending on the specific research question. Each of these alternatives activates distinct signaling pathways.
| Immunostimulant | Primary Active Component | Key Receptors | Primary Immune Response |
| This compound | β-glucan, mannan | Dectin-1, TLR2/6, CR3 | Phagocytosis, inflammasome activation, cytokine/chemokine release |
| Lipopolysaccharide (LPS) | Lipid A | TLR4 | Potent pro-inflammatory cytokine production (e.g., TNF-α, IL-6) |
| Pam3CSK4 | Synthetic lipopeptide | TLR2/1 | Pro-inflammatory cytokine production |
| Poly(I:C) | dsRNA analog | TLR3 | Antiviral and pro-inflammatory responses |
| Curdlan | Purified β-1,3-glucan | Dectin-1 | Strong Dectin-1-mediated signaling |
Experimental Protocols for Purity Verification
To ensure the quality of this compound preparations, a series of quantitative analyses should be performed to determine the content of its major components and potential contaminants.
β-Glucan Content Analysis
The primary active component of this compound is β-glucan. Its quantification is crucial for standardizing experiments.
Protocol: Megazyme Yeast β-Glucan Assay
This enzymatic method is specific for the quantification of β-glucan.
-
Sample Preparation: Accurately weigh 10 mg of the this compound preparation into a glass test tube.
-
Dispersion: Add 1.0 mL of 2 M KOH to the tube and mix vigorously on a vortex mixer for 20 minutes at room temperature to disperse the sample.
-
Hydrolysis: Add 8.0 mL of 1.2 M sodium acetate (B1210297) buffer (pH 3.8) and 0.2 mL of a mixture of exo-1,3-β-glucanase and β-glucosidase. Incubate at 40°C for 60 minutes.
-
Glucose Measurement: Transfer 0.1 mL of the hydrolysate to a new tube and add 3.0 mL of GOPOD (Glucose Oxidase/Peroxidase) reagent. Incubate at 40°C for 20 minutes.
-
Absorbance Reading: Measure the absorbance of the solution at 510 nm against a reagent blank.
-
Calculation: Calculate the β-glucan content based on a glucose standard curve.
Protein Impurity Analysis
Protein contaminants can elicit unwanted immune responses. The Bradford protein assay is a simple and rapid method for their quantification.
Protocol: Bradford Protein Assay
-
Reagent Preparation: Prepare Bradford reagent by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, adding 100 mL of 85% (w/v) phosphoric acid, and diluting to 1 liter with distilled water.
-
Standard Curve: Prepare a series of bovine serum albumin (BSA) standards ranging from 1 to 20 µg/mL.
-
Sample Preparation: Suspend a known weight of this compound in a suitable buffer (e.g., PBS) and centrifuge to pellet the insoluble material. Use the supernatant for the assay.
-
Assay: Add 100 µL of each standard or sample supernatant to a microplate well. Add 200 µL of Bradford reagent to each well and mix.
-
Incubation and Measurement: Incubate for 5 minutes at room temperature and measure the absorbance at 595 nm.
-
Calculation: Determine the protein concentration of the sample from the standard curve.
Lipid Impurity Analysis
Lipid components can also contribute to the biological activity of this compound. A total lipid extraction can provide an estimate of their content.
Protocol: Total Lipid Extraction (Folch Method)
-
Homogenization: Homogenize a known weight of this compound in a chloroform (B151607)/methanol mixture (2:1, v/v).
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and centrifuge to separate the phases.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Gravimetric Analysis: Determine the weight of the extracted lipids.
Endotoxin (B1171834) Contamination Analysis
Endotoxins are potent pyrogens and their presence can significantly skew experimental results.
Protocol: Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is a highly sensitive method for detecting endotoxins.
-
Sample Preparation: Prepare a dilution series of the this compound preparation in endotoxin-free water.
-
Assay: Perform the LAL assay according to the manufacturer's instructions (e.g., gel-clot, turbidimetric, or chromogenic methods).
-
Quantification: Quantify the endotoxin levels in Endotoxin Units (EU) per milligram of this compound by comparing to a standard curve of a known endotoxin standard.
Data Presentation for Comparison
A systematic comparison of different this compound preparations should be documented in a clear and concise manner.
| Parameter | This compound (Supplier A, Lot 1) | This compound (Supplier B, Lot 1) | This compound (Depleted) | Lipopolysaccharide (LPS) |
| β-Glucan Content (%) | e.g., 65.2 ± 3.1 | e.g., 58.9 ± 4.5 | e.g., >95 | N/A |
| Protein Content (µg/mg) | e.g., 150.5 ± 12.3 | e.g., 210.8 ± 18.7 | e.g., <5 | N/A |
| Lipid Content (%) | e.g., 8.1 ± 1.2 | e.g., 12.5 ± 2.1 | e.g., <1 | N/A |
| Endotoxin Level (EU/mg) | e.g., 15.3 ± 2.5 | e.g., 25.1 ± 3.8 | e.g., <0.1 | >1,000,000 |
| TNF-α Induction (pg/mL) | e.g., 850 ± 75 | e.g., 1200 ± 110 | e.g., 450 ± 50 | e.g., >5000 |
| IL-6 Induction (pg/mL) | e.g., 1500 ± 120 | e.g., 2100 ± 180 | e.g., 800 ± 90 | e.g., >10000 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific preparations and experimental conditions.
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams are essential for understanding complex experimental procedures and biological pathways.
References
- 1. Synthesis, Characterization, and Biological Activity of Aminated Zymosan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of zymosan on endotoxin toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified endotoxin responses in rats pretreated with 1-->3-beta-glucan (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Dectin-1 Signaling: A Comparison Guide to Depleted Zymosan A as a TLR-Independent Control
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of immunology and drug development, understanding the specific signaling pathways triggered by pathogen-associated molecular patterns (PAMPs) is paramount. Zymosan A, a cell wall preparation from Saccharomyces cerevisiae, has long been a valuable tool for studying innate immune responses. However, its concurrent activation of both Toll-like Receptor 2 (TLR2) and Dectin-1 pathways can complicate the dissection of downstream effects. This guide provides a comprehensive comparison of Depleted this compound as a critical control to isolate TLR-independent, Dectin-1-mediated signaling, alongside alternative reagents and supporting experimental data.
Differentiating Immune Responses: The Role of Depleted this compound
This compound is a complex immunostimulant composed of β-glucans, mannans, and other components. While β-glucans are primarily recognized by the C-type lectin receptor Dectin-1, other components of the zymosan particle activate TLR2, which works in concert with TLR6 and CD14.[1] This dual activation leads to a synergistic inflammatory response.
To uncouple these pathways, Depleted this compound is utilized. It is prepared by treating this compound with hot alkali, a process that removes the TLR2-stimulating components while leaving the β-glucan structure intact.[2][3] This makes Depleted this compound a specific agonist for Dectin-1, allowing researchers to investigate the direct consequences of Dectin-1 engagement without the confounding influence of TLR2 signaling.[2][3][4]
Comparative Analysis of Dectin-1 Agonists
Depleted this compound is not the only tool available for studying Dectin-1 signaling. Here, we compare it with other commonly used alternatives.
| Feature | Depleted this compound | This compound (Whole) | Purified β-Glucans (e.g., Curdlan) |
| Primary Receptor(s) | Dectin-1[2][3] | Dectin-1 and TLR2/TLR6[1][5] | Dectin-1[6] |
| Specificity | High for Dectin-1 | Low (activates multiple pathways) | High for Dectin-1 |
| Composition | Particulate β-glucan scaffold[3] | Complex of β-glucans, mannans, etc. | Purified linear or branched β-glucans[6] |
| Key Advantage | Isolates Dectin-1 signaling from TLR2 activation[3][4] | Mimics complex fungal cell wall stimulation | Chemically defined and pure |
| Limitations | May not fully replicate the context of a whole pathogen | Confounding signals from TLR activation | May not induce the same level of receptor clustering or phagocytosis as particulate forms[7] |
| Typical Application | Control for TLR-independent effects; studying Dectin-1 specific pathways[3] | General inflammatory response studies; studying TLR/Dectin-1 synergy[4][5] | Specific Dectin-1 ligand-binding and signaling studies |
Experimental Data: this compound vs. Depleted this compound
The differential effects of this compound and Depleted this compound can be quantified through various in vitro assays. Below is a summary of expected outcomes based on published literature.
| Assay | Cell Type | This compound Treatment | Depleted this compound Treatment | Key Takeaway |
| NF-κB Activation | RAW 264.7 macrophages | Robust activation[4][8] | Minimal to no activation[4] | Demonstrates the TLR2-dependence of strong NF-κB activation by Zymosan. |
| TNF-α Production | Bone Marrow-Derived Dendritic Cells (BMDCs) | High production | Moderate production[9] | Shows that while Dectin-1 contributes to TNF-α production, TLR2 signaling significantly enhances it. |
| IL-12 Production | RAW 264.7 macrophages overexpressing Dectin-1 | Synergistic induction with TLR2 agonist | No significant induction alone[4] | Highlights the collaborative nature of TLR2 and Dectin-1 in inducing certain cytokines. |
| Reactive Oxygen Species (ROS) Production | Murine Macrophages | Strong induction | Strong induction[4] | Indicates that ROS production in response to zymosan is primarily mediated by Dectin-1, independent of TLR activation.[4] |
Visualizing the Signaling Pathways
To further elucidate the mechanisms of action, the following diagrams illustrate the signaling pathways activated by this compound and the specific pathway isolated by using Depleted this compound.
Experimental Protocols
Here we provide detailed methodologies for key experiments to compare the effects of this compound and Depleted this compound.
Preparation of Depleted this compound
This protocol is adapted from Gantner et al., 2003.[4]
-
Resuspend this compound at a concentration of 250 µg/mL in 10 M Sodium Hydroxide (NaOH).
-
Boil the suspension for 30 minutes.
-
Centrifuge to pellet the zymosan particles.
-
Wash the pellet three times with sterile, endotoxin-free Phosphate Buffered Saline (PBS).
-
Resuspend the final pellet in sterile PBS at the desired stock concentration.
Cell Culture and Stimulation
-
Cell Lines: Murine macrophage cell lines such as RAW 264.7 or bone marrow-derived macrophages (BMDMs) are commonly used. These cells express both TLR2 and Dectin-1.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for RAW 264.7) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Stimulation: Plate cells at a suitable density (e.g., 5 x 10^5 cells/mL) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing this compound or Depleted this compound at a working concentration of 10-100 µg/mL.[4][9] Include an unstimulated control group.
NF-κB Activation Assay (Luciferase Reporter Assay)
-
Cell Line: Use a RAW 264.7 cell line stably transfected with an NF-κB luciferase reporter construct.
-
Protocol:
-
Plate the reporter cells in a 96-well plate.
-
Stimulate the cells with this compound and Depleted this compound for 4-6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize luciferase activity to total protein concentration in each well.
-
Cytokine Production Assay (ELISA)
-
Protocol:
-
Culture cells and stimulate with this compound and Depleted this compound for 18-24 hours.
-
Collect the cell culture supernatants.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for specific cytokines of interest (e.g., TNF-α, IL-12) according to the manufacturer's protocols.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.
-
Reactive Oxygen Species (ROS) Production Assay
-
Reagent: A common probe for ROS is 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which becomes fluorescent upon oxidation.
-
Protocol:
-
Pre-incubate cells with H2DCFDA for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
Stimulate with this compound and Depleted this compound.
-
Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates ROS production.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing this compound and Depleted this compound.
By employing Depleted this compound as a specific control, researchers can effectively dissect the contributions of Dectin-1 signaling from the broader inflammatory response initiated by complex PAMPs like this compound. This approach is crucial for elucidating the precise mechanisms of innate immunity and for the development of targeted immunomodulatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dectin-1 Signaling Update: New Perspectives for Trained Immunity | Semantic Scholar [semanticscholar.org]
- 4. Differential utilization of CARD9 by Dectin-1 in macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collaborative Induction of Inflammatory Responses by Dectin-1 and Toll-like Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
- 8. scispace.com [scispace.com]
- 9. Dectin-1 regulates IL-10 production via a MSK1/2 and CREB dependent pathway and promotes the induction of regulatory macrophage markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the adjuvant properties of Zymosan A with other adjuvants.
For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical step in vaccine development. An effective adjuvant enhances the immunogenicity of an antigen, directing the desired type of immune response. This guide provides a detailed comparison of the adjuvant properties of Zymosan A with other widely used adjuvants: Alum, Freund's Complete Adjuvant (CFA), Monophosphoryl Lipid A (MPLA), and CpG Oligodeoxynucleotides (CpG ODN).
Executive Summary
This compound, a cell wall preparation from Saccharomyces cerevisiae, is a potent immunostimulant that activates both the innate and adaptive immune systems. It is recognized by Toll-like receptor 2 (TLR2) and Dectin-1, leading to the activation of antigen-presenting cells (APCs) and the induction of both humoral and cell-mediated immunity. While it shows promise as a versatile adjuvant, its performance relative to established adjuvants varies depending on the desired immune outcome. This guide synthesizes available experimental data to facilitate an informed choice of adjuvant for your research needs.
Mechanism of Action at a Glance
A fundamental understanding of how each adjuvant stimulates the immune system is crucial for predicting its effect on the vaccine response.
| Adjuvant | Primary Receptors/Sensors | Key Signaling Pathways | Predominant Immune Response |
| This compound | TLR2/TLR6, Dectin-1 | NF-κB, MAPK | Mixed Th1/Th2/Th17 |
| Alum | NLRP3 Inflammasome | Inflammasome activation, IL-1β/IL-18 release | Th2-biased |
| Freund's Complete Adjuvant (CFA) | TLR2, TLR4, TLR9, NOD2 | NF-κB, MAPK | Strong Th1-biased |
| MPLA | TLR4 | MyD88-dependent and TRIF-dependent | Th1-biased |
| CpG ODN | TLR9 | NF-κB, MAPK | Strong Th1-biased |
Below is a visual representation of the signaling pathways activated by these adjuvants.
Figure 1. Simplified signaling pathways of this compound and other common adjuvants.
Quantitative Comparison of Adjuvant Performance
The following tables summarize experimental data from studies comparing the adjuvant effects on antibody production and T-cell responses. It is important to note that direct head-to-head comparisons of this compound with all other adjuvants in a single study are limited. The data presented here are compiled from various studies, and experimental conditions may differ.
Antibody Responses
The magnitude and type of antibody response are critical for protection against many pathogens. IgG1 is typically associated with a Th2-biased response, while IgG2a (in mice) is indicative of a Th1-biased response.
Table 1: Antigen-Specific Antibody Titers
| Adjuvant | Antigen | Mouse Strain | IgG1 Titer (Endpoint Titer) | IgG2a Titer (Endpoint Titer) | IgE (ng/mL) | Reference |
| This compound | Ovalbumin | BALB/c | - | - | Significantly Increased vs. OVA alone | [1] |
| This compound | HIV-1 DNA Vaccine | BALB/c | - | Significantly Increased vs. DNA vaccine alone | - | [2] |
| Alum | Ovalbumin | BALB/c | Significantly Higher vs. Adjuvant-free | Lower than Adjuvant-free (s.c.) | - | [3] |
| Freund's Complete Adjuvant (CFA) | Ovalbumin | - | High | High | - | [4] |
| MPLA + Poly(I:C) | Ovalbumin | C57BL/6 | ~10-fold higher than single adjuvants | Significantly Enhanced | - | [5] |
| CpG ODN | Ovalbumin | BALB/c | - | Significantly Increased | - |
Note: "-" indicates data not available in the cited sources. The data for this compound with Ovalbumin primarily focuses on allergic responses (IgE)[1].
T-Cell Responses
The polarization of the T helper (Th) cell response is a key determinant of the type of immunity generated. Th1 responses are crucial for combating intracellular pathogens, Th2 responses are important for clearing extracellular parasites, and Th17 responses are involved in mucosal immunity and defense against fungi and extracellular bacteria.
Table 2: Cytokine Profiles of Antigen-Specific T-Cells
| Adjuvant | Antigen | Cell Type | Th1 Cytokines (IFN-γ) | Th2 Cytokines (IL-4, IL-5) | Th17 Cytokines (IL-17) | Reference |
| This compound | Ovalbumin | Lung | - | IL-5: Significantly Increased | - | [1] |
| This compound | HIV-1 DNA Vaccine | Splenocytes | Increased | Not Enhanced | - | [2] |
| Alum | Ovalbumin | Splenocytes | Low | High | Low | [6] |
| Freund's Complete Adjuvant (CFA) | Ovalbumin | Splenocytes | High | Low | - | |
| MPLA + Poly(I:C) | Ovalbumin | Lung | IFN-γ: Significantly Increased | - | - | [5] |
| CpG ODN | Ovalbumin | Splenocytes | IFN-γ: Significantly Increased | - | - |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.
General Immunization Protocol
This protocol outlines a typical workflow for comparing the efficacy of different adjuvants in a mouse model.
Figure 2. General experimental workflow for adjuvant comparison.
1. Animal Model:
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used.
2. Antigen and Adjuvant Formulation:
-
A model antigen such as Ovalbumin (OVA) is typically used at a concentration of 10-100 µg per dose.
-
Adjuvants are formulated with the antigen according to the manufacturer's instructions or established protocols. For example:
-
This compound: 10-100 µg per dose.
-
Alum (Alhydrogel®): Often used at a 1:1 ratio with the antigen solution.
-
CFA: The antigen is emulsified in CFA for the primary immunization.
-
MPLA: 10-50 µg per dose.
-
CpG ODN: 10-50 µg per dose.
-
3. Immunization Schedule:
-
Primary Immunization (Day 0): Mice are immunized subcutaneously or intraperitoneally with the antigen-adjuvant formulation.
-
Booster Immunization (Day 14 or 21): A second immunization is given with the same formulation (or with Freund's Incomplete Adjuvant for the CFA group).
4. Sample Collection:
-
Blood is collected via retro-orbital or tail bleeding at various time points (e.g., Day 28) to obtain serum for antibody analysis.
-
Spleens are harvested at the end of the experiment for the analysis of T-cell responses.
Measurement of Antigen-Specific Antibody Titers by ELISA
1. Coating: 96-well microplates are coated with the antigen (e.g., OVA, 1-10 µg/mL in PBS) overnight at 4°C. 2. Blocking: Plates are washed and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature. 3. Sample Incubation: Serially diluted serum samples are added to the wells and incubated for 1-2 hours at room temperature. 4. Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired isotype (e.g., anti-mouse IgG1 or IgG2a) is added and incubated for 1 hour. 5. Detection: Plates are washed, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution, and the optical density is read at 450 nm. The endpoint titer is determined as the reciprocal of the highest dilution that gives a reading above the background.
Intracellular Cytokine Staining for T-Cell Profiling
1. Splenocyte Preparation: Single-cell suspensions of splenocytes are prepared from immunized mice. 2. In Vitro Restimulation: Splenocytes are restimulated in vitro with the specific antigen (e.g., OVA, 10-100 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. 3. Surface Staining: Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). 4. Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular cytokines. 5. Intracellular Staining: Cells are stained with fluorescently labeled antibodies against key cytokines (e.g., IFN-γ for Th1, IL-4/IL-5 for Th2, IL-17A for Th17). 6. Flow Cytometry Analysis: The percentage of cytokine-producing T-cells within the CD4+ or CD8+ population is determined by flow cytometry.
Conclusion
This compound is a potent adjuvant capable of inducing a mixed Th1/Th2/Th17 immune response, making it a versatile tool for vaccine research. Its performance, however, must be carefully weighed against other adjuvants based on the specific immunological goals of a study.
-
For a strong Th1-biased response , crucial for cell-mediated immunity against intracellular pathogens and for cancer immunotherapy, CFA, MPLA, and CpG ODN are generally superior choices.
-
For a predominantly Th2-biased response , characterized by high antibody production, Alum remains a reliable and widely used option.
-
This compound offers a more balanced immune stimulation, which could be advantageous for vaccines requiring both humoral and cellular immunity. Its ability to activate Th17 responses may be particularly beneficial for vaccines against fungal and certain bacterial infections.
The selection of the optimal adjuvant requires careful consideration of the target pathogen, the nature of the antigen, and the desired protective immune response. The data and protocols presented in this guide are intended to provide a foundation for making these critical decisions in the vaccine development process.
References
- 1. Adjuvant effect of zymosan after pulmonary treatment in a mouse ovalbumin allergy model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of adjuvant and adjuvant-free murine experimental asthma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the effect of three adjuvants on the antibody response to ovalbumin in mice [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. turkishimmunology.org [turkishimmunology.org]
- 6. Immune effector cells induced by complete Freund's adjuvant exert an inhibitory effect on antigen-specific type 2 T helper responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Zymosan A-Induced Arthritis Models: Reproducibility and Mechanistic Insights
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the study of inflammatory arthritis. Among the various models available, the Zymosan A-induced arthritis model offers a robust and reproducible tool for investigating the innate immune response in joint inflammation. This guide provides a comprehensive comparison of the this compound model, detailing its experimental protocol, quantitative outcomes, and underlying signaling pathways, alongside a comparative analysis with other common arthritis models.
Model Reproducibility and Comparison
The this compound-induced arthritis model is widely regarded for its high reproducibility.[1] This is largely attributed to its direct mechanism of action, which involves the intra-articular injection of this compound, a yeast cell wall component, leading to a rapid and localized inflammatory response.[2] This contrasts with models like Collagen-Induced Arthritis (CIA), which rely on a systemic autoimmune response that can exhibit greater variability in incidence and severity between individual animals.[3][4]
While direct statistical comparisons of reproducibility across different models are not always readily available in the literature, the acute and direct nature of the this compound model generally leads to more consistent and predictable outcomes. The inflammatory response in the this compound model is primarily driven by the innate immune system, bypassing the complexities of adaptive immunity that contribute to the variability in models like CIA.[5]
| Feature | This compound-Induced Arthritis | Collagen-Induced Arthritis (CIA) |
| Inducing Agent | This compound (from Saccharomyces cerevisiae) | Type II Collagen |
| Primary Immune Response | Innate Immunity | Adaptive Immunity (T and B cell-dependent) |
| Onset of Arthritis | Rapid (within hours to days) | Delayed (21-28 days post-immunization) |
| Reproducibility | Generally high and consistent | Can be variable in incidence and severity |
| Key Pathological Features | Synovitis, neutrophil and macrophage infiltration, pannus formation.[3] | Synovitis, pannus formation, cartilage and bone erosion.[4][6] |
| Typical Use Cases | Study of innate immunity, screening of anti-inflammatory compounds.[5] | Study of autoimmune arthritis, evaluation of therapies targeting adaptive immunity.[6] |
Experimental Protocols
The following are detailed methodologies for inducing and assessing this compound-induced arthritis in rodents.
This compound Preparation and Induction of Arthritis in Mice
-
This compound Preparation:
-
Resuspend this compound from Saccharomyces cerevisiae in endotoxin-free saline.
-
Boil the suspension.
-
Homogenize by sonic emulsification.
-
Autoclave the suspension and store in aliquots at -20°C.[2]
-
-
Induction of Arthritis:
This compound-Induced Arthritis in Rats (Temporomandibular Joint Model)
-
Induction of Arthritis:
-
Anesthetize Wistar rats.
-
Administer an intra-articular injection of this compound (e.g., 2 mg) dissolved in sterile saline into the temporomandibular joint (TMJ).[8]
-
Quantitative Assessment of Arthritis
The severity of this compound-induced arthritis can be quantified using several parameters, providing objective measures for drug efficacy studies.
| Parameter | Method | Description |
| Joint Swelling | 99mTc-pertechnetate uptake | Measures increased blood flow and edema in the inflamed joint. A ratio of uptake in the arthritic joint to the control joint is calculated.[9][10] |
| Leukocyte Migration | Cell counting in synovial fluid | Total and differential leukocyte counts are determined from synovial fluid aspirates.[8] |
| Neutrophil Infiltration | Myeloperoxidase (MPO) activity assay | MPO is an enzyme abundant in neutrophils; its activity in joint tissue or fluid reflects neutrophil infiltration.[8] |
| Pain/Hypernociception | Mechanical algesimetry | Measures the withdrawal threshold to a mechanical stimulus applied to the inflamed joint.[8] |
| Plasma Extravasation | Evans blue dye exclusion | Measures the leakage of plasma proteins into the joint space as an indicator of increased vascular permeability.[8] |
| Histopathology | Microscopic examination of joint sections | Synovial inflammation, cellular infiltration, and cartilage/bone erosion are scored based on histological staining.[8] |
| Cytokine Levels | ELISA or qPCR | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured in synovial fluid, periarticular tissue, or serum.[9] |
Signaling Pathways in this compound-Induced Arthritis
This compound primarily activates the innate immune system through Toll-like receptor 2 (TLR2) and Dectin-1, a C-type lectin receptor.[5][11] The binding of this compound to these receptors on macrophages and other immune cells triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome.[7][12]
Figure 1. this compound Signaling Pathway.
The binding of this compound to TLR2/TLR6 and Dectin-1 on the macrophage surface initiates downstream signaling. The TLR pathway, through the adaptor protein MyD88, and the Dectin-1 pathway, through Syk kinase, converge to activate the transcription factor NF-κB.[7] This leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and the precursors of IL-1β and IL-18.[7] The Dectin-1/Syk pathway also contributes to the activation of the NLRP3 inflammasome, which then activates Caspase-1.[12] Activated Caspase-1 cleaves the pro-cytokines into their mature, active forms (IL-1β and IL-18), which are then secreted and drive the inflammatory response in the joint.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the efficacy of a therapeutic agent in the this compound-induced arthritis model.
Figure 2. this compound Arthritis Model Workflow.
References
- 1. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR2 modulates inflammation in zymosan-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zymosan-induced arthritis: a model of chronic proliferative arthritis following activation of the alternative pathway of complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Hidden attributes of zymosan in the pathogenesis of inflammatory diseases: A tale of the fungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast zymosan, a stimulus for TLR2 and dectin-1, induces regulatory antigen-presenting cells and immunological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Delayed resolution of acute inflammation during zymosan-induced arthritis in leptin-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. Molecular mechanisms of zymosan-induced inflammasome activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Zymosan A
Zymosan A, a glucan derived from the cell wall of Saccharomyces cerevisiae, is widely used in research to induce sterile inflammatory responses.[1][2] Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it can cause skin, eye, and respiratory irritation.[3][4][5] Therefore, it is prudent to handle it as a potentially hazardous substance, adhering to the more stringent safety precautions.
Hazard Classification Overview
There is conflicting information in published Safety Data Sheets (SDS) regarding the hazardous nature of this compound. Laboratory personnel should err on the side of caution and adhere to the more rigorous safety warnings.
| Hazard Classification System | Cayman Chemical SDS[3] | MedChemExpress SDS[4] | Fisher Scientific SDS[5] | Sigma-Aldrich |
| GHS Hazard Statements | None | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | None | Not specified |
| GHS Signal Word | None | Warning | None | Not specified |
| NFPA Rating | H=0, F=0, R=0 | Not specified | Not specified | Not specified |
| HMIS Rating | H=0, F=0, R=0 | Not specified | Not specified | Not specified |
| Water Hazard Class (WGK) | Not specified | Not specified | Not specified | WGK 3 (highly hazardous to water) |
Step-by-Step Disposal Protocol
This protocol provides a comprehensive guide for the safe disposal of this compound and associated waste materials.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing appropriate PPE.
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[5]
-
Eye Protection: Use eyeshields or safety glasses.
-
Respiratory Protection: For handling the powder form, a type N95 (US) or equivalent respirator is recommended to avoid inhaling dust.[4]
-
Lab Coat: A standard lab coat should be worn.
Decontamination of this compound Suspensions and Contaminated Labware
This compound is a biologically active material used to stimulate an immune response.[1] Therefore, all solutions and contaminated materials should be biologically deactivated before disposal. This compound is stable under boiling conditions, and suspensions can be autoclaved.[6][7]
Methodology: Steam Autoclaving
-
Collect Waste: Gather all liquid this compound suspensions, contaminated culture media, and non-sharp labware (e.g., pipette tips, microcentrifuge tubes) in an autoclavable container, such as a biohazard bag or a polypropylene (B1209903) tray with a lid.[8]
-
Prepare for Autoclaving: Ensure containers are not sealed airtight to prevent pressure buildup. Add a small amount of water to bags containing dry waste to facilitate steam generation.[8]
-
Autoclave: Process the waste using a standard steam autoclave cycle (e.g., 121°C for at least 30 minutes).[8] This procedure will render the this compound biologically inactive.
-
Cool and Dispose: Allow the autoclaved waste to cool completely. The deactivated liquid waste can then be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations. The solid, autoclaved waste can typically be disposed of as general laboratory waste.[8]
Disposal of Different Waste Streams
Proper segregation of waste is essential for safe and compliant disposal.[9]
A. Unused or Expired this compound (Solid Powder)
-
Container: Keep the this compound in its original, sealed container.
-
Labeling: Ensure the container is clearly labeled as "this compound" for chemical waste disposal.
-
Disposal: Dispose of the container as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.[10] Do not mix with other waste streams.
B. Deactivated this compound Suspensions (Post-Autoclaving)
-
Consult Local Regulations: Verify with your institution's EHS office if the discharge of autoclaved, biologically inactive material to the sanitary sewer is permitted.
-
Drain Disposal: If permitted, pour the cooled, deactivated liquid into the drain, followed by flushing with a large volume of water.[11]
-
Chemical Waste: If drain disposal is not permitted, collect the deactivated liquid in a labeled, sealed container and manage it as hazardous chemical waste.[11]
C. Contaminated Labware (Non-Sharps)
-
Decontamination: Place items like gloves, pipette tips, and plastic tubes in an autoclave bag and deactivate them via steam autoclaving as described above.[11]
-
Disposal: After autoclaving and cooling, these items can typically be disposed of in the regular laboratory trash or as biohazardous waste, according to your institution's policy.[8]
D. Contaminated Sharps
-
Segregation: Needles, syringes, and broken glass contaminated with this compound must be segregated immediately into a designated sharps container.[9][12]
-
Container: Use a rigid, puncture-resistant, and leak-proof sharps container.[8]
-
Disposal: The full, sealed sharps container should be disposed of through your institution's infectious or biohazardous waste stream.[10] Do not autoclave sharps containers unless they are specifically designed for it.
E. Spills
-
Containment: Cordon off the area of the spill.
-
Cleanup (Powder): For solid this compound, gently sweep it up to avoid creating dust and place it in a sealed container for disposal as chemical waste.[5]
-
Cleanup (Liquid): For suspensions, absorb the spill with absorbent pads.
-
Decontaminate: Wipe the spill area with an appropriate disinfectant (e.g., 10% bleach solution), followed by a water rinse.
-
Dispose: All cleanup materials (gloves, pads, wipes) should be placed in a sealed bag and disposed of as hazardous waste.[10]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. goldbio.com [goldbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 10. odu.edu [odu.edu]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. iau.edu.sa [iau.edu.sa]
Safeguarding Your Research: A Comprehensive Guide to Handling Zymosan A
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Zymosan A, a commonly used polysaccharide from yeast cell walls that induces inflammatory responses. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate it may cause skin, eye, and respiratory irritation.[1][2][3] Given the potential for irritation and the fine, dusty nature of the powder, it is prudent to handle this compound with appropriate caution. The following personal protective equipment is recommended to minimize exposure.
| Protection Type | Recommended PPE | Specification |
| Respiratory | Dust mask / Respirator | N95 (US) or equivalent |
| Hand | Protective gloves | Chemical-resistant (e.g., nitrile, neoprene)[4][5] |
| Eye/Face | Safety glasses with side shields or Goggles / Face shield | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166[3] |
| Body | Laboratory coat / Protective clothing | To prevent skin exposure[3][5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its use in experiments is critical for safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][3] Recommended storage temperatures are typically 2-8°C or -15°C to -20°C for long-term stability.[6]
2. Preparation of this compound Suspension:
-
All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or biosafety cabinet to avoid inhalation of dust.[1]
-
To prepare a suspension, slowly add the desired amount of this compound powder to the liquid (e.g., saline, culture medium) while gently vortexing or stirring to ensure a uniform suspension and prevent clumping. Zymosan is insoluble in water.[6]
-
Avoid generating dust during weighing and transfer.
3. Experimental Use:
-
When using this compound in experiments, such as inducing an inflammatory response in cell cultures or animal models, ensure that all procedures are performed in accordance with approved protocols.[7]
-
Wear the recommended PPE throughout the procedure.
-
After use, decontaminate all surfaces and equipment that have come into contact with this compound.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting.[1] Wash out the mouth with water. Seek medical attention. |
Spill Cleanup:
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Secure the Area: Notify others in the vicinity and restrict access to the spill area.[8]
-
Wear Appropriate PPE: Before cleaning up, don the recommended respiratory, eye, hand, and body protection.[8]
-
Contain the Spill: For a powder spill, gently cover it with a damp paper towel to prevent the dust from becoming airborne.[9] For a liquid suspension spill, create a dike around the spill using absorbent material.[10]
-
Clean the Spill:
-
Decontaminate the Area: Clean the spill area with a suitable disinfectant or detergent solution, followed by a water rinse.[12]
-
Dispose of Waste: All cleanup materials should be placed in a sealed container and disposed of as hazardous waste.[8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe workplace.
-
Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.
-
Contaminated Labware:
-
Sharps (needles, scalpels): Place in a designated sharps container.
-
Non-sharps (pipette tips, tubes, flasks): Collect in a biohazard bag or a designated container for chemical waste.
-
-
Liquid Waste: Collect liquid waste containing this compound in a labeled, leak-proof container.
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. osha.gov [osha.gov]
- 6. goldbio.com [goldbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 9. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. westlab.com [westlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
